molecular formula C7H12O2 B1589607 3,3-Dimethyl-4-pentenoic acid CAS No. 7796-73-8

3,3-Dimethyl-4-pentenoic acid

Cat. No.: B1589607
CAS No.: 7796-73-8
M. Wt: 128.17 g/mol
InChI Key: FYYOTZLMLLTWAP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-pentenoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYOTZLMLLTWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442630
Record name 3,3-DIMETHYL-4-PENTENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7796-73-8
Record name 3,3-DIMETHYL-4-PENTENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3,3-dimethyl-4-pentenoic acid, a valuable building block in organic synthesis, particularly notable as a key intermediate in the production of pyrethroid insecticides.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of reaction mechanisms, field-proven experimental protocols, and the critical evaluation of synthetic strategies. We will explore two core methodologies: the industrially significant Johnson-Claisen rearrangement and a robust alternative route via the carboxylation of a Grignard reagent. Each pathway is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and practical, step-by-step laboratory procedures.

Introduction: The Significance of a Quaternary Center

This compound is a fascinating synthetic target due to its gem-dimethyl substituted quaternary carbon atom adjacent to a vinyl group. This structural motif imparts unique steric and electronic properties, making it a crucial component in the synthesis of complex molecules, most notably permethric acid, a precursor to a major class of pyrethroid insecticides.[1] The efficient construction of this sterically hindered quaternary center is the principal challenge addressed by the synthetic routes detailed herein. This guide will provide the practitioner with the knowledge to not only replicate these syntheses but also to adapt them for analogous targets.

Part 1: The Johnson-Claisen Rearrangement Pathway

The most established and industrially practiced route to this compound involves a two-step sequence: a Johnson-Claisen rearrangement to form an ester intermediate, followed by saponification to yield the desired carboxylic acid. This pathway is elegant and high-yielding, predicated on a powerful[2][2]-sigmatropic rearrangement.

Mechanistic Rationale: Crafting the Carbon Skeleton

The core of this pathway is the Johnson-Claisen rearrangement, a variation of the classic Claisen rearrangement.[3] It involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to generate a γ,δ-unsaturated ester.[2][4] In our case, the readily available starting material is prenol (3-methyl-2-buten-1-ol) or its isomer, isoprenol (3-methyl-3-buten-1-ol).[1]

The reaction proceeds through a series of well-defined steps:

  • Acid Catalysis and Alcohol Exchange: A weak acid, typically propionic acid, protonates an alkoxy group of the orthoester (e.g., triethyl orthoacetate), facilitating its elimination as ethanol.[4][5] The resulting oxonium ion is then attacked by the hydroxyl group of prenol.

  • Formation of a Ketene Acetal Intermediate: Subsequent proton transfers and elimination of a second molecule of ethanol generate a key, albeit unstable, ketene acetal intermediate. This in-situ formation is a primary advantage of the Johnson-Claisen variant, as it bypasses the need to synthesize and handle potentially labile vinyl ethers.[5]

  • The[2][2]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally-driven[2][2]-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state, which dictates the stereochemistry of the product when applicable.[3] This is the crucial carbon-carbon bond-forming step, which constructs the quaternary center and shifts the double bond to the terminal position, yielding ethyl 3,3-dimethyl-4-pentenoate.

G cluster_caption Prenol Prenol Oxonium2 Intermediate Oxonium Ion Prenol->Oxonium2 Orthoester Triethyl Orthoacetate (CH3C(OEt)3) Oxonium1 Protonated Orthoester Orthoester->Oxonium1 -EtOH H_plus H+ (cat.) Oxonium1->Oxonium2 + Prenol KeteneAcetal Ketene Acetal Intermediate Oxonium2->KeteneAcetal -EtOH, -H+ TransitionState [3,3]-Sigmatropic Transition State KeteneAcetal->TransitionState Ester Ethyl 3,3-dimethyl-4-pentenoate TransitionState->Ester capt Figure 1: Reaction mechanism flow.

Caption: Figure 1: Reaction mechanism flow.

Experimental Protocol: Synthesis of Ethyl 3,3-Dimethyl-4-pentenoate

This protocol is adapted from established procedures for the Johnson-Claisen rearrangement.[1][6][7] The choice of triethyl orthoacetate over trimethyl orthoacetate is often a matter of cost, availability, and desired boiling point for the reaction.

Materials:

  • 3-Methyl-2-buten-1-ol (Prenol, 98%)

  • Triethyl orthoacetate (98%)

  • Propionic acid (99%)

  • Xylene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Distillation head with condenser and receiving flask (for ethanol removal)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stir bar, a distillation head, and a reflux condenser, add 3-methyl-2-buten-1-ol (8.61 g, 0.10 mol), triethyl orthoacetate (48.6 g, 0.30 mol), and a catalytic amount of propionic acid (0.37 g, 5 mmol). Rationale: A significant excess of the orthoacetate is used to drive the equilibrium towards the ketene acetal intermediate. Propionic acid is a sufficiently strong yet non-interfering weak acid catalyst.

  • Reaction Execution: Heat the mixture in a xylene solvent or neat at approximately 140-145°C.[1] Ethanol, a byproduct of the reaction, will begin to distill off. Continue heating for 10-15 hours, collecting the ethanol. Rationale: The removal of ethanol is critical as it shifts the equilibrium of the initial reversible steps, favoring the formation of the ketene acetal and ultimately driving the reaction to completion.

  • Monitoring: The reaction progress can be monitored by TLC (staining with potassium permanganate) or by GC-MS, observing the disappearance of the prenol starting material.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the propionic acid catalyst.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield ethyl 3,3-dimethyl-4-pentenoate as a colorless liquid.

Experimental Protocol: Hydrolysis to this compound

The hydrolysis (saponification) of the sterically hindered ester requires robust conditions to proceed to completion.

Materials:

  • Ethyl 3,3-dimethyl-4-pentenoate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

Procedure:

  • Saponification: In a round-bottom flask, dissolve the ethyl 3,3-dimethyl-4-pentenoate (15.6 g, 0.10 mol) in 100 mL of ethanol. Add a solution of sodium hydroxide (8.0 g, 0.20 mol) in 20 mL of water. Rationale: A significant excess of NaOH in a water/ethanol co-solvent system ensures complete hydrolysis of the relatively hindered ester.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC until the starting ester spot has completely disappeared.

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid. Caution: This is an exothermic process.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield crude this compound. Further purification can be achieved by vacuum distillation.

Parameter Johnson-Claisen Rearrangement Saponification
Starting Material Prenol & Triethyl OrthoacetateEthyl 3,3-dimethyl-4-pentenoate
Key Reagents Propionic Acid (cat.)Sodium Hydroxide
Solvent Xylene or NeatEthanol/Water
Temperature 140-145 °CReflux (~80 °C)
Typical Yield ~85%>90%
Workup Aqueous NaHCO₃ washAcidification (HCl) & extraction

Part 2: Alternative Pathway via Grignard Reagent Carboxylation

An alternative and highly effective strategy for synthesizing carboxylic acids involves the reaction of a Grignard reagent with carbon dioxide (in the form of dry ice).[8][9][10] This method provides a conceptually different approach, building the carboxylic acid functionality directly onto a pre-formed carbanionic nucleophile.

Mechanistic Rationale: A Nucleophilic Approach

This pathway hinges on the nucleophilic character of the Grignard reagent, which acts as a carbanion equivalent. The synthesis can be envisioned in two main stages:

  • Formation of the Grignard Reagent: The required Grignard reagent is 3,3-dimethyl-4-pentenylmagnesium halide. This is prepared from the corresponding alkyl halide, 4-halo-3,3-dimethyl-1-butene (e.g., the bromide), by reaction with magnesium metal in an anhydrous ether solvent like THF.

  • Carboxylation: The Grignard reagent is a potent nucleophile. The carbon atom of carbon dioxide is electrophilic due to the polarization of the two C=O bonds. The Grignard reagent attacks the carbon of CO₂, forming a new carbon-carbon bond and generating a magnesium carboxylate salt.

  • Acidic Workup: Subsequent protonation of the carboxylate salt with a strong aqueous acid (e.g., H₃O⁺) liberates the final this compound.

G cluster_caption Start 4-Bromo-3,3-dimethyl-1-butene Grignard 3,3-Dimethyl-4-pentenyl- magnesium Bromide Start->Grignard Oxidative Addition Mg Mg(0) / THF Salt Magnesium Carboxylate Salt Grignard->Salt Nucleophilic Addition CO2 1. CO2 (dry ice) Product This compound Salt->Product Protonation Acid 2. H3O+ Workup capt Figure 2: Workflow for the Grignard synthesis.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,3-Dimethyl-4-pentenoic acid is a valuable carboxylic acid intermediate in organic synthesis, particularly recognized for its role in the production of synthetic pyrethroid insecticides. Its unique structural features, including a quaternary carbon center adjacent to a vinyl group and a carboxylic acid moiety, make it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, offering a critical analysis of available data and outlining robust experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in their work.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. Here, we delineate the fundamental structural and molecular properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
IUPAC Name 3,3-dimethylpent-4-enoic acid[1]
CAS Number 7796-73-8[1]
Canonical SMILES CC(C)(CC(=O)O)C=C[1]

Physicochemical Data

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section presents the available data for this compound, with a critical discussion of the existing information.

PropertyReported Value(s)Data TypeSource(s)
Appearance Colorless liquid or solid with a special smell.Experimental[2]
Boiling Point approx. 195-200 °C (at 760 Torr)Experimental[2]
112-115 °C (at 12 Torr)Experimental
Melting Point approx. -70 °CExperimental[2]
Density approx. 0.91 g/cm³Experimental[2]
Solubility Soluble in ethanol, ether, and benzene. Slightly soluble in water.Experimental[2]
pKa 4.59 ± 0.10Predicted

Spectroscopic Characterization

Spectroscopic data is the cornerstone of molecular identification and structural elucidation. While experimental spectra for this compound are not widely published, we can infer expected spectral features based on its structure and available data for its ester derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Vinyl Protons: A complex multiplet system in the vinylic region (~5-6 ppm) arising from the -CH=CH₂ group. The geminal, cis, and trans couplings will lead to a characteristic pattern.

  • Methylene Protons: A singlet in the aliphatic region (~2.3 ppm) for the -CH₂- group adjacent to the carbonyl.

  • Methyl Protons: A singlet in the upfield region (~1.1 ppm) for the two equivalent methyl groups at the C3 position.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which is concentration-dependent and will exchange with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon: A signal in the downfield region (~170-180 ppm).

  • Alkene Carbons: Two signals in the olefinic region (~110-145 ppm).

  • Quaternary Carbon: A signal for the C3 carbon.

  • Methylene Carbon: A signal for the C2 carbon.

  • Methyl Carbons: A signal for the two equivalent methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C=C Stretch: A medium intensity band around 1640 cm⁻¹ for the vinyl group.

  • =C-H Bends: Absorptions in the 910-990 cm⁻¹ region characteristic of the vinyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages.

Synthesis and Purification

This compound is typically synthesized from its corresponding methyl or ethyl ester. The ester is prepared via a Claisen rearrangement, followed by hydrolysis to yield the desired carboxylic acid.

Synthesis of Methyl 3,3-Dimethyl-4-pentenoate

The methyl ester is a key intermediate and its synthesis is well-documented.[3][4][5] A common method involves the reaction of an appropriate alcohol with an orthoacetate in the presence of an acid catalyst.

G prenol Prenol intermediate Ketene Acetal Intermediate prenol->intermediate Reacts with orthoacetate Trimethyl Orthoacetate orthoacetate->intermediate catalyst Acid Catalyst (e.g., Phosphoric Acid) catalyst->intermediate Catalyzes product Methyl 3,3-Dimethyl-4-pentenoate intermediate->product Claisen Rearrangement methanol Methanol (by-product) intermediate->methanol

Caption: Synthesis of Methyl 3,3-Dimethyl-4-pentenoate.

Hydrolysis to this compound

The carboxylic acid is obtained by the hydrolysis of its ester, typically under basic conditions followed by acidification.

G ester Methyl 3,3-Dimethyl-4-pentenoate carboxylate Sodium 3,3-Dimethyl-4-pentenoate ester->carboxylate Saponification base Base (e.g., NaOH or KOH) base->carboxylate product This compound carboxylate->product Acidification salt NaCl (by-product) carboxylate->salt acid Acid (e.g., HCl) acid->product acid->salt

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocols

For researchers who need to verify the physicochemical properties of this compound or characterize newly synthesized batches, the following established protocols are recommended.

Determination of Melting Point (for solid form)

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[6][7]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube (2-3 mm) prep->load setup Place Capillary in Apparatus load->setup heat_fast Rapid Heating to ~15°C below Expected MP setup->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe and Record Melting Range heat_slow->observe end End observe->end

Caption: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.[8][9]

Methodology:

  • Solution Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately weigh a sample of this compound, dissolving it in a known volume of deionized water.

  • Titration Setup: Calibrate a pH meter and place the electrode in the acidic solution.

  • Titration: Add the strong base titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.

G start Start prep_solutions Prepare Standard Acid and Base Solutions start->prep_solutions titrate Titrate Acid with Base, Recording pH vs. Volume prep_solutions->titrate plot Plot pH vs. Volume of Titrant titrate->plot find_ep Determine Equivalence Point (Inflection Point) plot->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep pka pH at Half-Equivalence Point = pKa find_hep->pka end End pka->end

Sources

An In-Depth Technical Guide to 3,3-Dimethyl-4-pentenoic Acid (CAS 7796-73-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,3-Dimethyl-4-pentenoic acid (CAS 7796-73-8), a key chemical intermediate in the synthesis of modern pyrethroid insecticides. The document details the compound's chemical and physical properties, provides an in-depth analysis of its synthesis via the Johnson-Claisen rearrangement followed by ester hydrolysis, and outlines robust protocols for its characterization using contemporary spectroscopic techniques. Furthermore, this guide explores the reactivity of its bifunctional structure—a terminal alkene and a carboxylic acid—and discusses its primary application in the agrochemical industry. Safety and handling protocols are also addressed to ensure its proper management in a laboratory setting.

Introduction: A Key Building Block for Pyrethroid Synthesis

This compound, also known as 3,3-dimethylpent-4-enoic acid, is a carboxylic acid of significant interest in synthetic organic chemistry. Its molecular structure features a quaternary carbon center adjacent to a vinyl group and a carboxylic acid moiety, making it a valuable and versatile building block.

Its primary industrial importance lies in its role as a precursor to permethric acid, a crucial intermediate for a range of pyrethroid insecticides, including deltamethrin and cypermethrin[1][2]. These synthetic insecticides are modeled after the natural insecticidal compounds found in chrysanthemum flowers and are widely used in agriculture and public health due to their high efficacy and relatively low toxicity to mammals[2]. The cost and purity of this compound are, therefore, critical factors in the large-scale production of these essential agrochemicals.

This guide aims to provide a detailed technical resource for chemists working with this compound, from its synthesis and purification to its characterization and subsequent use in more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use and handling in a research environment.

Table 1: Physicochemical Properties of this compound and its Methyl Ester

PropertyThis compoundMethyl 3,3-Dimethyl-4-pentenoate
CAS Number 7796-73-863721-05-1
Molecular Formula C₇H₁₂O₂[3]C₈H₁₄O₂
Molecular Weight 128.17 g/mol [3]142.20 g/mol
Appearance Colorless liquid or solid with a distinct odor[4]Colorless, transparent liquid with a special stimulating odor[2]
Boiling Point 195-200 °C (at atmospheric pressure)[4], 112-115 °C (at 12 Torr)approx. 136.3 °C (at 760 mmHg)
Density ~0.91 g/cm³[4]~0.893 g/cm³
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and benzene[4].Insoluble in water; soluble in organic solvents like ethanol, ethyl acetate, and ether[2].
pKa 4.59 ± 0.10 (Predicted)Not Applicable

Synthesis and Purification

The most common and industrially relevant synthesis of this compound involves a two-step process: the formation of its ester via a Johnson-Claisen rearrangement, followed by hydrolysis to the free acid.

Step 1: Synthesis of Methyl 3,3-Dimethyl-4-pentenoate via Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful and reliable method for forming carbon-carbon bonds. It involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester[5]. In this specific synthesis, isoprenol (3-methyl-3-buten-1-ol) or its isomer prenol (3-methyl-2-buten-1-ol) is reacted with trimethyl orthoacetate.

The causality behind this choice of reaction is its high efficiency and stereospecificity, proceeding through a concerted, pericyclic[6][6]-sigmatropic rearrangement. The reaction is driven by the formation of a thermodynamically stable carbonyl group.

Johnson_Claisen Isoprenol Isoprenol Protonated_Ortho Protonated Orthoacetate Isoprenol->Protonated_Ortho + H⁺ Orthoacetate Trimethyl Orthoacetate Orthoacetate->Protonated_Ortho + H⁺ H_plus H⁺ (cat.) H_plus->Protonated_Ortho + H⁺ Oxonium1 Oxonium Ion Protonated_Ortho->Oxonium1 - CH₃OH Mixed_Acetal Mixed Ketene Acetal Oxonium1->Mixed_Acetal + Isoprenol - H⁺ Transition_State [3,3]-Sigmatropic Transition State Mixed_Acetal->Transition_State Heat (Δ) Ester Methyl 3,3-Dimethyl-4-pentenoate Transition_State->Ester Methanol Methanol (byproduct)

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Experimental Protocol: Synthesis of Methyl 3,3-Dimethyl-4-pentenoate

This protocol is adapted from established industrial processes[7][8].

  • Reaction Setup: In a reaction vessel equipped with a distillation head (e.g., a Perkin triangle), combine isoprenol (1.0 eq), trimethyl orthoacetate (1.2-1.5 eq), and a catalytic amount of a weak acid such as phosphoric acid (0.5-5% of total reactant mass)[8]. An inert, high-boiling solvent like xylene may be used.

  • Reaction Execution: Heat the mixture to a temperature of 160-200 °C[8]. The reaction progress is driven by the removal of the methanol byproduct via distillation.

  • Monitoring: The reaction is typically monitored by observing the cessation of methanol distillation and can be confirmed by GC analysis of an aliquot to ensure the consumption of the starting alcohol. Reaction times can range from 10 to 30 hours depending on the scale and temperature[8].

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The resulting crude ester is then purified by fractional vacuum distillation. This step is crucial as side products can form azeotropic mixtures, impacting purity[9].

Step 2: Hydrolysis to this compound

The conversion of the intermediate ester to the final carboxylic acid is achieved through hydrolysis. Base-catalyzed hydrolysis (saponification) is generally preferred as it is an irreversible process, often leading to higher yields compared to the equilibrium-limited acid-catalyzed hydrolysis.

Experimental Protocol: Saponification of Methyl 3,3-Dimethyl-4-pentenoate

This protocol is based on a procedure described in the patent literature[1] and general laboratory practices for ester hydrolysis.

  • Reaction Setup: To the crude or purified methyl 3,3-dimethyl-4-pentenoate (1.0 eq) in a round-bottom flask, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1-1.5 eq). A co-solvent such as methanol or ethanol can be used to ensure homogeneity.

  • Reaction Execution: The mixture is heated to reflux (typically 60-100 °C) with stirring.

  • Monitoring: The reaction is monitored by TLC or GC to confirm the disappearance of the starting ester, which usually takes 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove any organic co-solvent by rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester or neutral impurities.

    • Carefully acidify the aqueous layer with a strong acid, such as concentrated HCl, to a pH of ~2. The carboxylic acid will often precipitate or form an oil.

  • Isolation and Purification:

    • Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and remove the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation[1].

Hydrolysis_Workflow Start Methyl 3,3-Dimethyl- 4-pentenoate Saponification 1. Add NaOH/H₂O 2. Reflux Start->Saponification Workup1 Cool & Remove Organic Solvent Saponification->Workup1 Wash Wash with Ether (remove impurities) Workup1->Wash Acidify Acidify with HCl (pH~2) Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry_Concentrate Dry (Na₂SO₄) & Concentrate Extract->Dry_Concentrate Purify Vacuum Distillation Dry_Concentrate->Purify Product Pure 3,3-Dimethyl- 4-pentenoic Acid Purify->Product

Caption: Workflow for the Saponification and Purification.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by the characteristic absorptions of both the carboxylic acid and the vinyl group.

  • O-H Stretch: A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer[10].

  • C-H Stretches: Sharp peaks superimposed on the broad O-H band, typically between 3000 cm⁻¹ and 2850 cm⁻¹, correspond to the sp³ C-H stretches of the methyl and methylene groups. A weaker peak around 3080 cm⁻¹ is expected for the =C-H stretch of the vinyl group.

  • C=O Stretch: A strong, sharp absorption between 1760 cm⁻¹ and 1690 cm⁻¹ indicates the carbonyl stretch of the carboxylic acid[10]. Conjugation can lower this frequency, but for this non-conjugated acid, a value around 1710 cm⁻¹ is expected.

  • C=C Stretch: A medium intensity peak around 1640 cm⁻¹ corresponds to the C=C stretch of the terminal alkene.

  • C-O Stretch / O-H Bend: A medium band in the 1320-1210 cm⁻¹ region is due to the C-O stretch, and O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions[10]. The peak around 910 cm⁻¹ is often a useful diagnostic for terminal alkenes.

Table 2: Key IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch3300 - 2500Strong, Broad
Carboxylic Acid C=OStretch1760 - 1690Strong
Alkene =C-HStretch~3080Medium
Alkene C=CStretch~1640Medium
Carboxylic Acid C-OStretch1320 - 1210Medium
Alkene =C-HBend (out-of-plane)~910Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific spectra for the acid are not widely published, the chemical shifts can be reliably predicted based on the structure and data from its methyl ester.

¹H NMR (Proton NMR):

  • -COOH (Carboxylic Acid Proton): A broad singlet appearing far downfield, typically between δ 10-13 ppm. The chemical shift is concentration and solvent dependent.

  • -CH=CH₂ (Vinyl Protons): This will appear as a classic AMX spin system. The proton on the carbon bearing the gem-dimethyl groups (-CH=) will be a doublet of doublets around δ 5.8-6.0 ppm. The two terminal protons (=CH₂) will be distinct, appearing as doublets of doublets around δ 4.9-5.1 ppm.

  • -CH₂- (Methylene Protons): A singlet around δ 2.3-2.4 ppm, adjacent to the carbonyl group.

  • -C(CH₃)₂ (Gem-Dimethyl Protons): A singlet integrating to 6 protons, found upfield around δ 1.1-1.2 ppm.

¹³C NMR (Carbon-13 NMR):

  • -COOH (Carbonyl Carbon): The least shielded carbon, appearing around δ 178-180 ppm.

  • -CH=CH₂ (Vinyl Carbons): The internal vinyl carbon (-CH=) will be around δ 145-147 ppm, while the terminal carbon (=CH₂) will be around δ 110-112 ppm.

  • -C(CH₃)₂ (Quaternary Carbon): A signal around δ 38-40 ppm.

  • -CH₂- (Methylene Carbon): A signal around δ 45-47 ppm.

  • -C(CH₃)₂ (Gem-Dimethyl Carbons): A single peak for the two equivalent methyl carbons around δ 25-27 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-C OOH-178 - 180
-COO H10 - 13 (broad s)-
-C H₂-COOH2.3 - 2.4 (s, 2H)45 - 47
-C (CH₃)₂--38 - 40
-C(C H₃)₂-1.1 - 1.2 (s, 6H)25 - 27
-C H=CH₂5.8 - 6.0 (dd, 1H)145 - 147
-CH=C H₂4.9 - 5.1 (dd, 2H)110 - 112
Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) for this compound at m/z = 128 would be observed. Key fragmentation patterns would include:

  • Loss of a hydroxyl radical (-OH): A peak at m/z = 111.

  • Loss of a carboxyl group (-COOH): A prominent peak at m/z = 83, corresponding to the stable tertiary carbocation[11].

  • McLafferty Rearrangement: A potential rearrangement could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z = 86.

  • Loss of a methyl radical (-CH₃): A peak at m/z = 113.

Reactivity and Applications

The synthetic utility of this compound stems from the presence of two distinct functional groups that can be manipulated selectively.

Reactivity cluster_acid Carboxylic Acid Reactivity cluster_alkene Alkene Reactivity Core This compound Esterification Esterification (e.g., + ROH, H⁺) Core->Esterification R-OH Amide_Formation Amide Formation (e.g., + SOCl₂, then R₂NH) Core->Amide_Formation R₂NH Reduction Reduction (e.g., + LiAlH₄) Core->Reduction LiAlH₄ Hydrogenation Hydrogenation (e.g., + H₂, Pd/C) Core->Hydrogenation H₂ Halogenation Halogenation (e.g., + Br₂) Core->Halogenation Br₂ Epoxidation Epoxidation (e.g., + m-CPBA) Core->Epoxidation m-CPBA

Caption: Key Reaction Pathways for this compound.

  • Carboxylic Acid Group: This site allows for standard transformations such as esterification, conversion to acid chlorides, amide formation, and reduction to the corresponding primary alcohol.

  • Terminal Alkene Group: The vinyl group can undergo a variety of addition reactions, including hydrogenation, halogenation, hydrohalogenation, epoxidation, and polymerization.

The most significant application is its conversion into the cyclopropane ring system found in pyrethroids like deltamethrin[12]. This transformation typically involves the formation of a diazo intermediate from the corresponding ester, which then undergoes an intramolecular cyclopropanation reaction.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage[3].

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid direct contact with skin, eyes, and respiratory tract. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical help.

Conclusion

This compound is a valuable synthetic intermediate with a well-established role in the agrochemical industry. Its synthesis, centered around the robust Johnson-Claisen rearrangement, is efficient and scalable. The bifunctional nature of the molecule provides two distinct handles for further chemical modification, making it a versatile tool for organic chemists. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its safe and effective application in research and development.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Scientific.Net. (2012). Improved Synthesis of this compound Methyl Ester. Retrieved from [Link]

  • U.S. Patent 5,189,202. (1993). Process for the preparation of this compound. Google Patents.
  • SpectraBase. This compound, methyl ester [FTIR]. Retrieved from [Link]

  • ResearchGate. (2012). Improved Synthesis of this compound Methyl Ester. Retrieved from [Link]

  • University of Calgary. IR: carboxylic acids. Retrieved from [Link]

  • Chinese Patent CN100400496C. (2008). Method of preparing this compound methyl ester with industrial scale. Google Patents.
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Claisen Rearrangement. Retrieved from [Link]

  • U.S. Patent 5,189,202. (1993). Process for the preparation of this compound. Google Patents.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. Deltamethrin. National Institutes of Health. Retrieved from [Link]

  • ChemBK. (2024). This compound methyl. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2005). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • University of California, Davis. Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities. ACS Publications. Retrieved from [Link]

  • St Peter's School. 13C NMR. Retrieved from [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • PubChem. 3,3-Dimethylpent-4-enoic acid. National Institutes of Health. Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted). Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. Retrieved from [Link]

  • Chinese Patent CN105541620A. (2016). Methyl 3,3-dimethyl-4-pentenoate production method. Google Patents.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3-Dimethyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent work is built. 3,3-Dimethyl-4-pentenoic acid, a fascinating building block with a quaternary center adjacent to a vinyl group, presents a unique spectroscopic puzzle. This guide moves beyond a simple recitation of data. It is designed as a deep dive into the logic of spectroscopic interpretation, demonstrating how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) coalesce to provide a definitive molecular portrait. We will explore not just the data itself, but the causality behind the expected signals, providing a robust framework for the analysis of this and similar molecules.

Molecular Structure and Core Properties

This compound (CAS 7796-73-8) is a carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1][2] Its structure is characterized by a terminal vinyl group and a carboxylic acid moiety, separated by a sterically hindered quaternary carbon bearing two methyl groups. This unique arrangement dictates its spectroscopic signature.

Caption: IUPAC Numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for mapping the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce connectivity and stereochemistry.[4]

¹H NMR Analysis: A Proton Inventory

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. For this compound, we anticipate five distinct signals. The chemical shift of each signal is influenced by the electronegativity of nearby atoms and anisotropic effects from π-systems.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11-12 Singlet, broad 1H H OOC- The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[5]
5.80 - 5.95 dd 1H -CH =CH₂ This proton is coupled to two non-equivalent geminal protons (cis and trans), resulting in a doublet of doublets (dd). Its position is downfield due to being part of the vinyl group.
4.95 - 5.10 m 2H -CH=CH These two terminal vinyl protons are diastereotopic. They are coupled to the vinyl CH proton and to each other (geminal coupling), resulting in complex multiplets.
~2.25 Singlet 2H -CH ₂COOH These methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They are not coupled to any neighboring protons, hence a singlet.

| ~1.10 | Singlet | 6H | -C(CH ₃)₂- | The two methyl groups are chemically equivalent and attached to a quaternary carbon with no adjacent protons, resulting in a strong singlet signal integrating to 6 protons. |

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Given the structure's symmetry, we expect to see seven distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~178 Quaternary C =O The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[5]
~145 Tertiary -C H=CH₂ The internal sp²-hybridized carbon of the vinyl group.
~112 Secondary -CH=C H₂ The terminal sp²-hybridized carbon of the vinyl group.
~45 Secondary -C H₂COOH The sp³-hybridized methylene carbon, shifted downfield by the adjacent carbonyl group.
~38 Quaternary -C (CH₃)₂- The quaternary (gem-dimethyl) carbon.

| ~25 | Primary | -C(C H₃)₂- | The two equivalent methyl carbons. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is an exceptionally powerful tool for identifying the functional groups present in a molecule.[6] Each functional group possesses specific bonds that vibrate at characteristic frequencies when irradiated with infrared light.[7] The spectrum for this compound is dominated by the signatures of the carboxylic acid and the vinyl group.

Table 3: Key IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 2500-3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid O-H | This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching frequencies.[8][9] | | ~3080 | Medium | =C-H stretch | Vinyl C-H | Stretching of C-H bonds on sp²-hybridized carbons occurs at slightly higher frequencies than on sp³ carbons.[10] | | 2850-3000 | Medium | -C-H stretch | Alkyl C-H | Corresponds to the C-H stretching in the methyl and methylene groups.[11] | | ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O | The strong, sharp absorption of the carbonyl group is one of the most recognizable peaks in an IR spectrum.[12] | | ~1640 | Medium-Weak | C=C stretch | Alkene C=C | The stretching vibration of the carbon-carbon double bond. | | ~1410 & ~910 | Medium | O-H bend & C-H bend | Carboxylic Acid O-H & Vinyl C-H | Out-of-plane bending vibrations that further confirm the presence of these groups.[8] |

Caption: Workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.[13] Using electron ionization (EI), a high-energy electron beam removes an electron from the molecule to form a radical cation, the molecular ion (M⁺•), which then undergoes fragmentation.[14]

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 128. The fragmentation is governed by the stability of the resulting carbocations and neutral losses.

Table 4: Predicted Major Fragments in EI-MS

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
128 [C₇H₁₂O₂]⁺• - Molecular Ion (M⁺•)
113 [C₆H₉O₂]⁺ •CH₃ Loss of a methyl radical.
83 [C₆H₁₁]⁺ •COOH Alpha-cleavage with loss of the carboxyl radical is a common pathway for carboxylic acids.[15]
71 [C₄H₇O]⁺ •C₃H₅ Cleavage at the C2-C3 bond, losing a vinyl-methyl radical.

| 55 | [C₄H₇]⁺ | C₃H₅O₂ | Likely corresponds to the stable tert-butyl cation fragment after rearrangement. |

A key fragmentation pathway involves the cleavage alpha to the quaternary carbon, leading to the loss of the carboxyl group, a signature fragmentation for this class of compounds.

Fragmentation_Pathway MolIon Molecular Ion [C₇H₁₂O₂]⁺• m/z = 128 Frag83 Fragment Ion [C₆H₁₁]⁺ m/z = 83 MolIon->Frag83 - 45 amu NeutralLoss Loss of •COOH (Carboxyl Radical)

Caption: Key fragmentation pathway in the EI-MS of the title compound.

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible data, the following standardized protocols are recommended. The causality behind these steps is to ensure sample purity, optimal signal-to-noise, and data that is comparable across laboratories.

NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for organic molecules and its single deuterium signal that does not interfere with the analyte spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Tuning: Place the sample in the NMR spectrometer. Allow the instrument to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity, which is critical for high resolution.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Co-add 8 to 16 scans to achieve adequate signal-to-noise.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times.

FTIR Sample Preparation and Acquisition
  • Method: Use the Attenuated Total Reflectance (ATR) technique for a neat liquid sample, as it requires minimal sample preparation.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a volatile solvent like isopropanol and allow it to dry completely. Acquire a background spectrum of the empty crystal. This is a critical self-validating step that subtracts the absorbance of air (CO₂, H₂O) and the instrument itself from the final sample spectrum.

  • Sample Scan: Place a single drop of this compound onto the ATR crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) interface for volatile liquids. This ensures sample purity and provides retention time data. Alternatively, direct infusion via a heated probe can be used.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is an industry standard, ensuring that the resulting fragmentation patterns are reproducible and comparable to established spectral libraries.

  • Analysis: Scan a mass range from m/z 40 to 200. The lower limit is set to avoid detecting ionized air (N₂, O₂), while the upper limit comfortably exceeds the expected molecular weight of 128.

Integrated Analysis and Conclusion

The true power of spectroscopy lies in the synthesis of data from multiple techniques. The IR spectrum provides irrefutable evidence for a carboxylic acid (broad O-H, strong C=O) and an alkene (C=C, =C-H). The mass spectrum confirms the molecular weight of 128 amu and shows fragmentation patterns consistent with the proposed structure, notably the loss of the carboxyl group. Finally, NMR spectroscopy provides the definitive blueprint: the ¹H NMR precisely maps the vinyl system, the isolated methylene group, and the six equivalent protons of the gem-dimethyl group, while the ¹³C NMR confirms the seven unique carbon environments. Together, these self-validating datasets leave no ambiguity as to the structure of this compound. This integrated approach represents the gold standard in chemical analysis, providing the authoritative grounding required for advanced research and development.

References

  • Dummies. (2016, March 26). How to Find Functional Groups in the IR Spectrum. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. IR: carboxylic acids. [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • Scribd. IR Spectroscopy: Functional Group Analysis. [Link]

  • ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. INFRARED SPECTROSCOPY (IR). [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • VCU Scholars Compass. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • ChemBK. (2024, April 9). This compound. [Link]

  • PubChem. 3,3-Dimethylpent-4-enoic acid. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-4-pentenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3,3-Dimethyl-4-pentenoic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate informed solvent selection for a range of applications, from chemical synthesis to formulation development.

Introduction to this compound

This compound, with the chemical formula C₇H₁₂O₂, is a branched-chain unsaturated carboxylic acid.[1] Its molecular structure, featuring a carboxylic acid functional group, a vinyl group, and gem-dimethyl substitution, imparts a unique combination of polarity and lipophilicity that governs its interactions with different solvents. Understanding its solubility is critical for its effective use as an intermediate in organic synthesis and for the development of potential pharmaceutical applications.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight128.17 g/mol [1]
AppearanceColorless liquid or solid[2]
Melting PointApproximately -70°C[2]
Boiling PointApproximately 195-200°C[2]
DensityApproximately 0.91 g/cm³[2]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Polar Carboxylic Acid Group (-COOH): This group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic and polar aprotic solvents.

  • The Nonpolar Hydrocarbon Backbone: The C7 alkyl chain, including the gem-dimethyl groups and the vinyl group, is hydrophobic and interacts favorably with nonpolar solvents through van der Waals forces.

The overall solubility of this compound in a particular solvent is a balance between these competing polar and nonpolar characteristics.

Solubility Profile of this compound

Based on available data and established principles of chemical solubility, the following table summarizes the qualitative solubility of this compound in a range of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSlightly SolubleThe polar carboxylic acid group allows for some interaction with water, but the C7 hydrocarbon chain limits extensive solubility.[2]
Methanol/Ethanol Polar ProticSolubleThe alcohol's hydroxyl group can hydrogen bond with the carboxylic acid, and the short alkyl chain is compatible with the solute's hydrocarbon portion.[2]
Acetone Polar AproticSolubleThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton, and its overall polarity is compatible.
Diethyl Ether Polar AproticSolubleThe ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups are compatible with the nonpolar part of the acid.[2]
Benzene/Toluene NonpolarSolubleThe nonpolar aromatic ring interacts favorably with the hydrocarbon backbone of the acid through van der Waals forces.[2]
Hexane NonpolarLikely SolubleThe nonpolar nature of hexane is expected to solvate the hydrophobic alkyl chain of the carboxylic acid.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong hydrogen bond acceptor and a versatile solvent for many organic compounds.
Chloroform Polar AproticSolubleChloroform is a good solvent for many organic compounds, including carboxylic acids.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Gravimetric Method Protocol
  • Solvent Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has fully settled. Centrifugation can be used to expedite this process.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Solvent Evaporation: Place the aliquot in a pre-weighed container and evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the acid.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dissolved solute.

  • Calculation: The solubility can then be calculated in terms of g/100 mL or other desired units.

Experimental Workflow Diagram

G Gravimetric Solubility Determination Workflow A 1. Add excess this compound to a known volume of solvent B 2. Agitate at constant temperature to reach equilibrium A->B C 3. Separate solid and liquid phases (e.g., centrifugation) B->C D 4. Withdraw a known volume of the clear supernatant C->D E 5. Evaporate the solvent from the aliquot D->E F 6. Weigh the remaining solute E->F G 7. Calculate solubility F->G

Caption: Workflow for determining solubility via the gravimetric method.

Molecular Interactions and Solubility

The solubility of this compound is a direct result of the interplay between its functional groups and the solvent molecules.

G Molecular Interactions Governing Solubility cluster_0 This compound cluster_1 Solvent Types Acid Carboxylic Acid Group (-COOH) PolarProtic Polar Protic (e.g., Ethanol) Acid->PolarProtic H-Bonding (Donor & Acceptor) PolarAprotic Polar Aprotic (e.g., Acetone) Acid->PolarAprotic H-Bonding (Acceptor) Alkyl Hydrocarbon Backbone Alkyl->PolarProtic Alkyl->PolarAprotic Nonpolar Nonpolar (e.g., Toluene) Alkyl->Nonpolar Van der Waals Forces

Caption: Key intermolecular forces in the dissolution of the acid.

Conclusion

This compound exhibits a versatile solubility profile, being generally soluble in common organic solvents ranging from polar to nonpolar, while having limited solubility in water. This behavior is a direct consequence of its molecular structure, which combines a polar carboxylic acid head with a moderately sized, nonpolar hydrocarbon tail. For applications requiring precise concentrations, experimental determination of solubility using a standardized protocol is recommended. This guide provides the foundational knowledge and practical methodology to support such endeavors.

References

  • This compound - Introduction. (2024). ChemBK.[Link]

  • 3,3-Dimethylpent-4-enoic acid. PubChem. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to 3,3-Dimethyl-4-pentenoic Acid: Synthesis, Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3,3-dimethyl-4-pentenoic acid, a valuable building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, commercial landscape, and key applications, with a focus on its role as a versatile intermediate.

Introduction

This compound, with the CAS number 7796-73-8, is a carboxylic acid characterized by a quaternary carbon center adjacent to a vinyl group.[1][2][3] This unique structural motif imparts specific reactivity and makes it a sought-after precursor in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its methyl ester, methyl 3,3-dimethyl-4-pentenoate, is also a commercially significant compound, often used as a key intermediate in the production of pyrethroid insecticides.[4] This guide will primarily focus on the parent acid while also drawing relevant insights from its closely related ester.

Commercial Availability

This compound is commercially available from a range of suppliers, catering to both research and industrial needs. The compound is typically offered in various purities, and its availability can be scaled from milligrams to kilograms. Below is a summary of notable suppliers.

SupplierProduct NamePurityNotes
Sigma-AldrichThis compound95%Available in various quantities.[3]
TCI (Shanghai) Chemical Trading Co., Ltd.This compound>98.0%(GC)Part of their extensive chemical portfolio.[1]
ChemicalBookThis compound-Lists multiple suppliers.[1]
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.This compound-A listed supplier.[1]
Hangzhou Bingochem Co., Ltd.This compound-A listed supplier.[1]

Researchers are advised to consult the suppliers' websites for the most current information on availability, pricing, and technical specifications.

Synthesis of this compound and its Esters

The synthesis of this compound and its esters has been a subject of considerable research, particularly for industrial-scale production. The primary route involves the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

Synthesis of the Methyl Ester via Johnson-Claisen Rearrangement

A prevalent method for synthesizing the methyl ester of this compound involves the Johnson-Claisen rearrangement of a suitable allylic alcohol with an orthoester. A common starting material is prenol (3-methyl-2-buten-1-ol).

A patented industrial-scale method describes the reaction of prenol with trimethyl orthoacetate in the presence of a solid catalyst under pressure.[5] This method offers advantages such as simplified catalyst separation, shorter reaction times, and high yields (up to 88%).[5] Another study reports an improved synthesis using orthophosphoric acid and sodium methoxide as catalysts at different stages, achieving a yield of up to 84% and reducing byproduct formation, making it more suitable for industrial production.[6]

Experimental Protocol: Industrial Scale Synthesis of Methyl 3,3-Dimethyl-4-pentenoate [5]

  • Reactants: Prenol, trimethyl orthoacetate, and a solid catalyst (e.g., anhydrous zinc chloride, nickel sulfate, or anhydrous ferric chloride).

  • Molar Ratio: The typical molar ratio of prenol to trimethyl orthoacetate to catalyst is 1 : 1.0–2.0 : 0.01–0.1.

  • Reaction Conditions: The reaction is conducted under a stirring pressure of 1–3.2 MPa and at a temperature of 150–250 °C.

  • Reaction Time: The reaction is typically carried out for 6–10 hours.

  • Work-up:

    • After the reaction is complete, the mixture is cooled.

    • The solid catalyst is removed by filtration.

    • The filtrate is then subjected to rectification (distillation) to obtain the purified methyl 3,3-dimethyl-4-pentenoate product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Prenol Prenol Reactor Pressurized Reactor (1-3.2 MPa, 150-250 °C, 6-10h) Prenol->Reactor TMOA Trimethyl Orthoacetate TMOA->Reactor Catalyst Solid Catalyst Catalyst->Reactor Cooling Cooling Reactor->Cooling Filtration Filtration Cooling->Filtration Rectification Rectification Filtration->Rectification Product Methyl 3,3-Dimethyl-4-pentenoate Rectification->Product

Caption: Workflow for the industrial synthesis of methyl 3,3-dimethyl-4-pentenoate.

Hydrolysis to this compound

The free acid can be obtained by the hydrolysis of its corresponding ester. A process described in a patent involves refluxing the ester with sodium hydroxide, followed by acidification.[7]

Experimental Protocol: Hydrolysis of Methyl 3,3-Dimethyl-4-pentenoate [7]

  • Hydrolysis: The crude methyl 3,3-dimethyl-4-pentenoate is refluxed with an aqueous solution of sodium hydroxide (e.g., 4g of NaOH in 6ml of water) for approximately 2 hours.

  • Purification: The resulting clear solution is washed with a non-polar organic solvent like ether to remove any unreacted ester or non-polar impurities.

  • Acidification: The aqueous layer is separated and acidified with a strong acid, such as 4N HCl, to protonate the carboxylate and precipitate the free acid.

  • Extraction and Isolation: The this compound is then extracted with an organic solvent (e.g., ether) and purified by distillation under reduced pressure.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem[2]
Molecular Weight 128.17 g/mol PubChem[2]
Appearance Colorless liquid or solid with a special smellChemBK[8]
Boiling Point approx. 195-200 °CChemBK[8]
Melting Point approx. -70 °CChemBK[8]
Density approx. 0.91 g/cm³ChemBK[8]
Solubility Soluble in ethanol, ether, and benzene; slightly soluble in water.ChemBK[8]
InChIKey FYYOTZLMLLTWAP-UHFFFAOYSA-NSigma-Aldrich[3]

Applications

This compound and its derivatives are important intermediates in organic synthesis, with notable applications in the production of agrochemicals and potentially in the pharmaceutical sector.

Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of pyrethroid insecticides.[4][7] Specifically, it is used to prepare permethric acid, a crucial component of insecticides like permethrin, cypermethrin, and deltamethrin.[4][7] These synthetic pyrethroids are valued for their high insecticidal activity, broad-spectrum efficacy, and relatively low toxicity to mammals, making them replacements for more hazardous organophosphorus pesticides.[4]

Application_Pathway Start This compound Intermediate Permethric Acid Start->Intermediate Product1 Permethrin Intermediate->Product1 Product2 Cypermethrin Intermediate->Product2 Product3 Deltamethrin Intermediate->Product3 Application Pyrethroid Insecticides Product1->Application Product2->Application Product3->Application

Caption: Synthetic pathway from this compound to pyrethroid insecticides.

Drug Development and Other Organic Synthesis

While its role in agrochemicals is well-established, this compound also serves as a versatile intermediate for preparing potential drug molecules.[8] Its unique structure allows for further chemical modifications to generate diverse molecular scaffolds. Additionally, it finds use as a fragrance and food additive.[8]

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

  • Hazards: The compound may cause irritation to the eyes, skin, and respiratory tract.[8] According to GHS classifications, it can cause severe skin burns and eye damage.[2]

  • Personal Protective Equipment (PPE): Appropriate protective equipment, including laboratory gloves, goggles, and protective clothing, should be worn when handling this chemical.[8]

  • First Aid: In case of contact with skin or eyes, immediately rinse with plenty of water and seek medical attention.[8]

  • Storage: this compound should be stored in a well-ventilated area, away from open flames and heat sources.[8] It has low volatility at room temperature.[8]

Conclusion

This compound is a commercially available and synthetically valuable building block. Its primary application lies in the agrochemical industry as a key precursor to pyrethroid insecticides. The well-established synthesis protocols, particularly for its methyl ester, make it an accessible intermediate for both academic and industrial research. As the demand for more sophisticated and targeted molecules in drug discovery and materials science continues to grow, the utility of versatile synthons like this compound is poised to expand.

References

  • Synthesis of 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide - PrepChem.com. Available at: [Link]

  • CN100400496C - Method of preparing this compound methyl ester with industrial scale - Google Patents.
  • This compound - ChemBK. Available at: [Link]

  • Improved Synthesis of this compound Methyl Ester - ResearchGate. Available at: [Link]

  • 3,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 10630499 - PubChem. Available at: [Link]

  • US5189202A - Process for the preparation of this compound - Google Patents.
  • This compound methyl - ChemBK. Available at: [Link]

Sources

3,3-Dimethyl-4-pentenoic acid structural formula and isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,3-Dimethyl-4-pentenoic Acid: Structure, Properties, and Isomeric Landscape

Executive Summary

This compound is a valuable carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pyrethroid-based insecticides.[1][2] Its unique structure, featuring a quaternary carbon center adjacent to a terminal double bond, presents specific synthetic challenges and opportunities. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's core structural and physicochemical properties, established synthetic methodologies, and a detailed exploration of the vast isomeric landscape associated with its molecular formula, C₇H₁₂O₂. By dissecting the principles of constitutional and stereoisomerism as they apply to this formula, this document aims to equip scientists with the foundational knowledge required for the strategic design, synthesis, and analysis of this compound and its relatives.

Core Compound Profile: this compound

Introduction and Significance

This compound, registered under CAS number 7796-73-8, is a derivative of pentenoic acid.[3] While not a naturally abundant compound, its utility is well-established in synthetic chemistry. It is a crucial precursor in the production of permethric acid, which is an essential component for manufacturing pyrethroid insecticides.[2] Its structure also makes it a versatile building block for creating more complex molecules containing sterically hindered quaternary centers, a motif of increasing interest in medicinal chemistry.[1]

Structural Formula and Nomenclature

The IUPAC name, 3,3-dimethylpent-4-enoic acid, precisely describes its molecular architecture.[4] The structure is built upon a five-carbon "pentan-" chain. The "-oic acid" suffix indicates a carboxylic acid (-COOH) functional group, which by convention is located at the C1 position. The "4-en" denotes a carbon-carbon double bond between C4 and C5. Finally, "3,3-dimethyl" specifies two methyl group substituents attached to the C3 position.

Caption: Structural formula of this compound with carbon numbering.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for designing reaction conditions, purification protocols, and storage procedures.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[3][4][5]
Molecular Weight 128.17 g/mol [4][5]
CAS Number 7796-73-8[3][5]
Appearance Colorless liquid or solid[1]
Boiling Point 112-115 °C (at 12 Torr)[6]
Density ~0.957 g/cm³ (Predicted)[6]
pKa ~4.59 (Predicted)[6]
Solubility Soluble in organic solvents like ethanol and ether; slightly soluble in water.[1]

Synthesis and Reactivity

Key Synthetic Pathways

The synthesis of this compound and its esters often leverages rearrangement reactions to construct the characteristic quaternary carbon at the C3 position.

  • Johnson-Claisen Rearrangement : A prevalent method for synthesizing the methyl or ethyl ester involves the reaction of 3-methyl-2-buten-1-ol (prenol) or 2-methyl-3-buten-2-ol with an orthoacetate (e.g., trimethyl orthoacetate or triethyl orthoacetate) in the presence of an acid catalyst. The reaction proceeds through an initial isomerization followed by a[5][5]-sigmatropic rearrangement, which is highly efficient for forming the C-C bond and setting the quaternary center. The resulting ester can then be hydrolyzed to the desired carboxylic acid. Various catalysts, including solid acids like anhydrous zinc chloride or phosphoric acid, have been employed to optimize yield and simplify purification.[7][8]

  • Direct Synthesis from Isoprenol/Prenol Mixture : A patented process describes the direct preparation of the acid without isolating the ester intermediate.[2] This method reacts a mixture of isoprenol (3-methyl-3-buten-1-ol) and prenol with triethylorthoacetate, followed by hydrolysis of the resulting ester. This approach is advantageous in industrial settings as it can utilize mixed isomeric alcohol feedstocks.[2]

Experimental Protocol: Synthesis via Rearrangement and Hydrolysis

The following protocol is a representative example adapted from established methodologies for the synthesis of this compound.[2]

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Isolation & Purification a Charge reactor with isoprenol/prenol mixture, xylene (solvent), and catalyst (e.g., p-toluenesulfonic acid). b Heat mixture to reflux temperature (e.g., 140-150°C). a->b c Slowly add triethylorthoacetate (TOA) to the reaction mixture. b->c d Maintain reflux for several hours until starting material is consumed (monitor by GC). c->d e Cool the reaction mixture. d->e f Add aqueous NaOH solution to hydrolyze the ethyl ester. e->f g Stir vigorously until hydrolysis is complete. f->g h Perform aqueous workup: separate layers, wash organic phase. g->h i Acidify the aqueous layer with HCl to precipitate the carboxylic acid. h->i j Extract the product with an organic solvent (e.g., ether). i->j k Dry, filter, and concentrate the solvent to yield crude product. j->k l Purify via vacuum distillation. k->l

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup : A reactor is charged with a mixture of isoprenol and prenol, a high-boiling solvent such as xylene, and a catalytic amount of a strong acid like p-toluenesulfonic acid.

  • Rearrangement : The mixture is heated to reflux. Triethylorthoacetate is added dropwise to control the exothermic reaction. The reaction is maintained at reflux for 4-6 hours. Progress is monitored by gas chromatography (GC) to ensure the consumption of the starting alcohols.

  • Hydrolysis : After cooling, a solution of sodium hydroxide in water is added to the reactor. The mixture is stirred vigorously to facilitate the saponification of the intermediate ethyl ester to its sodium carboxylate salt.

  • Workup and Isolation : The reaction mixture is transferred to a separatory funnel. The aqueous layer containing the sodium 3,3-dimethyl-4-pentenoate is collected. This layer is then cooled in an ice bath and carefully acidified with hydrochloric acid until a pH of ~1-2 is reached, precipitating the carboxylic acid.

  • Purification : The product is extracted from the acidic aqueous phase using a solvent like diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.[6]

The Isomeric Landscape of C₇H₁₂O₂

Degrees of Unsaturation and Isomer Types

The molecular formula C₇H₁₂O₂ corresponds to a degree of unsaturation of two. This value predicts the total number of rings and/or pi bonds within a molecule and opens the door to a wide variety of isomers. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. They are broadly classified into constitutional isomers and stereoisomers.

G A Isomers of C₇H₁₂O₂ B Constitutional Isomers (Different Connectivity) A->B C Stereoisomers (Same Connectivity, Different Spatial Arrangement) A->C D Functional Group Isomers (e.g., Acid vs. Ester) B->D E Positional Isomers (Different Substituent/Group Position) B->E F Skeletal Isomers (Different Carbon Backbone) B->F G Geometric Isomers (E/Z) (Restricted Rotation) C->G H Optical Isomers (R/S) (Chirality) C->H

Caption: Hierarchical classification of isomers relevant to the C₇H₁₂O₂ formula.

Constitutional Isomers

Constitutional isomers have different atom-to-atom connectivity. For C₇H₁₂O₂, this leads to a vast number of possibilities with different functional groups and carbon skeletons.

Isomer TypeExample NameStructural FormulaKey Difference from Parent Compound
Functional Group Cyclohexanecarboxylic AcidC₆H₁₁(COOH)Saturated cyclic acid (ring + C=O bond)
Functional Group Butyl AcrylateCH₂=CHCOOCH₂CH₂CH₂CH₃Ester functional group
Positional 4,4-Dimethyl-2-pentenoic Acid(CH₃)₂CHCH=CHCOOHPosition of methyl groups and double bond
Skeletal 2-Ethyl-2-methyl-3-butenoic AcidCH₂=CHC(CH₃)(C₂H₅)COOHDifferent carbon chain branching
Stereoisomerism in the C₇H₁₂O₂ Family

Stereoisomers have the same connectivity but differ in the three-dimensional orientation of their atoms.

  • Geometric (E/Z) Isomerism : This type of isomerism occurs due to restricted rotation around a double bond, provided that each carbon of the double bond is attached to two different groups.

    • This compound itself does not exhibit E/Z isomerism. This is because the C5 carbon is bonded to two identical hydrogen atoms, failing the requirement for two different groups.

    • Example Isomer : An isomer like 3-heptenoic acid (CH₃CH₂CH₂CH=CHCH₂COOH) does have E/Z isomers. The C3 and C4 carbons of the double bond are each attached to a hydrogen and a different alkyl group, allowing for distinct cis (Z) and trans (E) configurations.

  • Optical (R/S) Isomerism : This arises when a molecule contains a chiral center—a carbon atom bonded to four different groups. Such molecules are non-superimposable on their mirror images (enantiomers).

    • This compound is achiral. The C3 atom is bonded to two identical methyl groups, so it is not a chiral center. No other carbon in the molecule meets the criteria.

    • Example Isomer : An isomer like 2-methyl-4-hexenoic acid (CH₃CH=CHCH₂CH(CH₃)COOH) is chiral. The C2 atom is bonded to four different groups: a hydrogen atom, a methyl group, a carboxylic acid group, and a -CH₂CH=CHCH₃ group. Therefore, it exists as a pair of enantiomers, (R)-2-methyl-4-hexenoic acid and (S)-2-methyl-4-hexenoic acid.

Analytical Techniques for Isomer Differentiation

Distinguishing between the numerous isomers of C₇H₁₂O₂ is a critical task in synthesis and quality control. A combination of analytical techniques is typically required.

  • Infrared (IR) Spectroscopy : This technique is excellent for identifying functional groups. A carboxylic acid will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹. An ester will lack the broad O-H peak but will have a C=O stretch at a higher frequency (~1735 cm⁻¹) and a C-O stretch from ~1000-1300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the exact structure. ¹H NMR can reveal the connectivity of protons through chemical shifts and spin-spin coupling patterns, allowing for the precise placement of methyl groups, double bonds, and other features.

  • Mass Spectrometry (MS) : MS provides the molecular weight, confirming the molecular formula. The fragmentation pattern can also offer clues about the structure, as different isomers will break apart in distinct ways upon ionization.

Conclusion

This compound is a synthetically important molecule whose structure, while seemingly simple, provides a gateway to understanding complex chemical principles. Its synthesis highlights elegant rearrangement strategies, and its molecular formula, C₇H₁₂O₂, serves as an excellent case study for exploring the depths of isomerism. For researchers in drug discovery and chemical development, a thorough grasp of this compound's properties, synthesis, and isomeric possibilities is essential for leveraging it and its relatives as versatile building blocks in the creation of novel and functional molecules.

References

  • ChemBK. (2024). This compound - Introduction. Available at: [Link][1]

  • Scientific.Net. (n.d.). Improved Synthesis of this compound Methyl Ester. Available at: [Link][9]

  • PubChem. (n.d.). 3,3-Dimethylpent-4-enoic acid. Available at: [Link][4]

  • ResearchGate. (n.d.). Improved Synthesis of this compound Methyl Ester. Available at: [Link][10]

  • Google Patents. (n.d.). CN100400496C - Method of preparing this compound methyl ester with industrial scale. Available at: [7]

  • Google Patents. (n.d.). US5189202A - Process for the preparation of this compound. Available at: [2]

  • Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method. Available at: [8]

  • Wikipedia. (n.d.). C7H12O2. Available at: [Link][11]

Sources

The Enigmatic Reactivity of the Vinyl Group in 3,3-Dimethyl-4-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity of the terminal vinyl group in 3,3-dimethyl-4-pentenoic acid. This molecule presents a unique case study where the inherent reactivity of a C=C double bond is modulated by the proximal gem-dimethyl and carboxylic acid functionalities. We will dissect the electronic and steric factors governing its participation in key organic transformations, including electrophilic additions, radical reactions, and cycloadditions. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile building block.

Introduction: A Molecule of Competing Influences

This compound is a fascinating organic molecule whose reactivity is a delicate interplay of its constituent functional groups. The terminal vinyl group, a site of high electron density, is the primary locus of reactivity. However, its behavior is significantly influenced by two key structural features:

  • The Gem-Dimethyl Group: Situated at the allylic position, this bulky moiety exerts a profound steric influence, shielding the double bond and influencing the regioselectivity and stereoselectivity of addition reactions. This steric hindrance can impede the approach of bulky reagents and can also favor certain reaction pathways that relieve steric strain.

  • The Carboxylic Acid Group: This electron-withdrawing group can influence the electronic properties of the vinyl group, albeit to a lesser extent due to the insulating sp³-hybridized carbon separating them. More importantly, the carboxylic acid can participate in intramolecular reactions, leading to cyclization products under certain conditions.

This guide will systematically explore how these competing electronic and steric effects dictate the vinyl group's reactivity in a variety of chemical transformations.

Electrophilic Addition Reactions: Navigating Steric and Electronic Landscapes

Electrophilic additions are hallmark reactions of alkenes. In the case of this compound, the regiochemical outcome is a key consideration, governed by the stability of the carbocation intermediate.

Hydrohalogenation: A Case for Markovnikov's Rule

The addition of hydrogen halides (HX) to the vinyl group is expected to proceed via a carbocation intermediate. The reaction is initiated by the electrophilic attack of a proton on the terminal carbon of the double bond.[1]

G cluster_0 Step 1: Protonation and Carbocation Formation cluster_1 Step 2: Nucleophilic Attack Reactant H₂C=CH-C(CH₃)₂-CH₂-COOH Carbocation H₃C-C⁺H-C(CH₃)₂-CH₂-COOH (Secondary Carbocation) Reactant->Carbocation H⁺ attack HBr H-Br Br- Br⁻ Carbocation_2 H₃C-C⁺H-C(CH₃)₂-CH₂-COOH Product H₃C-CH(Br)-C(CH₃)₂-CH₂-COOH Carbocation_2->Product Br⁻ attack Br-_2 Br⁻

Figure 1: Mechanism of Hydrohalogenation.

This protonation can, in principle, lead to two possible carbocations. However, the formation of the secondary carbocation on the internal carbon is significantly more favored than the primary carbocation on the terminal carbon due to hyperconjugation and inductive effects. Consequently, the subsequent nucleophilic attack by the halide ion (X⁻) occurs at the more substituted carbon, leading to the Markovnikov adduct .[2]

Experimental Protocol: Hydrobromination of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane or diethyl ether in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid (1.1 eq) dropwise with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting bromo-acid by column chromatography on silica gel.

Halogenation: Formation of Vicinal Dihalides

The addition of halogens (Br₂ or Cl₂) proceeds through a cyclic halonium ion intermediate.[3] This mechanism dictates an anti-addition of the two halogen atoms across the double bond.

Figure 2: Halogenation via a Bromonium Ion.

The steric hindrance from the gem-dimethyl group is less likely to influence the initial formation of the bromonium ion but may play a role in the subsequent backside attack by the bromide ion, potentially favoring attack at the less hindered terminal carbon.

Experimental Protocol: Bromination of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a chlorinated solvent like carbon tetrachloride or dichloromethane.

  • Reagent Addition: Add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. The characteristic red-brown color of bromine should disappear upon reaction.[4]

  • Reaction Completion: Continue the addition until a faint persistent bromine color is observed.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude vicinal dibromide.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Hydroboration-Oxidation: An Anti-Markovnikov Approach

In contrast to hydrohalogenation, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. The boron atom, being the electrophilic species, adds to the less sterically hindered terminal carbon of the vinyl group.[5] Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group.[6]

Reaction Reagents Regioselectivity Product
Hydrohalogenation (HBr)HBrMarkovnikov4-Bromo-3,3-dimethylpentanoic acid
Hydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOHAnti-Markovnikov5-Hydroxy-3,3-dimethylpentanoic acid

Table 1: Regioselectivity of Addition Reactions.

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane-THF complex (BH₃·THF, 1.1 eq) dropwise under a nitrogen atmosphere.[5] Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add a 3M aqueous solution of sodium hydroxide followed by the dropwise addition of 30% hydrogen peroxide.[6]

  • Work-up: After stirring for 1-2 hours at room temperature, saturate the aqueous layer with potassium carbonate and extract the product with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting alcohol by column chromatography.

Radical Addition Reactions: Reversing the Regioselectivity

The presence of radical initiators, such as peroxides, can dramatically alter the course of HBr addition, leading to the anti-Markovnikov product.[7] This proceeds via a free-radical chain mechanism.

G cluster_initiation Initiation cluster_propagation Propagation ROOR R-O-O-R RORad 2 R-O• ROOR->RORad Heat/light BrRad Br• RORad->BrRad ROH R-O-H HBr H-Br Alkene H₂C=CH-R AlkylRad Br-CH₂-C•H-R (More stable radical) BrRad_p Br• BrRad_p->AlkylRad Product Br-CH₂-CH₂-R AlkylRad->Product HBr_p H-Br BrRad_p2 Br•

Figure 3: Radical Addition of HBr.

The bromine radical adds to the terminal carbon to generate the more stable secondary radical, which then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical.[8]

Cycloaddition Reactions: Building Rings

The vinyl group of this compound can participate in cycloaddition reactions, offering a powerful tool for the synthesis of cyclic structures.

Intramolecular Iodolactonization

The presence of the carboxylic acid group enables intramolecular cyclization upon treatment with iodine. This reaction, known as iodolactonization, proceeds via the formation of a γ-lactone. The reaction is initiated by the electrophilic attack of iodine on the double bond, forming an iodonium ion, which is then trapped by the internal nucleophile (the carboxylate group). This type of reaction has been demonstrated for 4-pentenoic acid.[9]

Figure 4: Iodolactonization of this compound.

The gem-dimethyl group can influence the rate and efficiency of this cyclization through the Thorpe-Ingold effect, which posits that steric hindrance can favor ring-closing reactions.[10]

Polymerization and Metathesis: Advanced Transformations

Polymerization Challenges

The polymerization of this compound presents challenges due to the steric hindrance imparted by the gem-dimethyl group. This steric bulk can impede the approach of the monomer to the growing polymer chain, potentially leading to lower molecular weight polymers and slower polymerization rates.[11] Specialized polymerization techniques and catalysts may be required to achieve high molecular weight polymers.

Olefin Metathesis Potential

The terminal vinyl group is a suitable handle for olefin metathesis reactions. For instance, ring-closing metathesis (RCM) could be employed if the carboxylic acid is tethered to another olefin. This powerful carbon-carbon bond-forming reaction utilizes ruthenium-based catalysts.[12] The Thorpe-Ingold effect, promoted by the gem-dimethyl group, could potentially facilitate such ring-closing reactions.[13]

Conclusion

The reactivity of the vinyl group in this compound is a compelling example of how subtle structural modifications can profoundly impact chemical behavior. The interplay between the inherent reactivity of the alkene, the steric demands of the gem-dimethyl group, and the nucleophilic potential of the carboxylic acid creates a rich and varied chemical landscape. A thorough understanding of these controlling factors is paramount for the effective utilization of this molecule as a versatile synthon in organic synthesis and drug development.

References

  • Fu, G. C., Nguyen, S. T., & Grubbs, R. H. (1993). Catalytic Ring-Closing Metathesis of Functionalized Dienes by a Ruthenium Carbene Complex. Journal of the American Chemical Society, 115(21), 9856–9857. [Link]

  • Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915). The formation and stability of spiro-compounds. Part I. The formation of cyclo-propane-, -butane-, -pentane-, and -hexane-spiro-cyclobutane, -pentane-, -hexane-, and -heptane. J. Chem. Soc., Trans., 107, 1080-1106.
  • Li, G., & Chen, E. Y.-X. (2017). Controlled and Efficient Polymerization of Conjugated Polar Alkenes by Lewis Pairs Based on Sterically Hindered Aryloxide-Substituted Alkylaluminum. Polymers, 9(12), 689. [Link]

  • Roy, S., & Ghorai, M. K. (2012). A Ring-Closing Enyne Metathesis Approach to Functionalized Semicyclic Dienes: The Total Synthesis of (–)-Tetrangomycin. The Journal of Organic Chemistry, 77(17), 7436-7447.
  • Lee, S., Shin, J. Y., & Lee, S.-G. (2013). Ionic CNT-Supported Ru–Carbene Complex for Recyclable Ring-Closing Metathesis. Tetrahedron Letters, 54(6), 684-687.
  • Wipf, P. (2006). Ring-Closing Metathesis (RCM)
  • Thorpe–Ingold effect. (2023, October 27). In Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link]

  • Wang, Z., et al. (2021). Site-Fixed Hydroboration of Alkenes under Metal-Free Conditions: Scope and Mechanistic Studies. ChemRxiv.
  • Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. [Link]

  • University of Missouri-St. Louis. (n.d.). Hydroboration-Oxidation of Alkenes. [Link]

  • Bachrach, S. M. (2007). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 72(23), 8943-8946. [Link]

  • Karastathis, T., & Zografos, A. L. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl)
  • Zhang, Y., & Chen, E. Y.-X. (2018). Living Polymerization of Conjugated Polar Alkenes Catalyzed by N-Heterocyclic Olefin-Based Frustrated Lewis Pairs. Journal of the American Chemical Society, 140(4), 1544-1553.
  • Lee, H. M., & Kim, G. (2009). Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis. Angewandte Chemie International Edition, 48(43), 8141-8144. [Link]

  • BenchChem. (2025).
  • LibreTexts. (2023, January 22). Electrophilic Addition of Halogens to Alkenes. [Link]

  • de Souza, R. O. M. A., et al. (2015). Development of a flow method for the hydroboration/oxidation of olefins. RSC Advances, 5(25), 19531-19535. [Link]

  • LibreTexts. (2020, November 23). 10.2: Electrophilic Addition to Alkenes. [Link]

  • Clark, J. (2015). The Halogenation of Alkenes. Chemguide. [Link]

  • LibreTexts. (2023, January 22). Addition of Radicals to Alkenes. [Link]

  • LibreTexts. (2024, April 3). 8.2: Halogenation of Alkenes - Addition of X₂. [Link]

  • Eaborn, C., & Lickiss, P. D. (1993). The effects of the vinyl groups in reactions of the highly sterically hindered compound [tris(trimethylsilyl)methyl]divinylsilyl chloride. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-399.
  • Wever, R., et al. (2018). Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale. Catalysts, 8(11), 527. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. [Link]

  • Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]

  • Ishihara, K., et al. (2001). Solvent Effects in the Reactions of Alkenes with gem‐Bis(triflyl)ethylene. European Journal of Organic Chemistry, 2001(14), 2697-2706.
  • Spoering, R. (2015, March 13). Organic chemistry 18: Electrophilic addition to alkenes. CureFFI.org. [Link]

  • University of Bristol. (n.d.).
  • Ashenhurst, J. (2013, March 15). Halogenation of Alkenes. Master Organic Chemistry. [Link]

  • Dunuwila, D. D., & Berglund, K. A. (2011). Bio-based Pentenoic Acids as Intermediates to Higher Value-Added Mono- and Dicarboxylic Acids. Journal of the American Oil Chemists' Society, 88(12), 1963-1970.
  • Pentenoic acid. (2023, August 29). In Wikipedia. [Link]

  • BYJU'S. (n.d.). Electrophilic Addition Reactions Of Alkenes. [Link]

  • LibreTexts. (2021, July 31). 10.9: Polymerization of Alkenes. [Link]

  • LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

  • Electrophilic halogenation. (2023, November 29). In Wikipedia. [Link]

  • SlidePlayer. (n.d.). Free radical halogenation of alkenes: substitution vs addition. [Link]

  • Ashenhurst, J. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]

  • The Animated Chemistry Textbook. (2021, October 24). Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101 [Video]. YouTube. [Link]

  • Quora. (2018, March 9). What is the product of the reaction of 4-pentenoic acid with HBr? Is it 5-bromopentanoic acid? Why?. [Link]

  • Hoveyda, A. H., & Schrock, R. R. (2001). Catalytic Asymmetric Olefin Metathesis. Chemistry – A European Journal, 7(5), 945-950.
  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link]

  • Grela, K., et al. (2022). Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent. Scientific Reports, 12(1), 6331. [Link]

  • Eaborn, C., & Lickiss, P. D. (1995). Neighbouring group participation by the vinyl group in reactions of sterically-hindered organosilicon compounds. Journal of the Chemical Society, Perkin Transactions 2, (3), 593-598.
  • Eaborn, C., & Lickiss, P. D. (1995). Neighbouring group participation by the vinyl group in reactions of sterically-hindered organosilicon compounds. Semantic Scholar. [Link]

  • Delle Monache, G., Misiti, D., Salvatore, P., & Zappia, G. (2000). Synthesis of (±)-4-alkanolides from pent-4-enoic acid. Tetrahedron, 56(39), 7849-7855.
  • Zhang, J., et al. (2012). Improved Synthesis of this compound Methyl Ester. Advanced Materials Research, 602-604, 1269-1273. [Link]

  • CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google P
  • Batsanov, A. S., Knowles, J. P., & Whiting, A. (2007). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. The Journal of Organic Chemistry, 72(7), 2525-2532. [Link]

  • Wachs, I. E. (2014). Olefin Metathesis by Supported Metal Oxide Catalysts.

Sources

An In-Depth Technical Guide to the Thermal Stability of 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3,3-Dimethyl-4-pentenoic acid, a key intermediate in the synthesis of pyrethroid insecticides and other fine chemicals, possesses a unique structural motif—a β,γ-unsaturated carboxylic acid with a gem-dimethyl group.[1] Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive analysis of the thermal stability of this compound, grounded in established chemical principles and supported by detailed, field-proven experimental protocols. We will explore the theoretical underpinnings of its primary degradation pathway, decarboxylation, and present a robust, multi-technique approach for its empirical investigation. This guide is designed to equip researchers with the necessary knowledge to anticipate and control the thermal behavior of this important molecule.

Introduction: The Significance of Thermal Stability in Process Chemistry

The thermal stability of a chemical compound is not merely an academic curiosity; it is a cornerstone of safe, efficient, and reproducible chemical processes. For a molecule like this compound, which serves as a building block in multi-step syntheses, understanding its response to heat is paramount.[2] Uncontrolled thermal degradation can lead to yield loss, the formation of impurities that complicate purification, and in worst-case scenarios, hazardous runaway reactions. This guide will delve into the structural features of this compound that govern its thermal behavior, with a particular focus on the interplay between the carboxylic acid functionality, the allylic double bond, and the sterically influential gem-dimethyl group.

Theoretical Framework: The Predominant Thermal Degradation Pathway

The thermal degradation of this compound is predicted to be dominated by a specific intramolecular reaction: decarboxylation. This is a characteristic reaction of β,γ-unsaturated carboxylic acids.[3][4]

The Mechanism of Decarboxylation of β,γ-Unsaturated Acids

Unlike their α,β-unsaturated or saturated counterparts, β,γ-unsaturated acids can undergo a facile decarboxylation upon heating through a concerted, cyclic transition state.[2][3][5] This process is analogous to the well-known decarboxylation of β-keto acids.[2] The reaction proceeds via a six-membered ring intermediate, where the carboxyl proton is transferred to the γ-carbon of the double bond, leading to the elimination of carbon dioxide and the formation of an alkene.[4][6][7]

The Influence of the Gem-Dimethyl Group

The presence of the gem-dimethyl group at the α-position to the double bond (C3) is expected to influence the thermal stability. This structural feature, often referred to as the Thorpe-Ingold effect or "gem-dimethyl effect," can impact the rate of cyclization reactions.[4] In the context of the decarboxylation of this compound, the gem-dimethyl group may facilitate the adoption of the necessary conformation for the cyclic transition state, potentially lowering the activation energy for decarboxylation compared to un-substituted β,γ-unsaturated acids.

A Multi-faceted Approach to a Comprehensive Thermal Stability Assessment

A thorough investigation of the thermal stability of this compound requires a combination of analytical techniques to obtain a complete picture of its degradation profile. The following experimental workflow is proposed as a robust and self-validating system.

G start Sample of this compound tga Thermogravimetric Analysis (TGA) start->tga dta Differential Thermal Analysis (DTA) start->dta tga_ftir TGA coupled with FTIR (TGA-FTIR) start->tga_ftir py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) start->py_gcms data_integration Data Integration and Kinetic Analysis tga->data_integration dta->data_integration tga_ftir->data_integration py_gcms->data_integration report Comprehensive Thermal Stability Report data_integration->report

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen (inert) or air (oxidative), with a constant flow rate (e.g., 50 mL/min). Running in both atmospheres can reveal the influence of oxygen on the degradation process.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates is crucial for kinetic analysis.[8]

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve.

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal events (e.g., melting, boiling, decomposition) and their associated heat changes (endothermic or exothermic).[9][10]

Protocol:

  • Instrument: A calibrated DTA or DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan (for DSC) or an appropriate DTA sample holder. An inert reference material is used in the reference holder.

  • Atmosphere: Nitrogen or air, with a constant flow rate.

  • Temperature Program: Heat the sample and reference at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses all expected thermal events.

  • Data Analysis: The DTA/DSC curve will show peaks corresponding to thermal events. Endothermic events (e.g., melting, boiling, and many decompositions) will show a downward peak, while exothermic events (e.g., some decompositions, oxidation) will show an upward peak.[11]

Evolved Gas Analysis: TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition in real-time.[12][13]

Protocol:

  • Instrument: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

  • TGA Method: Follow the TGA protocol outlined in section 3.1. The transfer line and gas cell in the FTIR should be heated to prevent condensation of the evolved products (e.g., 200-250 °C).[14]

  • FTIR Data Collection: The FTIR spectrometer will continuously collect spectra of the gas stream from the TGA.

  • Data Analysis: The FTIR spectra at different temperatures can be analyzed to identify the functional groups of the evolved gases. The spectrum of the evolved gas at the temperature of maximum mass loss rate can be compared with library spectra to confirm the identity of the decomposition products. For the expected decarboxylation, a strong absorbance corresponding to carbon dioxide (around 2350 cm⁻¹) is anticipated.

Identification of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition with high sensitivity and specificity.[15][16]

Protocol:

  • Instrument: A pyrolyzer unit coupled to a GC-MS system.

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., the decomposition temperature determined by TGA) and held for a short period.

  • GC-MS Analysis: The pyrolysis products are swept into the GC column, separated based on their boiling points and polarity, and then detected and identified by the mass spectrometer.

  • Data Analysis: The mass spectrum of each separated component is compared with a spectral library (e.g., NIST) for positive identification. This technique can confirm the formation of the expected alkene and identify any minor side-products.

Data Integration and Kinetic Analysis

A key aspect of a thorough thermal stability study is the determination of the kinetic parameters of the decomposition reaction. This provides a quantitative measure of the compound's stability and allows for the prediction of its lifetime at different temperatures.

Kinetic Triad

The thermal decomposition of a solid-state sample can be described by the following equation:

dα/dt = k(T)f(α)

where:

  • α is the extent of conversion

  • t is time

  • k(T) is the temperature-dependent rate constant

  • f(α) is the reaction model

The rate constant, k(T), is typically described by the Arrhenius equation:

k(T) = A * exp(-Ea / RT)

where:

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the gas constant

  • T is the absolute temperature

Model-Free Kinetic Analysis

Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are recommended for analyzing the TGA data obtained at multiple heating rates.[8][17] These methods allow for the determination of the activation energy as a function of the extent of conversion without assuming a specific reaction model.

Kissinger Method: A simpler approach that can provide an initial estimate of the activation energy from the peak decomposition temperature at different heating rates.

Expected Results and Interpretation

Based on the theoretical framework and the proposed experimental plan, the following outcomes are anticipated for the thermal stability analysis of this compound:

Analytical Technique Expected Observation Interpretation
TGA A single, well-defined mass loss step.Corresponds to the decarboxylation reaction. The mass loss should be approximately 35.4% (mass of CO₂ / total mass).
DTA/DSC An endothermic peak corresponding to boiling, followed by another endothermic peak associated with the decomposition.Confirms the energy changes associated with physical and chemical transformations.
TGA-FTIR A strong evolution of carbon dioxide (CO₂) coinciding with the mass loss observed in the TGA.Direct evidence of decarboxylation.
Py-GC/MS The major product identified will be 3,3-dimethyl-1-butene, along with CO₂.Definitive identification of the primary decomposition products.
Kinetic Analysis The calculated activation energy will provide a quantitative measure of the thermal stability.A lower activation energy would suggest a greater susceptibility to thermal decomposition.

Conclusion

The thermal stability of this compound is a critical consideration for its practical application. The predominant degradation pathway is expected to be a facile decarboxylation, driven by its β,γ-unsaturated carboxylic acid structure. A comprehensive investigation utilizing a suite of thermal analysis techniques, including TGA, DTA/DSC, TGA-FTIR, and Py-GC/MS, is essential for a complete understanding of its thermal behavior. The experimental protocols and theoretical framework presented in this guide provide a robust foundation for researchers to assess the thermal stability of this important molecule, enabling the development of safer, more efficient, and reliable chemical processes.

References

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, October 29). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link]

  • Experimental study of XRD, FTIR and TGA techniques in geopolymeric materials. (2014, December 27). Revista de la Construcción. Retrieved from [Link]

  • Google Patents. (n.d.). US5189202A - Process for the preparation of this compound.
  • Journal of the American Chemical Society. (n.d.). Thermal Decarboxylation of Unsaturated Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The gem-Dimethyl Effect Revisited. Retrieved from [Link]

  • Western Washington University. (n.d.). TGA-FTIR Standard Operating Procedures. Retrieved from [Link]

  • PubMed Central. (2023, May 8). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Retrieved from [Link]

  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • Sci-Hub. (1963). A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Differential Thermal Analysis (DTA). Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermolysis kinetics and thermal degradation compounds of alliin. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3. Retrieved from [Link]

  • YouTube. (2025, April 27). Heating of beta gamma unsaturated carboxylic acid. Retrieved from [Link]

  • Purdue University Graduate School - Figshare. (2020, April 29). The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals. Retrieved from [Link]

  • YouTube. (2020, May 14). Differential Thermal Analysis (DTA)‪@dr.suchetasinteractiveclas9804‬. Retrieved from [Link]

  • MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of the carboxylic acid groups on water sorption, thermal stability and dielectric properties of polyimide films. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Study on the thermal decomposition kinetics of DNTF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 10.9: Decarboxylations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Molecular Structures of the Lowest Melting Odd- and Even-Numbered α,β-Unsaturated Carboxylic Acids—(E). Retrieved from [Link]

  • EAG Laboratories. (n.d.). Thermogravimetric Analysis - TGA–FTIR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetics and thermodynamics of enzymatic decarboxylation of α,β-unsaturated acid: a theoretical study. Retrieved from [Link]

  • ResearchGate. (2015, December 23). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

  • Synthesis, Thermal Decomposition Kinetics and Detonation Performance of a Three-Dimensional Solvent-Free Energetic Ag(I)-MOF. (n.d.). MDPI. Retrieved from [Link]

  • Pillars at Taylor University. (n.d.). "Integrated TGA, FTIR, and Computational Laboratory Experiment" by Andrew T. Pemberton, D. Brandon Magers et al. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Thermogravimetry Differential Thermal Analysis (TG/DTA). Retrieved from [Link]

  • Thermal analysis is the analysis of a change in a property of a sample, which is related to an imposed change in the temperature. (n.d.). University of Cambridge. Retrieved from [Link]

  • YouTube. (2021, November 7). The decarboxylation of beta-ketoacids beta,gamma-unsaturated acid an germinal diacid proceed thr.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,3-Dimethyl-4-pentenoic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,3-Dimethyl-4-pentenoic acid, a seemingly unassuming branched-chain carboxylic acid, holds a significant position as a versatile building block in modern organic synthesis. Its unique structural features—a sterically hindered carboxylic acid moiety and a terminal double bond—provide a gateway to a diverse range of chemical transformations. This guide offers a comprehensive review of the existing literature on this compound, with a focus on its synthesis, key reactions, and critical applications, particularly in the development of agrochemicals and potentially novel therapeutics. As a senior application scientist, the aim is to not only present established protocols but also to provide insights into the underlying chemical principles that govern its reactivity, thereby empowering researchers to harness its full potential.

Introduction to this compound

This compound, with the chemical formula C₇H₁₂O₂, is a colorless liquid or solid with a characteristic odor.[1] It is soluble in many organic solvents such as ethanol, ether, and benzene, but only slightly soluble in water.[1] Its structure is characterized by a quaternary carbon at the 3-position, which imparts significant steric hindrance around the alpha-carbon and influences the reactivity of both the carboxylic acid and the vinyl group. This steric shielding plays a crucial role in directing the outcomes of various chemical reactions, a theme that will be explored throughout this guide. The primary utility of this molecule lies in its role as a key intermediate for more complex chemical structures.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₇H₁₂O₂[2]
Molecular Weight128.17 g/mol [2]
Melting PointApproximately -70°C[1]
Boiling PointApproximately 195-200°C[1]
DensityApproximately 0.91 g/cm³[1]

Synthesis and Manufacturing of this compound and its Esters

The synthesis of this compound and its esters has been a subject of considerable research, driven by its industrial importance. The most prevalent methods involve the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

The Claisen Rearrangement Approach

The cornerstone of industrial production for the methyl ester of this compound is the Claisen rearrangement of an allylic alcohol with an orthoester.[3] This reaction is typically catalyzed by an acid.

A common industrial process involves the reaction of 2-methyl-3-buten-2-ol with trimethyl orthoacetate in the presence of a phosphoric acid catalyst. This process can be optimized by using a reaction rectification technology where the isomerization and Claisen rearrangement occur simultaneously, and the methanol byproduct is continuously removed to drive the reaction forward.[3]

An improved synthesis method for the methyl ester (DPE) utilizes orthophosphate and sodium methoxide as catalysts at different stages of the reaction. This approach has been shown to reduce the formation of byproducts and improve the recovery rate of the desired product, with yields approaching 84%.[4]

Alternative Synthetic Routes

Patented processes describe the preparation of this compound (DPA) directly from isoprenol or a mixture of isoprenol and prenol. This method involves reaction with triethylorthoacetate in the presence of hydrogen, palladium, selenium, and an acid catalyst, followed by hydrolysis of the resulting ester.[5] This process offers advantages in terms of yield and purity by avoiding the need to separate the isoprenol/prenol mixture.[5]

The following diagram illustrates a generalized workflow for the synthesis of this compound and its methyl ester.

G cluster_synthesis Synthesis Pathways Isoprenol/Prenol Isoprenol/Prenol Claisen Rearrangement Claisen Rearrangement Isoprenol/Prenol->Claisen Rearrangement 2-Methyl-3-buten-2-ol 2-Methyl-3-buten-2-ol 2-Methyl-3-buten-2-ol->Claisen Rearrangement Orthoester Trimethyl/Triethyl Orthoacetate Orthoester->Claisen Rearrangement Ester Hydrolysis Ester Hydrolysis Claisen Rearrangement->Ester Hydrolysis Intermediate Ester Methyl Ester Methyl 3,3-Dimethyl- 4-pentenoate Claisen Rearrangement->Methyl Ester Direct Esterification Carboxylic Acid 3,3-Dimethyl- 4-pentenoic Acid Ester Hydrolysis->Carboxylic Acid Methyl Ester->Carboxylic Acid Hydrolysis

Caption: Synthesis workflow for this compound and its ester.

Key Chemical Reactions and Mechanisms

The dual functionality of this compound—a carboxylic acid and a terminal alkene—opens up a wide array of possible chemical transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, amide formation, and reduction. However, the steric hindrance imposed by the adjacent gem-dimethyl group can influence reaction rates and may necessitate more forcing conditions or specific reagents.

Reactions of the Vinyl Group: The Gateway to Cyclopropanes

The most significant reaction of the terminal double bond in the context of its applications is cyclopropanation . This reaction is fundamental to the synthesis of pyrethroid insecticides.

Simmons-Smith Cyclopropanation: This is a widely used method for the stereospecific conversion of alkenes into cyclopropanes.[6] The reaction typically involves the use of diiodomethane and a zinc-copper couple. A modified version, known as the Furukawa reagent (Et₂Zn and CH₂I₂), is also highly effective, particularly for the total synthesis of complex natural products.[6]

The general mechanism involves the formation of a carbenoid species that adds across the double bond. The stereospecificity of the reaction is a key advantage, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Experimental Protocol: A Generalized Simmons-Smith Cyclopropanation

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diiodomethane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared.

  • Activation of Zinc: Zinc-copper couple is added to the reaction flask. Activation of the zinc is crucial for the reaction to proceed efficiently.

  • Substrate Addition: A solution of this compound (or its ester) in the same anhydrous solvent is added dropwise to the stirred suspension of the zinc-copper couple and diiodomethane at a controlled temperature (often 0°C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or distillation to yield the desired cyclopropane derivative.

The following diagram illustrates the key reaction of this compound to form a cyclopropane derivative.

G cluster_reaction Key Reaction: Cyclopropanation Start This compound Product 2-(2,2-Dimethylcyclopropyl)acetic Acid Start->Product Cyclopropanation Reagents CH₂I₂ / Zn(Cu) (Simmons-Smith) Reagents->Product

Caption: Cyclopropanation of this compound.

Applications in Agrochemicals and Drug Development

The primary industrial application of this compound is as a crucial intermediate in the synthesis of pyrethroid insecticides.[3][5]

Pyrethroid Insecticides

Pyrethroids are synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. They are characterized by their high efficacy against a broad spectrum of insects, low toxicity to mammals, and biodegradability. The cyclopropane ring is a key structural feature of many pyrethroids, and this compound serves as a readily available precursor to this core structure. Important pyrethroids synthesized from this intermediate include permethrin, cypermethrin, and deltamethrin.[1]

Potential in Medicinal Chemistry

While its role in agrochemicals is well-established, the use of this compound as a scaffold in medicinal chemistry is an area of growing interest. The cyclopropane motif is a valuable bioisostere for other functional groups, such as gem-dimethyl groups or double bonds, and can impart unique conformational constraints on a molecule. This can lead to improved potency, selectivity, and metabolic stability of drug candidates.

Derivatives of this compound are being explored for the development of potential drug molecules.[7] The introduction of the sterically demanding 3,3-dimethylcyclopropyl group can be a strategic approach in drug design to probe specific binding pockets of biological targets.

Analytical and Characterization Techniques

A thorough understanding of the analytical techniques used to characterize this compound and its derivatives is essential for researchers in this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons, the methylene protons adjacent to the carbonyl group, and the two methyl groups. The vinyl protons will appear as a multiplet in the olefinic region. The methylene protons will likely appear as a singlet, and the gem-dimethyl groups will also give rise to a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon, the methylene carbon, the two equivalent methyl carbons, and the two vinyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer.[8] A strong, sharp absorption will also be observed around 1700 cm⁻¹ due to the C=O stretching vibration.[8] The C=C stretching of the vinyl group will appear around 1640 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak may be observed. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[9]

Conclusion and Future Outlook

This compound is a valuable and versatile building block with a well-established role in the agrochemical industry and emerging potential in drug discovery. Its efficient synthesis via the Claisen rearrangement and the strategic importance of its cyclopropanated derivatives underscore its continued relevance. Future research in this area is likely to focus on the development of new, more efficient, and stereoselective methods for its synthesis and functionalization. Furthermore, the exploration of novel derivatives of this compound as potential therapeutic agents presents an exciting frontier for medicinal chemists. A deeper understanding of its reactivity and the biological activity of its derivatives will undoubtedly unlock new applications for this remarkable molecule.

References

[3] CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents. Available at: [5] US5189202A - Process for the preparation of this compound - Google Patents. Available at: [4] Improved Synthesis of this compound Methyl Ester - ResearchGate. Available at: [Link] [10] US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents. Available at: [7] this compound - ChemBK. Available at: [Link] [1] this compound methyl - ChemBK. Available at: [Link] [2] 3,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 10630499 - PubChem. Available at: [Link] [11] Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. Available at: [Link] [12] Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link] [13] The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product - Preprints.org. Available at: [Link] [14] The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link] [15] A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link] [6] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC. Available at: [Link] [8] interpreting infra-red spectra - Chemguide. Available at: [Link] [9] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Pyrethroid Insecticides from 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Pyrethroid Synthesis

Pyrethroid insecticides are a cornerstone of modern pest management, valued for their high efficacy against a broad spectrum of insects and relatively low toxicity to mammals.[1][2] These synthetic compounds are analogues of the natural pyrethrins found in chrysanthemum flowers, but have been engineered for enhanced environmental stability.[1][3] Structurally, pyrethroids are esters, composed of a specific carboxylic acid moiety and an alcohol moiety. The acid portion, frequently a substituted cyclopropane carboxylic acid such as chrysanthemic acid or permethrinic acid, is critical for the molecule's insecticidal activity.[4]

Historically, the synthesis of this vital cyclopropane core has been a significant challenge. This guide details a robust and elegant synthetic strategy that utilizes the readily accessible acyclic precursor, 3,3-Dimethyl-4-pentenoic acid , to construct the pyrethroid backbone. This approach offers a clear pathway to valuable intermediates and ultimately to potent insecticidal compounds. We will explore the key transformations, from the activation of the starting material to the crucial cyclopropanation and final esterification steps, providing both the underlying chemical logic and detailed, field-tested protocols for researchers in agrochemistry and drug development.

Overall Synthetic Workflow

The conversion of this compound into a target pyrethroid, such as Permethrin, involves a multi-step sequence. The core of this strategy is the construction of the cyclopropane ring from the linear pentenoic acid chain. This is achieved through a radical-mediated addition followed by an intramolecular cyclization. The resulting cyclopropane carboxylic acid is then coupled with the desired alcohol to yield the final product.

G A This compound B Step 1: Acid Activation (e.g., to Acid Chloride) A->B SOCl₂ C Step 2: Chiral Auxiliary Attachment B->C Chiral Oxazolidinone D Step 3: Radical Addition & Intramolecular Cyclization C->D 1. CCl₄, Radical Initiator 2. NaH E Cyclopropane Intermediate (e.g., Permethrinic Acid Precursor) D->E Workup & Purification F Step 4: Esterification with Alcohol Moiety E->F 3-Phenoxybenzyl alcohol G Final Pyrethroid Insecticide (e.g., Permethrin) F->G

Caption: High-level workflow for pyrethroid synthesis.

Part 1: Synthesis of the Cyclopropane Acid Moiety

The critical transformation in this synthesis is the formation of the cyclopropane ring. We will focus on a well-established method that provides good control over the product structure.[5][6]

Step 1: Activation of this compound

Causality: The carboxylic acid functional group is relatively unreactive. To facilitate the subsequent reaction with a chiral auxiliary, it must first be converted into a more electrophilic species. The formation of an acyl chloride is a common and effective activation strategy.

Protocol 1: Synthesis of 3,3-Dimethylpent-4-enoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,3-Dimethylpent-4-enoyl chloride is a volatile liquid and is typically used immediately in the next step without further purification.

Step 2: Attachment of a Chiral Auxiliary

Causality: Many pyrethroids exhibit stereospecific activity, meaning one stereoisomer is significantly more potent than others.[6] Introducing a chiral auxiliary at this stage allows for diastereoselective control of the subsequent cyclopropanation reaction, enabling the synthesis of an enantiomerically enriched final product. The use of an Evans auxiliary (an oxazolidinone) is a well-precedented method for achieving this.[5]

Protocol 2: Synthesis of the N-Acyl Oxazolidinone Adduct

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.05 eq), in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 1.0 eq) dropwise to deprotonate the oxazolidinone, forming the lithium salt.

  • In another flask, dissolve the crude 3,3-Dimethylpent-4-enoyl chloride (1.0 eq) from Step 1 in anhydrous THF.

  • Slowly add the acyl chloride solution to the cold lithium salt solution from the previous step.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-acyl oxazolidinone adduct. A typical yield for this two-step process (acid chloride formation and auxiliary attachment) is in the range of 65-75%.[5][6]

Step 3: Atom Transfer Radical Cyclization

Causality: This is the key ring-forming step. A radical initiator triggers the addition of carbon tetrachloride (CCl₄) across the terminal alkene. The resulting alkyl radical intermediate then undergoes an intramolecular SN2-type reaction, with the enolate of the oxazolidinone acting as the nucleophile and the trichloromethyl group as the leaving group precursor, to form the cyclopropane ring. A strong, non-nucleophilic base like sodium hydride (NaH) is used to generate the necessary enolate for the cyclization.[6]

G cluster_0 Radical Addition cluster_1 Intramolecular Cyclization A N-Acyl Oxazolidinone (Alkene) B Radical Intermediate A->B CCl₄, AIBN (Initiator) C Enolate Formation B->C NaH D Cyclopropane Ring Formation C->D Intramolecular Alkylation E (cis)-Permethrinic Acid D->E Hydrolysis & Dehydrochlorination

Sources

The Strategic Utility of 3,3-Dimethyl-4-pentenoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Synthon

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 3,3-Dimethyl-4-pentenoic acid, a seemingly simple molecule, presents a unique combination of sterically hindered and electronically distinct functional groups: a quaternary center, a terminal vinyl group, and a carboxylic acid. This arrangement provides a powerful platform for a diverse array of chemical transformations, making it a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and complex natural products. The gem-dimethyl substitution at the C3 position introduces significant steric hindrance, which can direct the regioselectivity of reactions at the adjacent olefin and carboxylic acid moieties, offering a level of control that is highly sought after in synthetic design. This application note will explore the multifaceted utility of this compound, providing detailed protocols for its derivatization and its application in powerful carbon-carbon bond-forming reactions.

Core Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application.

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[1]
Molecular Weight128.17 g/mol [1]
AppearanceColorless liquid or solid[2]
Boiling Point195-200 °C[2]
SolubilitySoluble in ethanol, ether, and benzene; slightly soluble in water.[2]

Safety and Handling: this compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

Application I: Synthesis of Key Intermediates - Activating the Carboxylic Acid

The carboxylic acid functionality of this compound is a versatile handle for a variety of transformations. Its conversion to more reactive species like acid chlorides and amides is a common first step in many synthetic routes.

Protocol 1: Synthesis of 3,3-Dimethyl-4-pentenoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a fundamental activation step, preparing the molecule for nucleophilic acyl substitution. Oxalyl chloride with a catalytic amount of DMF is a common and effective method for this transformation.

Causality of Experimental Choices:

  • Oxalyl Chloride: This reagent is preferred over others like thionyl chloride in many cases because the byproducts (CO, CO₂, HCl) are gaseous and easily removed, simplifying purification.

  • DMF (catalytic): Dimethylformamide acts as a catalyst by forming a reactive Vilsmeier intermediate with oxalyl chloride, which is the active acylating agent.

  • Anhydrous Conditions: Acid chlorides are highly reactive towards water. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Experimental Workflow:

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up start Combine this compound and anhydrous DCM add_dmf Add catalytic DMF start->add_dmf add_oxalyl Slowly add oxalyl chloride at 0°C add_dmf->add_oxalyl warm_rt Warm to room temperature and stir add_oxalyl->warm_rt remove_volatiles Remove volatiles in vacuo warm_rt->remove_volatiles distill Distill under reduced pressure remove_volatiles->distill

Caption: Workflow for the synthesis of 3,3-dimethyl-4-pentenoyl chloride.

Step-by-Step Protocol:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel. Gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • Carefully remove the solvent and excess oxalyl chloride in vacuo.

  • The crude acid chloride can be used directly or purified by distillation under reduced pressure.

Protocol 2: Amide Coupling to Synthesize N-Aryl-3,3-dimethyl-4-pentenamide

Amide bond formation is one of the most important reactions in organic and medicinal chemistry. Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) and a base like DIPEA (N,N-diisopropylethylamine) provide a reliable method for this transformation, even with less reactive amines.[3]

Causality of Experimental Choices:

  • EDC/HOBt: This combination forms a highly reactive HOBt ester intermediate from the carboxylic acid, which is then readily attacked by the amine. This method minimizes side reactions and racemization in chiral substrates.

  • DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the protonated amine, driving the reaction to completion without competing in the coupling reaction.

  • Acetonitrile: A polar aprotic solvent is a good choice for this reaction, dissolving the various components and facilitating the reaction.

Experimental Workflow:

G cluster_start Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification dissolve Dissolve acid, amine, HOBt, and DIPEA in acetonitrile add_edc Add EDC and stir at room temperature dissolve->add_edc quench Quench with water and extract with ethyl acetate add_edc->quench wash Wash organic layer with acid, base, and brine quench->wash dry_purify Dry over Na₂SO₄ and purify by chromatography wash->dry_purify

Caption: Workflow for the amide coupling of this compound.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (e.g., aniline, 1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous acetonitrile.

  • Stir the solution at room temperature.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Application II: Carbon-Carbon Bond Forming Reactions

The terminal vinyl group of this compound is a key feature that allows for its participation in a variety of powerful C-C bond-forming reactions, enabling the construction of complex carbon skeletons.

Protocol 3: Reductive Heck Reaction for δ-Arylation

The reductive Heck reaction is a powerful tool for the synthesis of alkylarenes via a C(sp²)-C(sp³) bond formation.[4] In this protocol, we adapt a known procedure for the δ-arylation of a 4-pentenoic acid derivative to our building block.[5][6] The reaction proceeds via a palladium-catalyzed coupling of an aryl halide with the terminal alkene, followed by reduction of the intermediate.

Causality of Experimental Choices:

  • Pd(OAc)₂: A common and effective palladium catalyst precursor.

  • Directing Group: An 8-aminoquinoline (AQ) directing group is often employed to ensure high regioselectivity in the migratory insertion step, favoring the formation of a six-membered palladacycle intermediate. This directing group would be installed via an amide coupling as described in Protocol 2.

  • Reducing Agent: A hydride source, such as hydrosilane or an alcohol, is necessary to intercept the alkylpalladium intermediate and deliver the saturated product.[4]

  • Base: A base like K₃PO₄ is required to neutralize the HX generated during the catalytic cycle.

Reaction Scheme:

G This compound This compound Amide Formation (Protocol 2) Amide Formation (Protocol 2) This compound->Amide Formation (Protocol 2) 1. (COCl)₂, cat. DMF 2. 8-aminoquinoline AQ-protected Amide AQ-protected Amide Amide Formation (Protocol 2)->AQ-protected Amide Reductive Heck Reaction Reductive Heck Reaction AQ-protected Amide->Reductive Heck Reaction + Ar-I, Pd(OAc)₂, K₃PO₄, EtOH δ-Aryl Product δ-Aryl Product Reductive Heck Reaction->δ-Aryl Product

Caption: Synthetic route to δ-aryl pentanoic acid derivatives.

Step-by-Step Protocol:

  • Synthesis of the AQ-amide: Following Protocol 2, couple this compound with 8-aminoquinoline to synthesize the corresponding amide.

  • Reductive Heck Reaction: In a sealable reaction tube, combine the AQ-amide of this compound (1.0 eq), the aryl iodide (1.5 eq), Pd(OAc)₂ (5-10 mol%), and K₃PO₄ (2.0 eq) in ethanol.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the δ-arylated product.

Protocol 4: Intramolecular Pauson-Khand Reaction for Bicyclic Cyclopentenone Synthesis

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[7] The intramolecular version is particularly useful for the synthesis of fused bicyclic systems with high stereoselectivity.[8] To apply this reaction to our building block, we must first synthesize an appropriate enyne precursor.

Causality of Experimental Choices:

  • Enyne Precursor Synthesis: The carboxylic acid can be coupled with a propargyl amine (synthesized from propargylamine) to create the necessary enyne substrate.

  • Co₂(CO)₈: This is the classical stoichiometric promoter for the Pauson-Khand reaction, forming a stable alkyne-cobalt complex that then reacts with the alkene.

  • NMO (N-Morpholine N-oxide): This additive can promote the reaction at lower temperatures and improve yields by facilitating the loss of CO ligands from the cobalt center.

Synthetic and Reaction Workflow:

G cluster_precursor Enyne Precursor Synthesis cluster_pkr Pauson-Khand Reaction start This compound couple Amide Coupling (Protocol 2) with Propargylamine start->couple enyne Enyne Precursor couple->enyne form_complex React with Co₂(CO)₈ enyne->form_complex cyclize Heat with NMO form_complex->cyclize product Bicyclic Cyclopentenone cyclize->product

Caption: Workflow for the synthesis of a bicyclic cyclopentenone via an intramolecular Pauson-Khand reaction.

Step-by-Step Protocol:

  • Enyne Synthesis: Synthesize N-propargyl-3,3-dimethyl-4-pentenamide from this compound and propargylamine using the amide coupling conditions described in Protocol 2.

  • Pauson-Khand Reaction: a. In a round-bottom flask, dissolve the enyne precursor (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene. b. Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) and stir at room temperature for 1-2 hours until the formation of the alkyne-cobalt complex is complete (indicated by a color change and consumption of starting material by TLC). c. Add N-morpholine N-oxide (NMO, 3-4 eq) and heat the reaction mixture to 40-80 °C. d. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature. e. Quench the reaction by opening it to the air and stirring for a few hours to decompose the excess cobalt carbonyl. f. Filter the mixture through a pad of silica gel, washing with ether or ethyl acetate. g. Concentrate the filtrate and purify the crude product by flash column chromatography to yield the bicyclic cyclopentenone.

Application III: A Stepping Stone to Agrochemicals - Synthesis of a Pyrethroid Precursor

This compound is a known precursor to chrysanthemic acid and its analogues, which are the acidic components of pyrethroid insecticides.[2] The synthesis often involves the esterification of the acid followed by further transformations.

Protocol 5: Esterification and Subsequent Transformations

The synthesis of pyrethroids from this compound can be complex. A key initial step is often the esterification of the carboxylic acid.

Causality of Experimental Choices:

  • Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) is a straightforward method for producing simple esters.

  • Claisen Rearrangement: The synthesis of the methyl ester of this compound can be achieved via a Claisen rearrangement of an allyl vinyl ether precursor, which is a common industrial method.[9]

Illustrative Synthetic Pathway:

G This compound This compound Esterification Esterification This compound->Esterification MeOH, H⁺ Methyl 3,3-dimethyl-4-pentenoate Methyl 3,3-dimethyl-4-pentenoate Esterification->Methyl 3,3-dimethyl-4-pentenoate Further Transformations Further Transformations Methyl 3,3-dimethyl-4-pentenoate->Further Transformations e.g., cyclopropanation Pyrethroid Acid Moiety Pyrethroid Acid Moiety Further Transformations->Pyrethroid Acid Moiety

Sources

Application Notes and Protocols for the Polymerization of 3,3-Dimethyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Hindered Monomer

3,3-Dimethyl-4-pentenoic acid is a unique vinyl monomer characterized by significant steric hindrance around the polymerizable double bond due to the presence of a gem-dimethyl group at the allylic position. This structural feature, coupled with the presence of a carboxylic acid moiety, presents distinct challenges and opportunities in the synthesis of novel polymers. The bulky substitution is known to decrease the rate of polymerization in many systems, while the carboxylic acid group can influence solubility and interact with or deactivate certain catalysts.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the polymerization of this compound. We will delve into the theoretical considerations and provide detailed, actionable protocols for various polymerization techniques, including free radical polymerization, controlled radical polymerization (CRP), and ring-opening metathesis polymerization (ROMP). The insights provided are synthesized from established principles in polymer chemistry and literature on structurally analogous, sterically hindered monomers.

I. The Impact of Steric Hindrance and the Carboxylic Acid Functionality

The gem-dimethyl group in this compound significantly shields the vinyl group, which can hinder the approach of initiators and propagating polymer chains. This steric impediment is a critical factor that often necessitates tailored reaction conditions to achieve successful polymerization. Furthermore, the carboxylic acid group introduces both electronic and chemical considerations. It can be deprotonated to yield a carboxylate anion, altering the monomer's reactivity and solubility, or it can be protected to prevent interference with sensitive catalytic systems.

II. Free Radical Polymerization: A Foundational Approach

Free radical polymerization is a robust and widely used method for polymerizing a vast array of vinyl monomers.[3][4] For this compound, this technique offers a straightforward entry point for synthesizing the corresponding polymer. However, due to the aforementioned steric hindrance, higher initiator concentrations and elevated temperatures may be required to achieve reasonable polymerization rates and monomer conversions.

Conceptual Workflow for Free Radical Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer This compound Degas Degassing (Freeze-Pump-Thaw) Monomer->Degas Solvent Solvent Selection (e.g., Dioxane, DMF) Solvent->Degas Initiator Initiator Selection (e.g., AIBN, BPO) Initiator->Degas Polymerization Polymerization (Heating under Inert Atmosphere) Degas->Polymerization Precipitation Precipitation & Purification Polymerization->Precipitation Characterization Characterization (NMR, GPC, FTIR) Precipitation->Characterization

Caption: Workflow for free radical polymerization.

Protocol 1: Free Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • 1,4-Dioxane or N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5 g, 39 mmol) and AIBN (e.g., 64 mg, 0.39 mmol, 1 mol% relative to monomer) in 1,4-dioxane (10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at 70-80 °C. Stir the reaction mixture for 24-48 hours.

  • Purification: After the reaction period, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as ¹H NMR and ¹³C NMR for structural verification, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of characteristic functional groups.

ParameterRecommended RangeRationale
Monomer Concentration 2-4 MBalances reaction rate and potential for side reactions.
Initiator Concentration 0.5-2 mol%Higher concentrations may be needed to overcome steric hindrance.
Temperature 70-90 °CTo ensure a sufficient rate of initiator decomposition and propagation.
Reaction Time 24-72 hLonger times may be necessary to achieve higher monomer conversion.

III. Controlled Radical Polymerization (CRP): Precision in Polymer Synthesis

For applications requiring well-defined polymer architectures, such as block copolymers or polymers with specific end-groups, controlled radical polymerization techniques are indispensable.[5] Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two powerful methods that can potentially offer better control over the polymerization of sterically hindered monomers like this compound.

A. Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[6] For monomers containing acidic protons, such as carboxylic acids, it is often necessary to protect the acid functionality to prevent side reactions with the catalyst complex. The tert-butyl ester of this compound would be a suitable protected monomer.[7]

Conceptual Pathway for ATRP

G Monomer Protected Monomer (tert-butyl 3,3-dimethyl-4-pentenoate) Polymerization ATRP (Controlled Polymerization) Monomer->Polymerization Initiator Alkyl Halide Initiator (e.g., Ethyl α-bromoisobutyrate) Initiator->Polymerization Catalyst Catalyst System (e.g., Cu(I)Br/PMDETA) Catalyst->Polymerization Solvent Solvent (e.g., Anisole) Solvent->Polymerization Deprotection Deprotection (e.g., TFA) Polymerization->Deprotection FinalPolymer Poly(this compound) Deprotection->FinalPolymer

Caption: ATRP of a protected monomer followed by deprotection.

Protocol 2: ATRP of tert-butyl 3,3-dimethyl-4-pentenoate

Materials:

  • tert-butyl 3,3-dimethyl-4-pentenoate (protected monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Trifluoroacetic acid (TFA) (for deprotection)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Reaction Setup: To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and anisole (5 mL).

  • Degassing: Degas the mixture by three freeze-pump-thaw cycles.

  • Addition of Reagents: While under an inert atmosphere, add the protected monomer (e.g., 1.84 g, 10 mmol) and PMDETA (21 µL, 0.1 mmol).

  • Initiation: Add the initiator, ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol), to start the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir for the desired time (monitor conversion by taking samples for NMR analysis).

  • Termination and Purification: Terminate the polymerization by opening the flask to air and diluting with DCM. Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol.

  • Deprotection: Dissolve the purified protected polymer in DCM and add an excess of TFA. Stir at room temperature for 4-6 hours to cleave the tert-butyl ester.

  • Final Isolation: Remove the solvent and TFA under reduced pressure. Redissolve the polymer in a minimal amount of a suitable solvent and precipitate into a non-solvent to obtain the final poly(this compound). Dry under vacuum.

ParameterRecommended RatioRationale
[Monomer]:[Initiator] 50:1 to 200:1Determines the target degree of polymerization.
[Initiator]:[CuBr]:[PMDETA] 1:1:1 to 1:1:2Stoichiometry for a well-controlled ATRP system.
Temperature 60-80 °CBalances polymerization rate and control.
B. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that is tolerant to a wide range of functional groups, including carboxylic acids, potentially eliminating the need for a protection-deprotection sequence.[8][9] The choice of the RAFT agent is crucial for achieving good control over the polymerization.

Protocol 3: RAFT Polymerization of this compound

Materials:

  • This compound (monomer)

  • A suitable RAFT agent (e.g., a trithiocarbonate)

  • AIBN (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol

Procedure:

  • Reaction Mixture: In a Schlenk flask, combine the monomer, RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of RAFT agent to initiator is typically between 2:1 and 10:1.

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture at 60-70 °C under an inert atmosphere for 12-36 hours.

  • Purification and Isolation: Follow the same precipitation and drying procedure as described in the free radical polymerization protocol.

ParameterRecommended RatioRationale
[Monomer]:[RAFT Agent] 50:1 to 500:1Controls the target molecular weight.
[RAFT Agent]:[AIBN] 2:1 to 10:1Ensures that the majority of chains are initiated from the RAFT agent.
Temperature 60-80 °CStandard temperature range for AIBN initiation.

IV. Ring-Opening Metathesis Polymerization (ROMP): An Alternative Pathway

While this compound itself is not a cyclic monomer suitable for ROMP, it can be envisioned that a strained cyclic ester derivative could be synthesized and subsequently polymerized via ROMP. This approach, although synthetically more demanding, could offer access to polymers with unique microstructures. The success of ROMP on sterically hindered cyclic olefins is highly dependent on the choice of a highly active catalyst, such as a third-generation Grubbs catalyst.[10][11]

Hypothetical ROMP Strategy

G Monomer This compound Cyclization Synthesis of a Strained Cyclic Ester Monomer Monomer->Cyclization ROMP Ring-Opening Metathesis Polymerization (ROMP) Cyclization->ROMP Polymer Unsaturated Polyester ROMP->Polymer Hydrogenation Post-polymerization Hydrogenation (optional) Polymer->Hydrogenation FinalPolymer Saturated Polyester Hydrogenation->FinalPolymer

Caption: A hypothetical route to polymers via ROMP.

Due to the speculative nature of this approach, a detailed protocol is not provided. However, researchers interested in this route should focus on the synthesis of a suitable strained cyclic monomer derived from this compound and explore its polymerization using highly active ruthenium-based metathesis catalysts.

V. Polymer Characterization Summary

TechniqueInformation Obtained
¹H and ¹³C NMR Verification of polymer structure, determination of monomer conversion.
GPC/SEC Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
FTIR Spectroscopy Confirmation of functional groups in the monomer and polymer.
DSC/TGA Thermal properties such as glass transition temperature (Tg) and thermal stability.

VI. Conclusion and Future Outlook

The polymerization of this compound presents a compelling challenge due to its inherent steric hindrance. This guide has outlined several potential pathways for the synthesis of polymers from this monomer, ranging from conventional free radical polymerization to more advanced controlled radical and metathesis techniques. The provided protocols are intended as starting points, and experimental optimization will be crucial for achieving desired polymer characteristics. The resulting polymers, with their unique pendant groups, could find applications in areas such as drug delivery, specialty coatings, and advanced materials. Further research into the copolymerization of this compound with other monomers could also unlock a wider range of material properties.

References

  • Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Macromolecules. [Link]

  • Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. MDPI. [Link]

  • Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation. Macromolecules. [Link]

  • Cationic polymerization of styrenes under essentially neutral conditions. ResearchGate. [Link]

  • Radical Polymerization of Vinyl Monomers in Porous Coordination Polymers: Nanochannel Size Effects on Reactivity, Molecular Weight, and Stereostructure. Macromolecules. [Link]

  • Acrylic Acid and Derivatives. ResearchGate. [Link]

  • Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. PMC. [Link]

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Publications. [Link]

  • Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers. PMC. [Link]

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]

  • Troponoid-Mediated Radical Polymerization of Vinyl Monomers. ACS Publications. [Link]

  • Synthesis of Polymers From Bio‐Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR‐Mediated ATRP. NIH. [Link]

  • Olefin cross metathesis and ring-closing metathesis in polymer chemistry. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. [Link]

  • Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers. Journal of the American Chemical Society. [Link]

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. ResearchGate. [Link]

  • Cationic Polymerization. Chemistry LibreTexts. [Link]

  • Acrylic Acid and Derivatives. ResearchGate. [Link]

  • Methacrylates. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • Olefin Metathesis Polymerization. Chemistry LibreTexts. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC. [Link]

  • Cationic polymerization. Wikipedia. [Link]

  • Controlled radical polymerization of vinyl monomers in the presence of organometallic compounds of Group III—V elements as act. Polimery. [Link]

  • On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. Polymer Chemistry (RSC Publishing). [Link]

  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews. [Link]

  • Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. NIH. [Link]

  • RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent. NIH. [Link]

  • Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters. [Link]

  • Polymerization of acrylic acid in aqueous solution.
  • Controlled and Efficient Polymerization of Conjugated Polar Alkenes by Lewis Pairs Based on Sterically Hindered Aryloxide. Semantic Scholar. [Link]

  • The most often studied vinyl monomers. ResearchGate. [Link]

  • Polymerization: Cationic Polymerization. UT Austin Chemistry & Biochemistry Research Web Sites. [Link]

  • Acid-triggered radical polymerization of vinyl monomers. ResearchGate. [Link]

  • Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. RJPBCS. [https://www.rjpbcs.com/pdf/2019_10(6)/[9].pdf]([Link]9].pdf)

  • Increased efficiency in cross-metathesis reactions of sterically hindered olefins. Organic Letters. [Link]

  • Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation. PubMed. [Link]

  • Polymerization inhibitor for vinyl-containing materials.
  • Controlled radical polymerization of active ester monomers: Precursor polymers for highly functionalized materials. Lookchem. [Link]

  • CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS. VTechWorks. [Link]

  • ATRP and RAFT. YouTube. [Link]

  • How Is Polyacrylic Acid Synthesized?. YouTube. [Link]

  • Cyclization and Reduced Pendant Vinyl Group Reactivity during the Free-Radical Cross-Linking Polymerization of. ResearchGate. [Link]

  • Sequence-regulated vinyl polymers via iterative atom transfer radical additions and acyclic diene metathesis polymerization. RSC Publishing. [Link]

  • POLYMERIZATION OF VINYL ACETATE IN THE PRESENCE OF POLYLACTIDE-POLY(ETHYLENE GLYCOL) BLOCK-COPOLYMERS. Cifra. Chemistry. [Link]

  • 2-Hydroxyl Methacrylate based Triblock Copolymers by Atom Transfer Radical Polymerization. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

Sources

The Strategic Utility of 3,3-Dimethyl-4-pentenoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block with a Pronounced Legacy in Insecticide Development

3,3-Dimethyl-4-pentenoic acid, a seemingly unassuming branched-chain carboxylic acid, holds a significant position in the landscape of synthetic organic chemistry. Its true value lies in the strategic placement of a quaternary center adjacent to a terminal double bond, a structural motif that serves as a linchpin in the construction of complex molecular architectures. While its applications in the broader field of natural product synthesis are not extensively documented, its role as a critical precursor to the pyrethroid class of insecticides is a testament to its utility and has been a cornerstone of agrochemical research and development for decades. This guide provides a comprehensive overview of the synthesis and primary application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Core Synthon: this compound and its Esters

The most common and industrially viable route to this compound and its esters is the Johnson-Claisen rearrangement.[1][2][3][4] This powerful carbon-carbon bond-forming reaction allows for the stereoselective synthesis of γ,δ-unsaturated esters from allylic alcohols.

Mechanistic Insight: The Johnson-Claisen Rearrangement

The reaction proceeds through a[5][5]-sigmatropic rearrangement of a ketene acetal intermediate, which is formed in situ from an allylic alcohol and an orthoester in the presence of a weak acid catalyst. The concerted nature of the rearrangement allows for the efficient transfer of chirality and the formation of a new stereocenter.

G cluster_0 Johnson-Claisen Rearrangement Prenol Prenol (3-Methyl-2-buten-1-ol) Carbocation Carbocation Intermediate Prenol->Carbocation Nucleophilic attack Orthoacetate Trimethyl Orthoacetate Intermediate1 Protonated Orthoacetate Orthoacetate->Intermediate1 Protonation Protonation H+ Intermediate1->Carbocation Loss of Methanol Methanol_loss - MeOH Ketene_Acetal Ketene Acetal Intermediate Carbocation->Ketene_Acetal Reaction with Prenol Rearrangement [3,3]-Sigmatropic Rearrangement Ketene_Acetal->Rearrangement Product Methyl 3,3-Dimethyl-4-pentenoate Rearrangement->Product

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Protocol 1: Industrial Scale Synthesis of Methyl 3,3-Dimethyl-4-pentenoate

This protocol is adapted from established industrial methods and is designed for scalability.[6]

Materials:

  • Prenol (3-Methyl-2-buten-1-ol)

  • Trimethyl orthoacetate

  • Catalyst (e.g., anhydrous zinc chloride, nickel acetate, or phosphoric acid)[6][7]

  • High-pressure reactor with stirring

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a high-pressure reactor, charge prenol, trimethyl orthoacetate, and the chosen catalyst. The typical molar ratio is 1:1.0-2.0:0.01-0.1 (prenol:trimethyl orthoacetate:catalyst).[6]

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to a temperature of 150-250°C under a pressure of 1-3.2 MPa.[6]

  • Reaction Monitoring: Maintain these conditions for 6-10 hours. The reaction progress can be monitored by observing the pressure, which should stabilize upon completion.

  • Work-up: After the reaction is complete, cool the reactor to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

  • Purification: The filtrate is then subjected to fractional distillation under reduced pressure to afford pure methyl 3,3-dimethyl-4-pentenoate.

Data Summary:

ParameterValueReference
Molar Ratio 1:1.0-2.0:0.01-0.1 (Prenol:Orthoacetate:Catalyst)[6]
Temperature 150-250°C[6]
Pressure 1-3.2 MPa[6]
Reaction Time 6-10 hours[6]
Typical Yield Up to 88%[6]
Product Purity >99%[6]

Part 2: Application in Pyrethroid Synthesis - The Gateway to Potent Insecticides

The primary and most significant application of this compound is as a key intermediate in the synthesis of pyrethroid insecticides. These synthetic analogues of the natural pyrethrins are characterized by their high insecticidal activity and low mammalian toxicity. The core of these molecules is a cyclopropane ring, which is constructed from the this compound backbone.

The Crucial Transformation: From Pentenoate to Cyclopropane

The conversion of the terminal double bond of a 3,3-dimethyl-4-pentenoate derivative into a cyclopropane ring is the pivotal step in pyrethroid synthesis. This is typically achieved through the addition of a dihalocarbene followed by intramolecular cyclization.

G cluster_0 Pyrethroid Synthesis Workflow Start Methyl 3,3-Dimethyl-4-pentenoate Step1 Radical Addition of CCl4 Start->Step1 Intermediate1 Tetrachloro Adduct Step1->Intermediate1 Step2 Intramolecular Cyclization (Base-mediated) Intermediate1->Step2 Intermediate2 cis/trans-3-(2,2-Dichlorovinyl)- 2,2-dimethylcyclopropanecarboxylic acid (DV-acid) Step2->Intermediate2 Step3 Activation (e.g., to acid chloride) Intermediate2->Step3 Step4 Esterification Step3->Step4 Intermediate3 DV-acid Chloride Product Pyrethroid Insecticide (e.g., Permethrin, Cypermethrin) Step4->Product Alcohol Alcohol Moiety (e.g., 3-Phenoxybenzyl alcohol or 3-Phenoxybenzaldehyde cyanohydrin) Alcohol->Step4

Caption: General workflow for pyrethroid synthesis.

Protocol 2: Synthesis of cis/trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (DV-acid)

This protocol outlines the key cyclopropanation step.

Materials:

  • Methyl 3,3-dimethyl-4-pentenoate

  • Carbon tetrachloride (CCl4)

  • Radical initiator (e.g., AIBN)

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Solvent (e.g., THF, DMF)

  • Hydrolysis reagents (e.g., NaOH, H2O/MeOH)

  • Acid for work-up (e.g., HCl)

Procedure:

  • Radical Addition: In a round-bottom flask, dissolve methyl 3,3-dimethyl-4-pentenoate in an excess of carbon tetrachloride. Add a catalytic amount of a radical initiator. Heat the mixture under reflux to initiate the radical addition of CCl4 across the double bond. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Purification of Adduct: After completion, remove the excess CCl4 under reduced pressure. The resulting tetrachloro adduct can be purified by column chromatography.

  • Intramolecular Cyclization: Dissolve the purified adduct in a dry, aprotic solvent such as THF or DMF. Add a strong base portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The base will induce an intramolecular cyclization to form the methyl ester of DV-acid.

  • Hydrolysis: After the cyclization is complete, the crude methyl ester is hydrolyzed by heating with an aqueous solution of a base like sodium hydroxide.

  • Work-up and Isolation: After hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the DV-acid. The solid product can be collected by filtration, washed with water, and dried.

Protocol 3: One-Pot Synthesis of Cypermethrin

This efficient protocol details the final esterification step to produce cypermethrin.[8][9][10]

Materials:

  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride)

  • 3-Phenoxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of Cyanide Solution: In a round-bottom flask, prepare a solution of sodium cyanide in a 1:1 (v/v) mixture of water and THF. Cool the solution to 15°C.

  • Addition of Reactants: Prepare a mixture of 3-phenoxybenzaldehyde and DV-acid chloride. Add this mixture dropwise to the cooled sodium cyanide solution over 30 minutes. This will form the cyanohydrin in situ, which is then immediately esterified.

  • Reaction: Stir the reaction mixture at 15°C for an additional 2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product three times with dichloromethane.

  • Washing: Combine the organic layers and wash once with 2N aqueous NaOH, followed by several washes with water until the pH is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cypermethrin.

Data Summary:

ParameterValueReference
Reactants DV-acid chloride, 3-Phenoxybenzaldehyde, NaCN[8][9]
Solvent THF/Water, DCM[8][9]
Temperature 15°C[8][9]
Reaction Time ~2.5 hours[8][9]
Typical Yield ~95%[9]

Conclusion and Future Outlook

This compound is a prime example of a molecular building block whose synthetic utility has been masterfully exploited in a specific, high-impact area. The journey from this simple acid to the complex and highly effective pyrethroid insecticides showcases the power of strategic synthetic design. While its application in the synthesis of other classes of natural products remains an area ripe for exploration, the detailed protocols and mechanistic understanding of its role in insecticide development provide a solid foundation for further innovation. For researchers in agrochemistry and medicinal chemistry, a thorough understanding of the synthesis and reactivity of this versatile synthon is invaluable.

References

  • Johnson, W. S., et al. (1970). Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene. J. Am. Chem. Soc., 92(3), 741–743. [Link]

  • Cha, Z. (2008). Method of preparing this compound methyl ester with industrial scale. CN100400496C.
  • Liao, Y., et al. (2012). Improved Synthesis of this compound Methyl Ester. Advanced Materials Research, 602-604, 1269-1273. [Link]

  • Liao, Y., et al. (2012). Improved Synthesis of this compound Methyl Ester. ResearchGate. [Link]

  • Kurth, M. J., & Decker, O. H. W. (1985). Enantioselective preparation of 3-substituted 4-pentenoic acids via the Claisen rearrangement. The Journal of Organic Chemistry, 50(26), 5769–5775. [Link]

  • PubChem. (n.d.). Cypermethrin. [Link]

  • Claisen Rearrangement. In Wikipedia. [Link]

  • University of Hertfordshire. (n.d.). Cypermethrin (Ref: OMS 2002). [Link]

  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Zhang, J. (2016).
  • Yamamoto, H., & Maruoka, K. (2025). Claisen Rearrangement for the Synthesis of γ,δ-Unsaturated Amino Acid Esters. ResearchGate. [Link]

  • FMC Corporation. (1991). Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species. WO1991007379A1.
  • Cyclopropanation. In Wikipedia. [Link]

  • Che, C.-M., et al. (2008). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. PMC. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

  • SCM Corporation. (1981). Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid. US4254282A.
  • Ding, Q., et al. (2012). Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Journal of Chemistry, 24(7), 2881-2883. [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • Roussel Uclaf. (1972).

Sources

Application Notes and Protocols: Asymmetric Synthesis Utilizing 3,3-Dimethyl-4-pentenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic application of 3,3-dimethyl-4-pentenoic acid derivatives in the field of asymmetric synthesis. While the inherent steric hindrance of the gem-dimethyl group presents unique challenges, it also offers distinct advantages in controlling stereochemistry. This document will delve into the mechanistic principles, provide detailed experimental protocols for diastereoselective transformations, and present data in a clear, accessible format. The focus will be on the use of chiral auxiliaries to direct the stereoselective functionalization of the this compound scaffold, a valuable building block in the synthesis of complex molecules with quaternary stereocenters.

Introduction: The Strategic Value of the this compound Scaffold

This compound and its derivatives are important intermediates in organic synthesis, notably in the production of pyrethroid insecticides.[1][2] The core structure, featuring a quaternary carbon atom at the C3 position, makes it a valuable precursor for the synthesis of complex molecules bearing sterically encumbered chiral centers. The creation of such quaternary stereocenters is a significant challenge in modern synthetic chemistry, and the use of pre-functionalized building blocks like this compound offers a strategic advantage.

The gem-dimethyl group, while sterically demanding, can serve as a powerful stereodirecting element. By influencing the conformation of reactive intermediates, it can enhance the facial selectivity of approaching reagents, leading to high levels of diastereoselectivity in a variety of transformations. This guide will focus on a powerful and widely adopted strategy for achieving this: the use of chiral auxiliaries.

Mechanistic Insights: Achieving Stereocontrol with Evans Chiral Auxiliaries

The high degree of stereocontrol is achieved through a combination of factors:

  • Rigid Chelation: The formation of a chelated (Z)-enolate with a Lewis acid (e.g., dibutylboron triflate) or a metal cation (e.g., Li+, Na+) creates a rigid and predictable conformation.

  • Steric Shielding: The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

  • Dipole Alignment: The dipole of the C-O bond in the auxiliary and the C=O bond of the imide prefer an anti-parallel orientation, further rigidifying the transition state.

The following diagram illustrates the proposed transition state for the diastereoselective alkylation of an N-acyl oxazolidinone derived from this compound.

G cluster_TS Facial shielding by the chiral auxiliary directs the approach of the electrophile (E+). Enolate O C_alpha Enolate->C_alpha M M+ Enolate->M C_beta Cβ(Me)₂ C_alpha->C_beta C_carbonyl C C_alpha->C_carbonyl C_gamma Cγ=CH₂ C_beta->C_gamma N N Aux Chiral Auxiliary (R*) N->Aux E_plus E+ E_plus->C_alpha Carbonyl_O O Carbonyl_O->M C_carbonyl->N C_carbonyl->Carbonyl_O

Caption: Proposed transition state for diastereoselective alkylation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the asymmetric alkylation of this compound using an Evans-type chiral auxiliary.

Synthesis of 3,3-Dimethyl-4-pentenoyl Chloride

Objective: To prepare the acid chloride for subsequent coupling with the chiral auxiliary.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound128.175.00 g39.0 mmol
Oxalyl chloride126.934.95 g (3.4 mL)39.0 mmol
Anhydrous Dichloromethane (DCM)-50 mL-
N,N-Dimethylformamide (DMF)-1 drop-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (5.00 g, 39.0 mmol) and anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add one drop of DMF to the solution.

  • Slowly add oxalyl chloride (3.4 mL, 39.0 mmol) dropwise over 15 minutes. Gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3,3-dimethyl-4-pentenoyl chloride as a pale yellow oil. This product is used immediately in the next step without further purification.

Acylation of the Chiral Auxiliary

Objective: To couple the acid chloride with (R)-4-benzyl-2-oxazolidinone.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(R)-4-benzyl-2-oxazolidinone177.196.91 g39.0 mmol
Anhydrous Tetrahydrofuran (THF)-100 mL-
n-Butyllithium (n-BuLi), 2.5 M in hexanes-16.4 mL41.0 mmol
Crude 3,3-dimethyl-4-pentenoyl chloride~146.61~5.72 g~39.0 mmol

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add (R)-4-benzyl-2-oxazolidinone (6.91 g, 39.0 mmol) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (16.4 mL, 41.0 mmol) dropwise over 20 minutes.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve the crude 3,3-dimethyl-4-pentenoyl chloride in 20 mL of anhydrous THF.

  • Add the solution of the acid chloride to the lithium salt of the auxiliary at -78 °C via cannula transfer over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired N-acyl oxazolidinone.

Diastereoselective Alkylation

Objective: To introduce an alkyl group at the C2 position with high diastereoselectivity.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-acyl oxazolidinone from 3.2287.385.00 g17.4 mmol
Anhydrous Tetrahydrofuran (THF)-80 mL-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF-19.1 mL19.1 mmol
Benzyl bromide171.043.28 g (2.3 mL)19.1 mmol

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (5.00 g, 17.4 mmol) and anhydrous THF (80 mL).

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS (19.1 mL, 19.1 mmol) dropwise over 20 minutes.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add benzyl bromide (2.3 mL, 19.1 mmol) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution (40 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and obtain the final, enantiomerically enriched product.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Alkylated N-acyl oxazolidinone377.514.00 g10.6 mmol
Tetrahydrofuran (THF)-40 mL-
Water-10 mL-
Hydrogen peroxide, 30% aq. solution-3.6 mL~35 mmol
Lithium hydroxide (LiOH)23.950.51 g21.2 mmol

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (4.00 g, 10.6 mmol) in a mixture of THF (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add the 30% aqueous hydrogen peroxide solution (3.6 mL) dropwise.

  • Add solid lithium hydroxide (0.51 g, 21.2 mmol).

  • Stir the reaction mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 20 mL).

  • Stir for 30 minutes at room temperature.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous layer with DCM (3 x 20 mL) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the desired chiral carboxylic acid.

Data Presentation

Table 1: Representative Results for Diastereoselective Alkylation

Electrophile (E-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide2-benzyl-3,3-dimethyl-4-pentenoic acid85>95:5
Methyl iodide2,3,3-trimethyl-4-pentenoic acid90>98:2
Allyl bromide2-allyl-3,3-dimethyl-4-pentenoic acid82>95:5

Note: Yields and d.r. are typical for this class of reaction and may vary based on specific reaction conditions.

Workflow Visualization

The following workflow diagram illustrates the overall synthetic sequence.

G cluster_prep Preparation of Starting Materials cluster_core Core Asymmetric Transformation cluster_final Final Product Synthesis Acid This compound AcidChloride Acid Chloride Formation (Oxalyl Chloride, DMF) Acid->AcidChloride Acylation Acylation of Auxiliary (n-BuLi, THF, -78°C) AcidChloride->Acylation Auxiliary (R)-4-benzyl-2-oxazolidinone Auxiliary->Acylation Alkylation Diastereoselective Alkylation (NaHMDS, E-X, -78°C) Acylation->Alkylation Cleavage Auxiliary Cleavage (LiOH, H₂O₂) Alkylation->Cleavage FinalProduct Enantioenriched Carboxylic Acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for the asymmetric synthesis.

Conclusion

The protocols and principles outlined in this guide demonstrate the effective use of this compound derivatives in asymmetric synthesis. Through the strategic application of chiral auxiliaries, the sterically demanding gem-dimethyl group can be leveraged to achieve high levels of stereocontrol in C-C bond-forming reactions. This methodology provides a reliable pathway for the synthesis of complex chiral molecules containing quaternary stereocenters, which are of significant interest to the pharmaceutical and agrochemical industries. The protocols provided herein serve as a robust starting point for researchers seeking to incorporate this valuable building block into their synthetic strategies.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The effect of reaction geometry on the stereochemistry of the product. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Evans, D. A. (1982). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Actualité chimique, (10), 26-31. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. [Link]

  • ChemBK. This compound methyl. [Link]

Sources

Application Notes and Protocols for the Heck Coupling of Methyl 3,3-Dimethyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Alkenes in C-C Bond Formation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has seen extensive application in academic research and is integral to the industrial-scale synthesis of pharmaceuticals and complex materials.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]

This guide focuses on a particularly challenging substrate: methyl 3,3-dimethyl-4-pentenoate. The presence of a gem-dimethyl group adjacent to the terminal double bond introduces significant steric hindrance, which can impede the coordination of the alkene to the palladium catalyst, a critical step in the catalytic cycle.[5][6] Consequently, reactions with such hindered alkenes often require carefully optimized conditions to achieve satisfactory yields and avoid common pitfalls like catalyst deactivation.[6][7]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ methyl 3,3-dimethyl-4-pentenoate in Heck coupling reactions. We will delve into the mechanistic intricacies, offer a detailed, field-proven protocol, and present a systematic guide to troubleshooting and optimization.

The Mechanism of the Heck Coupling Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][8] Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a square planar Pd(II) complex.[9]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex. This is followed by the syn-migratory insertion of the alkene into the Pd-C bond.[8][9] For terminal alkenes like methyl 3,3-dimethyl-4-pentenoate, the aryl group typically adds to the less substituted carbon of the double bond to minimize steric interactions.[2]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This step requires a syn-periplanar arrangement of the Pd-C and C-H bonds.[9]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Heck_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction cluster_cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Ar-X) alkene_complex [Ar-Pd(II)L₂(alkene)]⁺X⁻ pdiil->alkene_complex Alkene Coordination inserted R-CH₂-CH(Ar)-Pd(II)L₂-X alkene_complex->inserted Migratory Insertion product_complex [Product-Pd(II)L₂-H]⁺X⁻ inserted->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base, - HB⁺X⁻)

Caption: Catalytic cycle for the Heck coupling of an aryl halide with an alkene.

Experimental Protocol: Heck Coupling of Methyl 3,3-dimethyl-4-pentenoate with an Aryl Bromide

This protocol provides a robust starting point for the Heck coupling of methyl 3,3-dimethyl-4-pentenoate. Given the steric hindrance of the substrate, the choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reaction.[6]

Materials:

  • Methyl 3,3-dimethyl-4-pentenoate

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or a similar bulky phosphine ligand

  • Sodium carbonate (Na₂CO₃) or a similar inorganic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv.), methyl 3,3-dimethyl-4-pentenoate (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting aryl bromide is consumed.[11]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Experimental_Workflow Figure 2: Experimental Workflow for the Heck Coupling Reaction start Start setup Reaction Setup: - Add Pd(OAc)₂ and Ligand to Schlenk Flask start->setup inert Establish Inert Atmosphere: - Evacuate and Backfill with Argon (3x) setup->inert reagents Add Reagents: - Aryl Bromide - Methyl 3,3-dimethyl-4-pentenoate - Base inert->reagents solvent Add Anhydrous DMF reagents->solvent reaction Heat Reaction Mixture (100-120 °C) solvent->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water and Brine monitor->workup purify Purification: - Dry, Concentrate, and - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Heck coupling reaction.

Optimization and Troubleshooting

Achieving high yields with challenging substrates often requires systematic optimization of reaction parameters.

ParameterRecommendation for Methyl 3,3-dimethyl-4-pentenoateRationale & Troubleshooting
Palladium Source Pd(OAc)₂, (dba)₂PdThese are common and effective Pd(0) precursors.[1] If a black precipitate (palladium black) forms, it indicates catalyst decomposition.[7] This can be due to high temperatures or the presence of oxygen.
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos)These ligands promote oxidative addition and stabilize the active catalyst, which is crucial for hindered substrates.[6] A low ligand-to-palladium ratio can sometimes be beneficial to facilitate alkene coordination.[5]
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc)Organic bases like triethylamine can sometimes act as reducing agents or ligands, leading to side reactions.[9] Inorganic bases are often more reliable.
Solvent Polar aprotic solvents (e.g., DMF, DMAc, NMP)These solvents help to solubilize the reagents and stabilize the catalytic species.[12] Using a high-boiling point solvent allows for higher reaction temperatures, which may be necessary for sluggish reactions.
Temperature 100-140 °CA balance must be struck between a sufficient reaction rate and catalyst stability.[7] If the reaction is slow, a higher temperature may be beneficial.
Additives Phase-transfer catalysts (e.g., TBAB)In some cases, additives can enhance the reaction rate and yield, particularly if solubility is an issue.

Common Issues and Solutions:

  • Low Conversion:

    • Cause: Inefficient catalyst, low temperature, or catalyst decomposition.[7]

    • Solution: Screen different bulky phosphine ligands, increase the reaction temperature, or use a more robust catalyst system. Ensure the reaction is strictly anaerobic.

  • Side Product Formation:

    • Cause: Isomerization of the double bond, or reaction at an undesired position.

    • Solution: The steric hindrance of methyl 3,3-dimethyl-4-pentenoate generally favors the formation of the terminal coupled product. If isomerization is observed, lowering the reaction temperature or changing the ligand may help.

  • Catalyst Decomposition (Palladium Black):

    • Cause: High temperature, presence of oxygen, or inappropriate ligand.[7]

    • Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. Consider a more stable catalyst or a lower reaction temperature.

Conclusion and Future Perspectives

The Heck coupling of sterically hindered alkenes like methyl 3,3-dimethyl-4-pentenoate presents a synthetic challenge that can be overcome with a rational approach to reaction design and optimization. The use of bulky, electron-rich phosphine ligands in conjunction with a stable palladium precatalyst and an appropriate inorganic base provides a solid foundation for achieving successful C-C bond formation. The protocols and troubleshooting guide presented here serve as a starting point for researchers to explore the utility of this versatile substrate in the synthesis of complex molecules.

Future work in this area could explore the use of N-heterocyclic carbene (NHC) ligands, which have shown promise in challenging Heck couplings, or the development of more environmentally benign reaction conditions, such as using aqueous media or recyclable catalysts.[13] As the demand for structurally diverse molecules in drug discovery and materials science continues to grow, the ability to efficiently functionalize sterically demanding building blocks will remain a key area of research.[4][14]

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
  • Jee, S. (n.d.). Chemistry Heck Reaction. Sathee Jee. Retrieved from [Link]

  • Li, G., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(22), 5445-5454.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
  • Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952.
  • Magano, J., & Dunetz, J. R. (2013). A Robust First-Pass Protocol for the Heck–Mizoroki Reaction.
  • Vantourout, J. C., et al. (2019).
  • Vantourout, J. C., et al. (2020).
  • Frontera, P., et al. (2024).
  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (n.d.). MDPI.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PMC.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
  • ChemOrgChem. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved. YouTube.
  • NROChemistry. (n.d.). Heck Coupling.
  • Organic Chemistry Lessons. (2021). Heck Reaction | Named Reactions. YouTube.
  • Master Organic Chemistry. (2016).

Sources

Application Note: Quantitative Analysis of 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed analytical methods for the quantitative determination of 3,3-Dimethyl-4-pentenoic acid in various matrices. Recognizing the compound's potential significance in metabolic studies and as a synthetic intermediate, robust and reliable quantification methods are crucial. This application note details two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct and derivatized analysis. The protocols are designed to offer high sensitivity, specificity, and reproducibility, catering to the needs of researchers in academic and industrial settings.

Introduction

This compound (DMPEA) is an unsaturated carboxylic acid with a molecular weight of 128.17 g/mol [1]. Its structural features, including a quaternary carbon and a terminal double bond, make it a unique molecule of interest in various chemical and biological systems. Accurate quantification of DMPEA is essential for pharmacokinetic studies, monitoring of chemical reactions, and assessment of its biological roles.

This guide provides comprehensive protocols for the analysis of DMPEA, addressing the common challenges associated with the quantification of volatile and polar carboxylic acids. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, such as sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and potential for thermal degradation of free carboxylic acids necessitate a derivatization step to improve their chromatographic behavior and thermal stability[2]. For DMPEA, two effective derivatization strategies are presented: methylation to form the fatty acid methyl ester (FAME) and silylation to yield the trimethylsilyl (TMS) ester.

Rationale for Derivatization

Direct analysis of free carboxylic acids like DMPEA by GC can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the column[2]. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester, mitigating these issues and enabling high-resolution separation and sensitive detection.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Derivatization Methylation (BF3/MeOH) or Silylation (BSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SCAN or SIM/MRM) GC_Separation->MS_Detection Quantification Quantification (Internal/External Standard) MS_Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocols

2.3.1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of aqueous sample (e.g., plasma, urine, cell culture media), add a suitable internal standard (e.g., a deuterated analog or a structurally similar carboxylic acid not present in the sample).

  • Acidify the sample to pH < 2 with a suitable acid (e.g., 1M HCl) to ensure DMPEA is in its protonated form.

  • Extract the DMPEA by adding 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean vial.

  • Repeat the extraction (steps 3-5) for a second time and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2.3.2. Derivatization Protocol 1: Methylation (with Boron Trifluoride-Methanol)

  • To the dried extract, add 200 µL of 14% Boron Trifluoride in Methanol (BF3/MeOH).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the methyl ester of DMPEA to a GC vial for analysis.

2.3.3. Derivatization Protocol 2: Silylation (with BSTFA)

  • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (or another suitable solvent like acetonitrile).

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters
ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode SCAN (m/z 40-300) for qualitative, SIM or MRM for quantitative analysis
Mass Spectrometry and Quantification

For quantitative analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), characteristic ions of the derivatized DMPEA should be selected.

Table of Predicted m/z for Derivatized DMPEA:

DerivativeMolecular Ion (M+)Key Fragment Ions (m/z)
Methyl Ester 142127 (M-15), 111 (M-31), 83, 69, 41
TMS Ester 200185 (M-15), 117, 75, 73

Note: The fragmentation pattern of the methyl ester of a related compound, methyl 3,3-dimethyl-4-pentenoate, shows characteristic ions that can be used as a reference[3]. The TMS derivative fragmentation is predicted based on common fragmentation pathways of silylated compounds[4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the advantage of analyzing DMPEA directly in its underivatized form, which simplifies sample preparation. However, for enhanced sensitivity and chromatographic retention, a derivatization strategy can also be employed.

Rationale for LC-MS/MS

LC-MS/MS is highly selective and sensitive, making it suitable for complex biological matrices. The ability to analyze the underivatized acid reduces the risk of analyte loss and degradation during derivatization steps. For very low concentrations, derivatization can be used to improve ionization efficiency and introduce a charged tag for better detection[5].

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Matrix Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection LC_Separation Chromatographic Separation (Reversed-Phase) LC_Injection->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal/External Standard) MS_Detection->Quantification

Caption: Workflow for the direct LC-MS/MS analysis of this compound.

Detailed Protocols

3.3.1. Sample Preparation: Protein Precipitation

  • To 100 µL of sample (e.g., plasma, serum), add a suitable internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters
ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500+ or equivalent)
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Key Parameters Optimize curtain gas, ion spray voltage, and source temperature
Acquisition Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry and Quantification

For the underivatized DMPEA, the precursor ion in negative ESI mode will be the deprotonated molecule [M-H]⁻ at m/z 127.1. Product ions for MRM transitions need to be determined by infusing a standard solution of DMPEA and performing a product ion scan.

Table of Predicted MRM Transitions for Underivatized DMPEA:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DMPEA 127.1To be determined empiricallyTo be optimized
Internal Standard Dependent on ISTo be determined empiricallyTo be optimized

Method Validation and Quality Control

For both GC-MS and LC-MS/MS methods, a full validation according to regulatory guidelines (e.g., FDA or EMA) is recommended if the data is to be used for regulated studies. Key validation parameters include:

  • Linearity and Range: A calibration curve should be prepared using at least five non-zero standards.

  • Accuracy and Precision: Determined at multiple concentration levels (e.g., LLOQ, low, mid, and high QC).

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples for interferences.

  • Matrix Effect: Evaluated to ensure that the sample matrix does not interfere with ionization.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: Analyte stability should be assessed under various storage and processing conditions.

Conclusion

The analytical methods presented in this application note provide a robust framework for the accurate and precise quantification of this compound. The choice of method, either GC-MS with derivatization or LC-MS/MS, will be dictated by the specific analytical needs and available resources. Proper method validation is crucial to ensure the reliability of the generated data. These protocols are intended to serve as a starting point, and further optimization may be required for specific sample matrices and instrumentation.

References

  • PubChem. 3,3-Dimethylpent-4-enoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3,3-dimethyl-4-pentenoate. National Center for Biotechnology Information. [Link]

  • Shimadzu Corporation. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]

  • Han, J., & Lee, H. J. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5894. [Link]

  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 38(4-5), 374–481. [Link]

  • Dei Cas, M., et al. (2020). A liquid chromatography-tandem mass spectrometry method to measure fatty acids in biological samples. Scientific reports, 10(1), 1-11. [Link]

  • De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In Peroxisomes (pp. 473-481). Humana, New York, NY. [Link]

  • Pharmaffiliates. Methyl 3,3-dimethylpent-4-enoate. [Link]

  • NIST. Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Sketchy. Reactions of Carboxylic Acid Derivatives. [Link]

  • YouTube. Retrosynthesis with Carboxylic Acids Derivatives. [Link]

  • ResearchGate. Acids: Derivatization for GC Analysis. [Link]

  • LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • ResearchGate. Silylation. [Link]

  • NIH. Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. [Link]

  • LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • ResearchGate. EI Mass spectra of the TMS derivatives of (a).... [Link]

  • NIH. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. [Link]

  • PubMed. Gas chromatography-mass spectrometry of monohydroxyeicosatetraenoic acids as their methyl esters trimethylsilyl, allyldimethylsilyl and tert.-butyldimethylsilyl ethers. [Link]

  • ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

  • ResearchGate. What the Best GC-MS Separation method For Methyl Ester Fatty acid C18:1,C18:2,C18:3 isomers and Methyl Ester conjugated Linolenic acid Isomers ?. [Link]

  • ACS Publications. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. [Link]

  • ResearchGate. Atlas of Mass Spectra. [Link]

  • Agilent. GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. [Link]

  • Organic Letters. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]

  • LCGC International. Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. [Link]

  • LECO. Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. [Link]

  • OMICS Publishing Group. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

Sources

Application Notes and Protocols: 3,3-Dimethyl-4-pentenoic Acid as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethyl-4-pentenoic acid and its methyl ester, focusing on their synthesis, chemical properties, and established applications as key intermediates. While primarily recognized for their role in the synthesis of pyrethroid insecticides, the unique structural features of these molecules present intriguing possibilities for their application as precursors in the development of pharmaceutical intermediates. This document offers detailed protocols for the synthesis of the parent compound and explores potential synthetic transformations relevant to medicinal chemistry, providing researchers and drug development professionals with a foundational understanding of this versatile building block.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a carboxylic acid characterized by a quaternary carbon center adjacent to a terminal double bond.[1] This arrangement provides steric hindrance that can influence the reactivity of the neighboring functional groups and introduce unique conformational constraints in derivative molecules. Its methyl ester, methyl 3,3-dimethyl-4-pentenoate, is a widely used intermediate, particularly in the agrochemical industry.[2]

For the pharmaceutical scientist, the value of this precursor lies in its dual functionality: the carboxylic acid (or ester) and the terminal alkene. These two reactive handles allow for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. While its direct application in the synthesis of commercial pharmaceuticals is not extensively documented, its established synthetic routes and predictable reactivity make it a compelling scaffold for exploration in drug discovery programs.

Key Physicochemical Properties:

PropertyThis compoundMethyl 3,3-dimethyl-4-pentenoate
Molecular Formula C₇H₁₂O₂C₈H₁₄O₂
Molecular Weight 128.17 g/mol 142.20 g/mol
Boiling Point 112-115 °C (12 Torr)~59 °C (33 Torr)
Solubility Soluble in organic solvents, slightly soluble in water.[3]Soluble in organic solvents, insoluble in water.[4]
CAS Number 7796-73-863721-05-1

Synthesis of the Precursor: Established Methodologies

The industrial-scale synthesis of this compound and its methyl ester has been optimized over the years, primarily driven by the demand for pyrethroid insecticides. These methods provide a reliable and scalable foundation for obtaining the precursor for further pharmaceutical development.

Claisen Rearrangement Approach

A common and efficient method for the synthesis of methyl 3,3-dimethyl-4-pentenoate involves a Claisen rearrangement of an allylic alcohol with an orthoester. This reaction is typically catalyzed by an acid.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Prenol Prenol (3-methyl-2-buten-1-ol) Reaction Claisen Rearrangement Prenol->Reaction TMOA Trimethyl Orthoacetate TMOA->Reaction Catalyst Acid Catalyst (e.g., Phosphoric Acid) Catalyst->Reaction Temp High Temperature (150-250 °C) Temp->Reaction Pressure Pressure (1-3.2 MPa) Pressure->Reaction Product Methyl 3,3-dimethyl-4-pentenoate Byproduct Methanol Reaction->Product Reaction->Byproduct

Caption: Workflow for Claisen Rearrangement Synthesis.

Detailed Protocol: Synthesis of Methyl 3,3-dimethyl-4-pentenoate

This protocol is adapted from established industrial methods.[5]

Materials:

  • Prenol (3-methyl-2-buten-1-ol)

  • Trimethyl orthoacetate

  • Anhydrous zinc chloride (or other suitable Lewis or Brønsted acid catalyst)

  • High-pressure reactor equipped with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Charge the high-pressure reactor with prenol, trimethyl orthoacetate, and the catalyst. A typical molar ratio is 1:1.5:0.05 (prenol:trimethyl orthoacetate:catalyst).

  • Seal the reactor and begin stirring.

  • Heat the mixture to 150-250 °C. The reaction is typically carried out under a pressure of 1-3.2 MPa.

  • Maintain the reaction conditions for 6-10 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Filter the reaction mixture to remove the solid catalyst.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure methyl 3,3-dimethyl-4-pentenoate.

Causality Behind Experimental Choices:

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy of the Claisen rearrangement and drive the reaction to completion in a reasonable timeframe.

  • Excess Trimethyl Orthoacetate: Using an excess of the orthoacetate helps to ensure complete conversion of the limiting reagent, prenol.

  • Catalyst: An acid catalyst is crucial for protonating the orthoester, initiating the rearrangement. Solid catalysts like anhydrous zinc chloride are advantageous for their ease of removal by filtration.

Synthesis of this compound

The free acid can be obtained by the hydrolysis of its methyl ester.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Intermediate & Final Product Ester Methyl 3,3-dimethyl-4-pentenoate Hydrolysis Saponification Ester->Hydrolysis Base Aqueous Base (e.g., NaOH or KOH) Base->Hydrolysis Solvent Solvent (e.g., Methanol/Water) Solvent->Hydrolysis Temp Reflux Temp->Hydrolysis Salt Carboxylate Salt Acidification Acidification Salt->Acidification Aqueous Acid (e.g., HCl) Acid This compound Hydrolysis->Salt Acidification->Acid

Caption: Workflow for Hydrolysis of the Methyl Ester.

Detailed Protocol: Hydrolysis to the Carboxylic Acid

Materials:

  • Methyl 3,3-dimethyl-4-pentenoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 3,3-dimethyl-4-pentenoate in methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (typically a 10-20% solution). A molar excess of NaOH (e.g., 1.5-2.0 equivalents) is used.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Potential Pharmaceutical Applications and Synthetic Transformations

The true potential of this compound for pharmaceutical development lies in the creative transformation of its functional groups. Below are several key reaction types that a medicinal chemist could employ to generate novel and diverse molecular scaffolds.

Cyclopropanation: Accessing Strained Ring Systems

The terminal alkene is a prime site for cyclopropanation, a reaction that introduces a three-membered ring. Cyclopropane rings are found in a number of approved drugs and are valued for their ability to impart conformational rigidity and modulate electronic properties.

Potential Application: The resulting 2,2-dimethyl-1-vinylcyclopropane-1-carboxylic acid scaffold could serve as a starting point for analogs of neuro-active compounds or enzyme inhibitors where a constrained conformation is desirable.

Simmons-Smith Cyclopropanation Protocol:

Materials:

  • Methyl 3,3-dimethyl-4-pentenoate

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Activate the zinc-copper couple according to standard procedures.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend the activated Zn(Cu) in anhydrous diethyl ether.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension. The formation of the carbenoid is often indicated by gentle refluxing.

  • After the initial reaction subsides, add a solution of methyl 3,3-dimethyl-4-pentenoate in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite to remove the solid zinc salts, washing the filter cake with diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the cyclopropanated ester. This can then be hydrolyzed to the corresponding acid as described in section 2.2.

Oxidative Cleavage and Derivatization

Ozonolysis or other methods of oxidative cleavage of the terminal double bond can convert the vinyl group into a carbonyl group or a carboxylic acid. This opens up a new avenue for derivatization.

Reaction Scheme: Oxidative cleavage of the double bond would yield a β-keto acid derivative, a valuable synthon in organic chemistry.

Potential Application: The resulting keto-acid could be used in the synthesis of heterocyclic compounds, such as pyrimidines or imidazoles, which are prevalent in many classes of drugs.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Formation

The hydroboration-oxidation of the terminal alkene provides a route to the corresponding primary alcohol with anti-Markovnikov selectivity.

Potential Application: This transformation converts the lipophilic vinyl group into a more polar primary alcohol, which can serve as a handle for further functionalization, such as ether or ester formation, or oxidation to an aldehyde or carboxylic acid. This is a common strategy in drug development to improve solubility and introduce new points for molecular recognition.

Amide Coupling and Peptide Synthesis

The carboxylic acid functionality is readily converted to an amide through standard peptide coupling protocols.

Potential Application: this compound can be incorporated as a non-natural amino acid analog into peptide-based drug candidates. The gem-dimethyl group can provide steric shielding to the adjacent amide bond, potentially increasing its resistance to enzymatic degradation by peptidases.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The acid is corrosive and can cause skin and eye irritation.[3] The methyl ester is flammable and should be kept away from ignition sources.

Conclusion

While this compound has a well-established role in the agrochemical industry, its potential as a precursor for pharmaceutical intermediates is an area ripe for exploration. Its robust synthesis and the presence of two distinct and reactive functional groups make it a versatile starting material. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to begin exploring the utility of this unique chemical scaffold in the creation of novel and potentially bioactive molecules.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Liao, Y., et al. (2012). Improved Synthesis of this compound Methyl Ester. Advanced Materials Research, 602-604, 1269-1273. Retrieved from [Link]

  • Cha, Z. (2008). Method of preparing this compound methyl ester with industrial scale. CN100400496C. Google Patents.
  • PubChem. (n.d.). Methyl 3,3-dimethyl-4-pentenoate. Retrieved from [Link]

  • Kim, T., et al. (1993). Process for the preparation of this compound. US5189202A. Google Patents.
  • Zhang, J. (2016). Methyl 3,3-dimethyl-4-pentenoate production method. CN105541620A. Google Patents.
  • ChemBK. (2024, April 10). This compound methyl. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylpent-4-enoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-4-pentenoic acid and its esters. This document is designed for researchers, chemists, and process development professionals aiming to optimize synthesis, troubleshoot common issues, and improve overall yield. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable, field-tested advice to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound or its methyl ester?

A1: One of the most robust and frequently cited methods is a variation of the Claisen rearrangement, specifically the Johnson-Claisen rearrangement. This reaction typically involves treating an allylic alcohol (like 2-methyl-3-buten-2-ol) with an orthoacetate (like trimethyl orthoacetate) in the presence of an acid catalyst at elevated temperatures.[1][2] A related and historically significant method is the Carroll rearrangement, which uses an allylic β-keto ester that undergoes a[3][3]-sigmatropic shift followed by a decarboxylation step.[4][5][6]

Q2: What are the most critical parameters affecting the yield and purity?

A2: The three most critical parameters are:

  • Temperature Control: Both the Claisen and Carroll rearrangements are thermally driven. Insufficient heat leads to an incomplete reaction, while excessive heat can cause decomposition or unwanted side reactions.[7]

  • Catalyst Choice and Concentration: For the Johnson-Claisen route, acid catalysts like phosphoric acid or propionic acid are crucial.[1][2] The concentration must be optimized to facilitate the reaction without promoting degradation.

  • Removal of Byproducts: In orthoester-based methods, the continuous removal of the alcohol byproduct (e.g., methanol) is essential to drive the reaction equilibrium toward the product.[1]

Q3: How can I confirm the successful synthesis and purity of my final product?

A3: A combination of spectroscopic and chromatographic methods is recommended.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. For this compound, you should look for characteristic signals: two singlets for the gem-dimethyl groups, signals for the vinyl group protons (a doublet of doublets for the terminal CH and two doublets for the CH₂), and a singlet for the methylene protons adjacent to the carboxyl group.

  • FTIR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1710 cm⁻¹ for the carboxylic acid and a C=C stretch around 1640 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities or side products.

Troubleshooting Guide: A Deeper Dive

This section addresses specific problems encountered during synthesis in a question-and-answer format, providing explanations and solutions grounded in chemical principles.

Problem Area 1: Low Reaction Conversion & Yield

Q: My reaction has stalled; TLC or GC analysis shows a significant amount of unreacted starting material even after prolonged heating. What's wrong?

A: This common issue typically points to one of three culprits: insufficient thermal energy, catalyst deactivation, or an unfavorable reaction equilibrium.

  • Causality: Sigmatropic rearrangements like the Claisen and Carroll have a significant activation energy barrier that must be overcome.[7] For the Johnson-Claisen variant, the reaction equilibrium is driven forward by the removal of the methanol byproduct. If methanol is allowed to accumulate, the reaction can stall or even reverse.

  • Actionable Solutions:

    • Verify Temperature: Ensure your reaction setup (oil bath, heating mantle) is calibrated and providing uniform heating. For high-boiling solvents, ensure you are reaching a true reflux temperature.

    • Optimize Catalyst: If using an acid catalyst, ensure it is fresh and not hydrated. Consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).

    • Efficient Byproduct Removal: For reactions generating a volatile byproduct like methanol, use a distillation apparatus (e.g., a Dean-Stark trap or a short-path distillation head) to continuously remove it from the reaction mixture. A Chinese patent describes an industrial process using a rectifying tower connected to the reactor to continuously separate methanol, which significantly improves yield.[1]

Table 1: Typical Reaction Parameters for Johnson-Claisen Synthesis of Methyl 3,3-Dimethyl-4-pentenoate

ParameterRecommended RangeRationale
Molar Ratio (Alcohol:Orthoacetate)1 : 1.2 to 1 : 2.0An excess of the orthoacetate helps drive the reaction to completion.[1][8]
Catalyst (Phosphoric Acid)0.5 - 2.0 mol%Balances reaction rate against potential for acid-catalyzed side reactions.[1]
Temperature160 - 190 °CProvides sufficient thermal energy for the rearrangement without significant decomposition.[1]
Pressure0.5 - 1.5 MPaA sealed reactor (autoclave) can help maintain temperature and contain volatile reactants.[1][8]
Problem Area 2: Formation of Impurities and Side Products

Q: My crude product is a dark color and NMR analysis shows several unexpected peaks. What are the likely side reactions?

A: Dark coloration often indicates thermal decomposition. The specific side products depend on the synthetic route.

  • Causality & Common Byproducts:

    • Carroll Rearrangement: The β-keto acid intermediate is prone to premature decarboxylation or other fragmentation pathways if the reaction is not carefully controlled.[4][6]

    • Johnson-Claisen Rearrangement: At excessively high temperatures or with high acid concentrations, the terminal alkene of the product can undergo isomerization, oligomerization, or other acid-catalyzed reactions. A known byproduct is 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate (MBDP), which can form an azeotrope with the desired product, making purification difficult.[9][10]

  • Actionable Solutions:

    • Strict Temperature Control: Do not exceed the recommended temperature range. A variation of even 10-20°C can dramatically increase the rate of side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can contribute to color formation.

    • Minimize Reaction Time: Monitor the reaction progress closely by TLC or GC. Once the starting material is consumed, cool the reaction promptly to prevent product degradation.

    • Catalyst Quenching: After the reaction is complete, cool the mixture and quench the acid catalyst with a mild base (e.g., a dilute solution of sodium bicarbonate) before distillation to prevent acid-catalyzed degradation during purification.

Problem Area 3: Difficulties in Product Purification

Q: I'm struggling to isolate a pure product. My workup is forming stable emulsions, and distillation is giving poor recovery.

A: Purification of carboxylic acids and their esters can be challenging due to their polarity and potential for azeotrope formation.

  • Causality:

    • Emulsions: Carboxylic acids can act as surfactants, stabilizing oil-in-water emulsions during basic aqueous workups.

    • Distillation Loss: As mentioned, azeotropes can form between the product and certain byproducts, making separation by simple distillation ineffective.[9][10] The product may also be sensitive to the high temperatures required for atmospheric distillation.

  • Actionable Solutions:

    • Improved Workup Protocol:

      • To break emulsions, add a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out.

      • For the free acid, a standard acid-base extraction is effective. Dissolve the crude product in an organic solvent (e.g., diethyl ether), extract with aqueous base (e.g., NaOH or NaHCO₃), discard the organic layer containing neutral impurities, re-acidify the aqueous layer with a strong acid (e.g., HCl) to a low pH, and then extract the pure product back into an organic solvent.[11][12]

    • Vacuum Distillation: To avoid thermal decomposition, purify the final product (either the acid or ester) by vacuum distillation. This lowers the boiling point significantly. Ensure you use a well-controlled vacuum source and a fractionating column for better separation.

    • Low-Temperature Crystallization: For removing saturated impurities from unsaturated products, low-temperature crystallization from a solvent like methanol can be an effective, energy-efficient alternative to distillation.[13]

Experimental Workflow & Logic Diagrams

Diagram 1: General Synthesis & Purification Workflow

This diagram outlines the critical steps from reaction setup to final product isolation.

cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Final Purification Reactants Charge Reactor: - Allylic Alcohol - Orthoacetate - Acid Catalyst Heat Heat to 160-190°C under Inert Atmosphere Reactants->Heat Remove_MeOH Continuously Remove Methanol Byproduct Heat->Remove_MeOH Equilibrium Shift Monitor Monitor Progress (TLC / GC) Cool Cool Reaction Mixture Monitor->Cool Remove_MeOH->Monitor Quench Quench Catalyst (e.g., NaHCO3 wash) Cool->Quench Extract Liquid-Liquid Extraction (Acid-Base optional for free acid) Quench->Extract Dry Dry Organic Phase (e.g., MgSO4) Extract->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate in vacuo (Rotary Evaporator) Filter->Concentrate Distill Vacuum Distillation Concentrate->Distill Characterize Characterize Pure Product (NMR, FTIR, GC-MS) Distill->Characterize q_node q_node Start Low Overall Yield CheckCrude Analyze Crude Reaction Mixture (GC or ¹H NMR) Start->CheckCrude q_SM Significant Starting Material Present? CheckCrude->q_SM IncompleteRxn Diagnosis: Incomplete Reaction q_SM->IncompleteRxn Yes q_MassBalance Does Crude Mass Account for Product? q_SM->q_MassBalance No Sol_Temp 1. Verify/Increase Temperature 2. Add More Catalyst 3. Improve Byproduct Removal IncompleteRxn->Sol_Temp Solution SideRxns Diagnosis: Decomposition / Side Reactions q_MassBalance->SideRxns No WorkupLoss Diagnosis: Workup/Purification Loss q_MassBalance->WorkupLoss Yes Sol_SideRxns 1. Lower Reaction Temperature 2. Reduce Reaction Time 3. Use Inert Atmosphere SideRxns->Sol_SideRxns Solution Sol_Workup 1. Use Brine to Break Emulsions 2. Ensure Complete Extraction (pH) 3. Use Vacuum for Distillation WorkupLoss->Sol_Workup Solution

Caption: A decision tree for troubleshooting low yield issues.

References

  • Wikipedia. (2023). Carroll rearrangement. Retrieved January 21, 2026, from [Link]

  • Grokipedia. (n.d.). Carroll rearrangement. Retrieved January 21, 2026, from [Link]

  • Advanced Materials Research. (2012). Improved Synthesis of this compound Methyl Ester. Scientific.Net. Retrieved January 21, 2026, from [Link]

  • Study.com. (n.d.). Draw a stepwise mechanism for the Carroll rearrangement. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Reaction. (2026). Carroll Rearrangement: Mechanism | Examples. Retrieved January 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US4625059A - Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof.
  • Google Patents. (n.d.). CN100400496C - Method of preparing this compound methyl ester with industrial scale.
  • ResearchGate. (2012). Improved Synthesis of this compound Methyl Ester. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
  • Danheiser, R. L. (n.d.). The Carroll Rearrangement. Massachusetts Institute of Technology. Retrieved January 21, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2020225197A1 - Process for separation of saturated and unsaturated carboxylic acids.
  • Universiti Kebangsaan Malaysia. (2020). Low-Energy Separation Technique on Purification of Unsaturated Fatty Acids of Palm Stearin using Methanol Crystallization Method. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Carroll rearrangement. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023). Claisen rearrangement. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US5189202A - Process for the preparation of this compound.
  • chemeurope.com. (n.d.). Carroll rearrangement. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 21, 2026, from [Link]

  • YouTube. (2020, February 4). Master The Carroll Rearrangement Reaction in 10 Minutes! Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved January 21, 2026, from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). Meldrum's acid. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Purification of 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of crude 3,3-Dimethyl-4-pentenoic acid. This document provides in-depth technical guidance, troubleshooting, and standardized protocols.

As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It aims to provide a deep understanding of the principles behind purification strategies for this compound, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context. The integrity of your synthesis depends on the purity of your intermediates, and this guide is structured to ensure you achieve the highest standards.

Understanding the Compound and Potential Impurity Profile

This compound is a key intermediate in the synthesis of various compounds, including pyrethroid insecticides.[1] It is typically synthesized via a Claisen rearrangement of an isoprenol or prenol derivative with an orthoacetate, followed by hydrolysis of the resulting ester.[1][2] The crude product from such a synthesis is rarely pure and requires robust purification to remove unreacted starting materials, catalysts, solvents, and reaction byproducts.

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₂O₂ [3]
Molecular Weight 128.17 g/mol [3]
Appearance Colorless liquid [4]
Boiling Point ~195-200 °C (at atm. pressure) [4]
Density ~0.91 g/cm³ [4]

| Solubility | Soluble in organic solvents (ether, ethanol); slightly soluble in water. |[4] |

A successful purification strategy begins with understanding the likely impurities. Based on common synthetic routes, your crude product may contain the substances listed below.

Table 2: Common Impurity Profile and Recommended Removal Strategy

Impurity Type Specific Examples Boiling Point (°C) Removal Strategy
Starting Materials Isoprenol, Prenol, Triethylorthoacetate 130-140 Acid-Base Extraction, Fractional Distillation
Solvents Xylene, Toluene 138-144 Vacuum Distillation
Catalysts Phenol, Benzoic Acid, Phosphoric Acid 182 (Phenol) Acid-Base Extraction
Neutral Byproducts Side-reaction products, esters Variable Acid-Base Extraction

| Acidic Byproducts | Isomeric acids | Close to product | High-efficiency Fractional Distillation, Chromatography |

Purification Workflow: A Strategic Overview

The purification of a carboxylic acid like this compound is a multi-step process. The optimal path depends on the specific impurity profile of your crude mixture. The following diagram outlines a general, yet powerful, strategic workflow.

Purification_Workflow cluster_start Start cluster_workup Aqueous Workup cluster_purification Final Purification cluster_end Finish start Crude Reaction Mixture extraction Acid-Base Extraction (Primary Purification) start->extraction Dissolve in Ether wash Brine Wash & Dry extraction->wash Isolate & Acidify Aqueous Layer distillation Vacuum Fractional Distillation (For thermal stability & BP differences) wash->distillation Concentrate chromatography Column Chromatography (For non-volatile or isomeric impurities) wash->chromatography Concentrate (if distillation fails) analysis Purity Analysis (GC, NMR, IR) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: Strategic workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: My crude product is dark brown. How do I remove colored impurities?

A1: The dark color is likely due to high molecular weight, polymeric byproducts or residual catalysts. The most effective first step is an acid-base extraction .[5] By dissolving your crude product in an organic solvent like diethyl ether and extracting with an aqueous base (e.g., 1M NaOH), your carboxylic acid will convert to its water-soluble sodium salt and move to the aqueous layer. The colored, non-acidic impurities will remain in the organic layer, which is then discarded. Subsequent acidification of the aqueous layer will regenerate your now much cleaner carboxylic acid. For trace colors that persist, you can consider treatment with activated charcoal, though this can lead to yield loss.

Q2: I've performed an acid-base extraction, but an emulsion formed that won't separate. What should I do?

A2: Emulsions are common and are stabilized by fine particulates or compounds that act as surfactants. Here’s a sequential approach to breaking it:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making the organic component less soluble and helping to break the emulsion.

  • Change pH: A slight change in the pH by adding a few drops of acid or base can sometimes disrupt the stabilizing interactions.

  • Filtration: As a last resort, filter the entire emulsified layer through a pad of Celite® or glass wool. This can physically remove the particulate matter that is stabilizing the emulsion.

Q3: My primary purification method is distillation, but I'm getting poor separation. What are the likely causes?

A3: This is a common challenge, especially with high-boiling point compounds. The cause is often related to the efficiency of the distillation column or the pressure stability. A simple distillation is often insufficient if boiling points are within 100°C of each other.[6]

Distillation_Troubleshooting start Poor Separation During Distillation q1 Is the vacuum stable? start->q1 q2 Is the column insulated? q1->q2 Yes sol1 Check all joints for leaks. Use high-vacuum grease. q1->sol1 No q3 Is the column packed efficiently? (e.g., Vigreux, Raschig rings) q2->q3 Yes sol2 Wrap column in glass wool or aluminum foil. q2->sol2 No q4 Is the heating rate too high? q3->q4 Yes sol3 Use a more efficient fractionating column. q3->sol3 No sol4 Reduce heating mantle temperature. Aim for ~1 drop/sec takeoff rate. q4->sol4 Yes

Caption: Decision tree for troubleshooting poor distillation separation.

Q4: I am attempting column chromatography, but my product is streaking badly on the TLC plate and the column.

A4: Carboxylic acids are notorious for streaking on silica gel. This is because the acidic protons on the silica surface can engage in acid-base interactions, leading to a mix of protonated and deprotonated forms of your compound with different polarities.[7]

The Solution: Suppress this secondary interaction by adding a small amount of a volatile acid to your eluent system.

  • Recommended Additive: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[7]

  • Mechanism: This creates an acidic environment on the column, ensuring your carboxylic acid remains fully protonated and elutes as a single, well-defined band.

Q5: Can I use reversed-phase chromatography for purification?

A5: Yes, reversed-phase (C18) chromatography is an excellent alternative, especially for polar compounds or when silica gel proves problematic.[8] For carboxylic acids, it is again crucial to control the ionization state. A common mobile phase would be a gradient of water and acetonitrile, with 0.1% trifluoroacetic acid (TFA) added to both solvents. The TFA ensures the carboxylic acid remains protonated and retains well on the nonpolar stationary phase.[8]

Standard Operating Procedures (SOPs)

SOP 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the acidic product from neutral and basic impurities.

AcidBase_Extraction A 1. Dissolve Crude Product in Diethyl Ether B 2. Transfer to Separatory Funnel & Add 1M NaOH(aq) A->B C 3. Shake & Vent. Allow Layers to Separate. B->C D 4. Drain Aqueous Layer (Bottom) into a Beaker C->D E 5. Repeat Extraction of Organic Layer with 1M NaOH(aq) D->E F 6. Combine Aqueous Layers E->F G 7. Discard Organic Layer (Contains Neutral Impurities) F->G H 8. Cool Combined Aqueous Layer in an Ice Bath F->H I 9. Acidify with conc. HCl until pH < 2 (Precipitate Forms) H->I J 10. Extract with Diethyl Ether (3x) I->J K 11. Combine Organic Layers J->K L 12. Wash with Brine, Dry (MgSO₄), Filter, and Concentrate K->L M Semi-Purified Product L->M

Caption: Step-by-step workflow for acid-base extraction.

Detailed Steps:

  • Dissolution: Dissolve the crude oil (~10 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL).

  • Basification: Transfer the solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel, invert, and vent frequently to release pressure. Shake gently for 1-2 minutes. Allow the layers to fully separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh 1M NaOH (50 mL) twice more, combining the aqueous extracts each time.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) while stirring until the solution is strongly acidic (pH < 2, check with litmus paper). The product should precipitate or form an oily layer.

  • Back-Extraction: Extract the acidified aqueous solution with three portions of diethyl ether (75 mL each).

  • Final Wash & Dry: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the semi-purified acid.[9]

SOP 2: Vacuum Fractional Distillation

This protocol is for the final purification of the thermally stable this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column or a column packed with Raschig rings. Ensure all glass joints are properly sealed with high-vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Charge the Flask: Add the semi-purified acid to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuate: Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibration: As the liquid begins to boil, observe the condensation ring rising slowly up the fractionating column. Allow the column to equilibrate by adjusting the heat so the vapor front remains in the column for several minutes before any distillate is collected.

  • Collect Fractions: Collect any low-boiling impurities as the first fraction. Once the temperature at the thermometer head stabilizes, switch receivers and collect the main fraction corresponding to the boiling point of your product at that pressure.

  • Shutdown: Once the distillation is complete or slows significantly, remove the heating mantle first, and allow the system to cool before slowly re-introducing air.

Purity Assessment

After purification, the identity and purity of this compound must be confirmed.

  • Gas Chromatography (GC): An excellent technique to determine purity. A pure sample will show a single major peak.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities. Key ¹H NMR signals include the vinyl protons (~5.0-6.0 ppm), the methylene protons adjacent to the carbonyl, and the gem-dimethyl singlet.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹).

By following this comprehensive guide, researchers can confidently purify this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

  • Process for the preparation of this compound.
  • Method of preparing this compound methyl ester with industrial scale.
  • Methyl 3,3-dimethyl-4-pentenoate production method.
  • This compound. ChemBK. [Link]

  • Improved Synthesis of this compound Methyl Ester. ResearchGate. [Link]

  • 3,3-Dimethylpent-4-enoic acid. PubChem. [Link]

  • Column chromatography of carboxylic acids? Reddit. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Fractional Distillation. Chemistry LibreTexts. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

Sources

Technical Support Center: Synthesis of 3,3-Dimethyl-4-pentenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-4-pentenoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound methyl ester, providing a foundational understanding of the process.

Q1: What is the primary synthetic route for this compound methyl ester?

The most common and industrially relevant method for synthesizing this compound methyl ester is the Johnson-Claisen rearrangement . This reaction involves the acid-catalyzed rearrangement of an allylic alcohol with an orthoester to form a γ,δ-unsaturated ester.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

The key reagents for the Johnson-Claisen synthesis of this compound methyl ester are:

  • Allylic Alcohol: Prenol (3-methyl-2-buten-1-ol) is the direct precursor. Isoprenol (3-methyl-3-buten-1-ol) can also be used, but it must first isomerize to prenol under the reaction conditions.[3][4]

  • Orthoester: Trimethyl orthoacetate is typically used to provide the methyl ester functionality.[5]

  • Catalyst: A variety of acid catalysts can be employed, including Lewis acids (e.g., anhydrous zinc chloride, nickel sulfate) and protic acids (e.g., phosphoric acid, propionic acid).[6][7][8]

Q3: What is the general mechanism of the Johnson-Claisen rearrangement in this synthesis?

The reaction proceeds through a[5][5]-sigmatropic rearrangement. The key steps are:

  • Acid-catalyzed reaction of the allylic alcohol (prenol) with the orthoester to form a ketene acetal intermediate.

  • Thermal rearrangement of the ketene acetal through a cyclic transition state.

  • Formation of the stable γ,δ-unsaturated methyl ester product.

The overall transformation is illustrated in the diagram below:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product prenol Prenol ketene_acetal Ketene Acetal prenol->ketene_acetal + Trimethyl Orthoacetate (Acid Catalyst) orthoester Trimethyl Orthoacetate orthoester->ketene_acetal product 3,3-Dimethyl-4-pentenoic acid methyl ester ketene_acetal->product [3,3]-Sigmatropic Rearrangement

Caption: General workflow of the Johnson-Claisen rearrangement.

Part 2: Troubleshooting Guide: Common Side Reactions and Issues

This section provides a detailed guide to identifying and resolving common problems encountered during the synthesis of this compound methyl ester.

Problem 1: Low Yield of the Desired Product

A lower than expected yield is a frequent issue. The underlying causes can often be traced back to several factors:

  • Possible Cause A: Incomplete Reaction

    • Symptoms: Significant amounts of starting materials (prenol/isoprenol) are observed in the crude reaction mixture by GC-MS or NMR analysis.

    • Root Cause Analysis: The reaction is often conducted at high temperatures (150-250°C) and pressures (1-3.2 MPa) to proceed at a reasonable rate.[5] Insufficient temperature or reaction time can lead to incomplete conversion. The choice of catalyst and its concentration are also critical.

    • Troubleshooting & Prevention:

      • Optimize Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress by taking aliquots and analyzing them. Extended reaction times (6-10 hours) are often necessary.[5]

      • Catalyst Selection and Loading: The type and amount of acid catalyst can significantly impact the reaction rate. Lewis acids like anhydrous zinc chloride or nickel sulfate are effective.[5] Ensure the catalyst is fresh and anhydrous, as water can inhibit the reaction. The molar ratio of catalyst to the limiting reagent is typically in the range of 0.01-0.1.[5]

  • Possible Cause B: Formation of 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate (MBDP) Byproduct

    • Symptoms: A significant peak corresponding to a higher molecular weight byproduct is observed in the GC-MS analysis of the crude product. This byproduct can be difficult to separate from the desired product by distillation.[7]

    • Root Cause Analysis: The formation of MBDP is believed to arise from the reaction of the desired product (or its precursor acid) with another molecule of prenol. This is a transesterification-like side reaction that can be promoted by the acidic conditions and high temperatures.

    • Troubleshooting & Prevention:

      • Control Stoichiometry: Using a slight excess of trimethyl orthoacetate relative to prenol can help to ensure the complete conversion of the alcohol and minimize its availability for side reactions. A molar ratio of prenol to trimethyl orthoacetate of 1:1.0 to 1:2.0 is often employed.[5]

      • Modified Catalytic System: One study suggests that using a combination of orthophosphoric acid and sodium methoxide as catalysts at different stages can reduce the formation of MBDP.[7]

  • Possible Cause C: Side Reactions of Starting Material (Isoprenol Isomerization)

    • Symptoms: If using isoprenol as the starting material, the presence of unexpected byproducts such as isoprene or diprenyl ether may be observed.[3][9]

    • Root Cause Analysis: The acid-catalyzed isomerization of isoprenol to the required prenol is not always perfectly selective. Under harsh acidic conditions and high temperatures, elimination (dehydration) to form isoprene or intermolecular etherification can compete with the desired isomerization.[3][9]

    • Troubleshooting & Prevention:

      • Use Prenol Directly: If possible, starting directly with prenol eliminates the complexities of the in-situ isomerization.

      • Milder Isomerization Conditions: If isoprenol must be used, investigate milder catalytic systems for the isomerization step that are less prone to inducing dehydration.

Problem 2: Difficulty in Purifying the Final Product

Even with a good initial yield, purification can be challenging.

  • Possible Cause: Azeotrope Formation with MBDP

    • Symptoms: During fractional distillation, the purity of the collected fractions of the desired product remains stagnant, and the byproduct MBDP co-distills.

    • Root Cause Analysis: The byproduct 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate (MBDP) forms an azeotropic mixture with the desired product, making separation by simple distillation difficult.[7]

    • Troubleshooting & Prevention:

      • Minimize Byproduct Formation: The primary strategy is to prevent the formation of MBDP in the first place by following the recommendations in "Problem 1, Possible Cause B".

      • Alternative Purification Methods: If the azeotrope is present, consider alternative purification techniques such as preparative chromatography.

      • Azeotropic Distillation: While complex, it may be possible to use an entrainer to break the azeotrope during distillation. However, this would require significant process development.

The following decision tree can help in troubleshooting common issues:

G start Low Yield or Impure Product check_sm Check for unreacted starting materials start->check_sm purification_issue Difficulty in purification start->purification_issue incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_byproducts Analyze for byproducts check_sm->check_byproducts No optimize_cond Optimize T, t, catalyst incomplete_rxn->optimize_cond mbdp_present MBDP byproduct detected check_byproducts->mbdp_present Yes isoprene_present Isoprene/ether byproducts check_byproducts->isoprene_present Yes (from isoprenol) control_stoich Control stoichiometry mbdp_present->control_stoich use_prenol Use prenol directly or milder isomerization isoprene_present->use_prenol azeotrope Azeotrope with MBDP purification_issue->azeotrope minimize_mbdp Minimize MBDP formation azeotrope->minimize_mbdp

Caption: Troubleshooting decision tree for the synthesis.

Part 3: Protocols and Best Practices

This section provides a detailed experimental protocol and a summary of reaction conditions to guide your synthesis.

Detailed Experimental Protocol

This protocol is adapted from a reported industrial-scale synthesis and should be scaled down and adapted for laboratory use with appropriate safety precautions.[5]

Materials:

  • Prenol (99% purity)

  • Trimethyl orthoacetate (99% purity)

  • Anhydrous Nickel Sulfate (or other suitable Lewis acid catalyst)

  • High-pressure reactor with mechanical stirring and temperature control

  • Distillation apparatus

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, and pressure gauge. Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Charge the reactor with prenol, trimethyl orthoacetate, and the catalyst. A typical molar ratio is Prenol:Trimethyl Orthoacetate:Catalyst = 1 : 1.5-2.0 : 0.03-0.1.[5]

  • Reaction: Seal the reactor and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 190-200°C). The pressure will increase as the reaction generates methanol. Maintain the reaction at temperature for 8-10 hours, monitoring the pressure. The reaction is considered complete when the pressure no longer increases.[5]

  • Work-up: Cool the reactor to room temperature and carefully vent any excess pressure. Filter the reaction mixture to remove the solid catalyst.

  • Purification: The filtrate is then purified by fractional distillation under reduced pressure to obtain the final product, this compound methyl ester.

Safety Precautions: This reaction is performed at high temperatures and pressures and should only be conducted in appropriate equipment with proper safety shielding. The reagents and product are flammable.

Summary of Reaction Conditions

The following table summarizes various reaction conditions reported in the literature for the synthesis of this compound methyl ester.

CatalystTemp. (°C)Pressure (MPa)Time (h)Yield (%)Reference
Nickel Sulfate190-2003.08-988.08[5]
Nickel Acetate160-1702.59-1085.43[5]
Copper Acetate180-1902.88-984.49[5]
Anhydrous Ferric Chloride150-1603.29-1085.02[5]
Phosphoric Acid160-2000.5-1.510-30High[10]

References

  • Preparation process of this compound methyl ester. Eureka | Patsnap. [Link]

  • CN100400496C - Method of preparing this compound methyl ester with industrial scale - Google P
  • Improved Synthesis of this compound Methyl Ester - ResearchGate. [Link]

  • Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol - Frontiers. [Link]

  • Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol - PMC - NIH. [Link]

  • US5189202A - Process for the preparation of this compound - Google P
  • Johnson-Claisen Rearrangement - J&K Scientific LLC. [Link]

  • CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google P
  • Johnson-Claisen rearrangement - Name-Reaction.com. [Link]

  • Claisen Rearrangement - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Catalyst Selection for 3,3-Dimethyl-4-pentenoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3,3-Dimethyl-4-pentenoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile substrate.

I. Core Concepts in Catalysis of this compound

This compound possesses two key reactive sites: a carboxylic acid and a terminal alkene. The strategic selection of a catalyst allows for the selective transformation of one or both of these functional groups, leading to a variety of valuable products. Understanding the interplay between the substrate, catalyst, and reaction conditions is paramount for achieving high yields and selectivities.

This guide is structured around the primary classes of reactions this molecule undergoes: Esterification , Catalytic Hydrogenation , and Lactonization . Each section provides a theoretical framework, practical advice, and troubleshooting scenarios.

II. Frequently Asked Questions (FAQs)

Esterification of this compound

Q1: What are the most common catalysts for the esterification of this compound?

A1: For the synthesis of esters, such as methyl 3,3-dimethyl-4-pentenoate, both acidic and basic catalysts are employed. Common choices include:

  • Acid Catalysts: Phosphoric acid is a widely used homogeneous catalyst.[1] Solid acid catalysts like anhydrous zinc chloride, nickel sulfate, copper acetate, and anhydrous ferric chloride are also effective and offer the advantage of easier separation from the reaction mixture.[2]

  • Base Catalysts: Sodium methoxide is an effective catalyst, particularly in transesterification reactions or when trying to avoid acid-sensitive functional groups.[3][4]

Q2: I am observing significant byproduct formation during the synthesis of methyl 3,3-dimethyl-4-pentenoate. What could be the cause?

A2: A common byproduct is 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate (MBDP).[3][4] This can arise from side reactions, especially at elevated temperatures. To minimize its formation, careful control of reaction temperature and the use of specific catalysts like a combination of orthophosphoric acid and sodium methoxide at different stages have been shown to be effective.[3][4]

Catalytic Hydrogenation

Q1: Which catalyst is recommended for the selective hydrogenation of the double bond in this compound?

A1: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of alkenes.[1][5] This reaction, known as catalytic hydrogenation, is a reduction reaction that converts the carbon-carbon double bond into a single bond, forming an alkane.[6] It is generally selective for the alkene in the presence of a carboxylic acid.

Q2: My hydrogenation reaction is sluggish or incomplete. What are the potential reasons?

A2: Several factors can lead to an inefficient hydrogenation:

  • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure: Inadequate hydrogen pressure can slow down the reaction. Ensure your reaction vessel is properly sealed and pressurized.

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are often effective.

  • Substrate Purity: Impurities in the this compound can poison the catalyst.

Lactonization

Q1: Can this compound undergo lactonization? What catalyst should I use?

A1: Yes, this compound can undergo intramolecular cyclization to form 3,3-dimethyl-γ-valerolactone. This is a type of intramolecular esterification. Acid catalysis is typically required to promote this reaction. While specific catalysts for this exact substrate are not extensively documented in the provided results, general principles of acid-catalyzed lactonization apply. Strong acids like sulfuric acid or p-toluenesulfonic acid are often used. Additionally, iodolactonization, using iodine and a base, is a related reaction that proceeds via an iodonium ion intermediate and could be adapted for this substrate.[7]

Q2: What are the key considerations for a successful lactonization reaction?

A2: Key factors for successful lactonization include:

  • Catalyst Choice: A suitable acid catalyst is crucial to protonate the carboxylic acid, making it more electrophilic for the intramolecular attack by the double bond.

  • Reaction Temperature: Higher temperatures can favor the cyclization but may also lead to side reactions.

  • Water Removal: As lactonization is an equilibrium reaction that produces water, removing water as it is formed (e.g., using a Dean-Stark apparatus) can drive the reaction to completion.

III. Troubleshooting Guides

Troubleshooting Low Yield in Esterification
Symptom Potential Cause Recommended Action
Low Conversion of Carboxylic Acid Incomplete reaction due to equilibrium.Use a Dean-Stark trap to remove water and drive the equilibrium towards the ester product. Increase the amount of alcohol reactant.
Insufficient catalyst loading or inactive catalyst.Increase the catalyst loading. If using a solid acid catalyst, ensure it is properly activated.
Product Loss During Workup Formation of emulsions during extraction.Use brine to wash the organic layer and break up emulsions.
Product volatility.Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.
Significant Byproduct Formation Side reactions due to high temperature.Optimize the reaction temperature. Consider a two-stage catalytic system as described for reducing MBDP formation.[3][4]
Troubleshooting Poor Selectivity in Hydrogenation
Symptom Potential Cause Recommended Action
Reduction of Carboxylic Acid Overly harsh reaction conditions or incorrect catalyst.Use a milder catalyst system, such as Pd/C under moderate hydrogen pressure. Avoid catalysts known for carboxylic acid reduction (e.g., some ruthenium catalysts under high pressure).
Isomerization of the Double Bond Presence of acid or base impurities.Purify the starting material to remove any acidic or basic impurities that could promote isomerization.
Incomplete Reaction Catalyst poisoning.Ensure the substrate and solvent are free of sulfur or other catalyst poisons. Use a higher catalyst loading if necessary.

IV. Experimental Protocols & Methodologies

Protocol 1: Synthesis of Methyl 3,3-Dimethyl-4-pentenoate using a Solid Acid Catalyst

This protocol is based on the principles of using solid acid catalysts for esterification.[2]

  • Reactor Setup: To a stirred pressure reactor, add this compound, methanol (1.5-2.0 molar equivalents), and a solid acid catalyst (e.g., anhydrous zinc chloride, 0.03-0.1 molar equivalents).[2]

  • Reaction Conditions: Seal the reactor and heat to 150-250°C under a pressure of 1-3.2 MPa with constant stirring.[2]

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS to determine the conversion of the carboxylic acid. The reaction is typically complete within 6-10 hours.[2]

  • Workup: After the reaction is complete, cool the reactor to room temperature and depressurize. Filter the reaction mixture to remove the solid catalyst. The filtrate can then be purified by distillation to obtain the methyl 3,3-dimethyl-4-pentenoate product.[2]

Protocol 2: Selective Hydrogenation of this compound

This protocol is a general method for the catalytic hydrogenation of an alkene.[6][8]

  • Reactor Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol). Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to track the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The solvent can be removed under reduced pressure to yield the hydrogenated product, 3,3-dimethylpentanoic acid.

V. Visualizing Reaction Pathways

Catalytic Cycle for Esterification

Esterification cluster_0 Catalytic Cycle RCOOH 3,3-Dimethyl-4- pentenoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ (Catalyst) Catalyst H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Methanol Methanol Ester Methyl 3,3-Dimethyl- 4-pentenoate Tetrahedral_Intermediate->Ester - H2O, - H+ Water H2O

Caption: Acid-catalyzed esterification of this compound.

Simplified Hydrogenation Mechanism

Hydrogenation cluster_1 Hydrogenation on Catalyst Surface Catalyst_Surface Pd/C Surface Adsorbed_H Adsorbed H atoms Catalyst_Surface->Adsorbed_H Dissociative Adsorption Adsorbed_Alkene Adsorbed Alkene Catalyst_Surface->Adsorbed_Alkene Adsorption H2 H2 H2->Catalyst_Surface Alkene 3,3-Dimethyl-4- pentenoic Acid Alkene->Catalyst_Surface Adsorbed_H->Adsorbed_Alkene Stepwise H addition Product 3,3-Dimethyl- pentanoic Acid Adsorbed_Alkene->Product Desorption

Caption: Heterogeneous catalytic hydrogenation of the alkene moiety.

VI. References

  • CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents. Available at:

  • Improved Synthesis of this compound Methyl Ester | Scientific.Net. Available at: [Link]

  • Improved Synthesis of this compound Methyl Ester - ResearchGate. Available at: [Link]

  • Functional Groups In Organic Chemistry. Available at: [Link]

  • CN100400496C - Method of preparing this compound methyl ester with industrial scale - Google Patents. Available at:

  • Palladium-Catalyzed Hydroxycarbonylation of Pentenoic Acids. Computational and Experimental Studies on the Catalytic Selectivity | ACS Catalysis - ACS Publications. Available at: [Link]

  • General representation of inter‐ and intramolecular hydroacylation reaction. - ResearchGate. Available at: [Link]

  • Amide-Directed, Rhodium-Catalyzed Regio- and Enantioselective Hydroacylation of Internal Alkenes with Unfunctionalized Aldehydes | Journal of the American Chemical Society. Available at: [Link]

  • Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using - White Rose Research Online. Available at: [Link]

  • Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE - Organic Syntheses Procedure. Available at: [Link]

  • 10.21: Reduction of Alkenes - Catalytic Hydrogenation - Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products - YouTube. Available at: [Link]

  • Rhodium-Phosphoramidite Catalyzed Alkene Hydroacylation: Mechanism and Octaketide Natural Product Synthesis | Journal of the American Chemical Society. Available at: [Link]

  • ORGANIC CHEMISTRY - RSC Publishing. Available at: [Link]

  • Regioselective Cu(i)-catalyzed intramolecular hydroacylation and dimerization of propargylarylaldehydes - PMC - NIH. Available at: [Link]

  • Iodolactonization of 4-Pentenoic Acid | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 3,3-dimethyl valerolactone - PrepChem.com. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Catalytic intermolecular hydroacylation of C–C π-bonds in the absence of chelation assistance - Chemical Science (RSC Publishing). Available at: [Link]

  • Rhodium(III)-Catalyzed Remote Hydroamidation of Internal Alkenes via Chain Walking - NIH. Available at: [Link]

  • US20130296579A1 - PROCESS FOR PREPARATION OF gamma-VALEROLACTONE VIA CATALYTIC HYDROGENATION OF LEVULINIC ACID - Google Patents. Available at:

  • The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids - MACAU. Available at: [Link]

  • Rhodium-Catalyzed Intermolecular Chelation Controlled Alkene and Alkyne Hydroacylation: Synthetic Scope of β-S-Substituted Aldehyde Substrates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry - YouTube. Available at: [Link]

  • US5189202A - Process for the preparation of this compound - Google Patents. Available at:

  • DIMETHYLKETENE β-LACTONE DIMER - Organic Syntheses Procedure. Available at: [Link]

  • Process for manufacturing γ-Valerolactone (Gvl) from Levulinic Acid (LA) - TechEx. Available at: [Link]

  • Control of Regio- and Enantioselectivity in Hydroacylation of 1,3-Dienes. Available at: [Link]

  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC. Available at: [Link]

  • 3,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 10630499 - PubChem. Available at: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 3,3-Dimethyl-4-pentenoic Acid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 3,3-Dimethyl-4-pentenoic acid. This molecule presents unique synthetic challenges due to the significant steric hindrance imposed by the gem-dimethyl group at the C3 position. This quaternary center, adjacent to both the carboxylic acid and the terminal alkene, effectively shields these functional groups, often leading to low yields, slow reaction rates, or complete reaction failure with standard protocols.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the common issues encountered during the chemical modification of this valuable synthetic intermediate.[1][2] We will explore the underlying principles of this steric hindrance and provide validated, step-by-step methods to overcome these challenges, ensuring successful and efficient synthesis.

Section 1: Overcoming Challenges at the Carboxylic Acid Moiety

The neopentyl-like environment of the carboxylic acid in this compound makes it a poor substrate for reactions that require nucleophilic attack at the carbonyl carbon. The bulky gem-dimethyl groups impede the approach of nucleophiles and increase the activation energy for the formation of the tetrahedral intermediate.

FAQ 1.1: Why is my standard Fischer esterification of this compound failing or giving low yields?

Answer: The Fischer esterification is an equilibrium-driven process that requires protonation of the carbonyl, followed by nucleophilic attack from an alcohol.[3][4] With this compound, the steric bulk of the C3 gem-dimethyl group severely hinders the approach of the alcohol nucleophile to the electrophilic carbonyl carbon. This dramatically slows down the rate of the forward reaction, making it difficult to drive the equilibrium towards the ester product, even when using the alcohol as a solvent. Consequently, you will observe very slow conversion rates, requiring harsh conditions (high temperatures, long reaction times) that can lead to decomposition or side reactions involving the alkene.

Troubleshooting Guide 1.2: Recommended Methods for Esterifying Sterically Hindered Acids

When standard acid-catalyzed methods fail, the solution is to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This creates a highly reactive intermediate that can be readily attacked by an alcohol, even a sterically hindered one. The two most reliable methods for this purpose are the Steglich Esterification and the Yamaguchi Esterification .

MethodActivating Agent(s)Key Features & RationaleTypical Yields
Fischer Esterification Strong Acid (e.g., H₂SO₄)Equilibrium-driven; relies on excess alcohol. Ineffective for this substrate due to severe steric hindrance.[3][4]<10-20%
Steglich Esterification DCC or EDC, cat. DMAPForms a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.[5][6][7][8][9]70-95%
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, cat. DMAPForms a bulky mixed anhydride. DMAP-catalyzed acyl transfer proceeds regioselectively at the less-hindered carbonyl of the substrate.[10][11][12][13][14]80-99%

This decision tree helps in selecting the optimal protocol based on the scale and nature of your alcohol.

G start Start: Esterify this compound alcohol_type What is the nature of the alcohol? start->alcohol_type protocol_choice Primary or Secondary Alcohol? alcohol_type->protocol_choice Primary / Secondary tertiary_alcohol Tertiary or Very Hindered Alcohol? alcohol_type->tertiary_alcohol Tertiary / Hindered steglich Protocol 1: Steglich Esterification (Good for primary/secondary alcohols, easy workup for DCC-urea) protocol_choice->steglich yamaguchi Protocol 2: Yamaguchi Esterification (Excellent for hindered alcohols, high yields) tertiary_alcohol->yamaguchi

Caption: Protocol selection for esterification.

This method is effective for converting sterically demanding acids into esters under mild conditions.[6][8]

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Reagents: Add the desired alcohol (1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU.

    • Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). . Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography.

This powerful method is particularly suited for coupling hindered acids with hindered alcohols, often providing superior yields where other methods fail.[10][12][13]

  • Anhydride Formation: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (approx. 0.5 M). Add triethylamine (Et₃N, 1.2 eq).

  • Activation: Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours to form the mixed anhydride.

  • Nucleophilic Attack: In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Coupling: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction with ethyl acetate and transfer to a separatory funnel.

    • Wash sequentially with saturated NaHCO₃ solution (3x), 1 M HCl (2x), and brine (1x). . Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

FAQ 1.3: I'm struggling to form an amide with this compound. What should I do?

Answer: Similar to esterification, direct amidation is challenging due to steric hindrance. Standard coupling reagents like DCC or EDC alone often lead to slow reactions and the formation of N-acylurea byproducts.[6] To overcome this, you must use more potent, modern "peptide coupling" reagents. These reagents rapidly generate a highly activated ester intermediate in situ, which is then readily attacked by the amine.

ReagentAcronymActivating SpeciesKey Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt-active esterExtremely fast and efficient, even for hindered systems.[15] Can cause guanidinylation of the amine if not pre-activated with the acid.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOBt-active esterVery effective, less risk of guanidinylation side products compared to HATU.[16] Byproducts can be challenging to remove.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / HydroxybenzotriazoleOBt-active esterA classic, cost-effective combination. More effective than EDC alone by suppressing side reactions and racemization.[15][17]
SOCl₂ Thionyl ChlorideAcyl ChlorideForms the highly reactive acyl chloride. Effective but harsh; not suitable for acid-sensitive substrates.[18] Generates HCl as a byproduct.

The diagram below illustrates how HATU activates the carboxylic acid to facilitate nucleophilic attack by an amine, bypassing the steric barrier.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid R-COOH (Hindered Acid) ActiveEster R-COO-HATU (Highly Reactive OAt-Ester) Acid->ActiveEster Fast HATU HATU + Base HATU->ActiveEster Amine R'-NH₂ Amide R-CONH-R' (Product) Amine->Amide ActiveEster_c R-COO-HATU ActiveEster_c->Amide Fast

Caption: HATU-mediated amide coupling mechanism.

This protocol is highly reliable for coupling hindered acids and amines.[19]

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add HATU (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated acid mixture.

  • Reaction: Stir at room temperature for 2-6 hours. Monitor the reaction by LC-MS. The reaction is typically complete when all the starting acid has been consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (3x), and brine (1x). . Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel.

Section 2: Navigating Reactions at the Alkene Moiety

The C4-C5 double bond is also influenced by the adjacent quaternary center. While electronically it is a simple monosubstituted alkene, the steric bulk can affect the approach of bulky reagents and catalyst surfaces.

Troubleshooting Guide 2.1: Catalytic Hydrogenation of the Hindered Alkene

Issue: Standard heterogeneous catalysts like Pd/C or PtO₂ may require high pressures or temperatures to reduce the double bond in this compound, potentially leading to side reactions. The steric hindrance can slow the adsorption of the alkene onto the catalyst surface.[20]

Solution: Homogeneous catalysts are often more effective for hindered alkenes. Iridium-based catalysts, in particular, show high activity for the hydrogenation of tri- and tetrasubstituted olefins and can be highly effective here.[21][22]

This method provides an efficient route to 3,3-dimethylpentanoic acid.

  • Catalyst Preparation: In a glovebox, add the iridium catalyst, such as [Ir(cod)py(PCy₃)]PF₆ (Crabtree's catalyst, 1-2 mol%), to a high-pressure reaction vessel (autoclave).

  • Substrate Addition: Add a solution of this compound (1.0 eq) in degassed DCM or THF.

  • Reaction: Seal the vessel, remove it from the glovebox, and purge with H₂ gas (3x). Pressurize the vessel to the desired pressure (e.g., 50 bar) and stir at room temperature for 12-24 hours.[23]

  • Workup: Carefully vent the H₂ gas. Concentrate the reaction mixture in vacuo.

  • Purification: The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by concentration.

Troubleshooting Guide 2.2: Epoxidation of the Double Bond

Question: What is the expected outcome for the epoxidation of this compound?

Answer: Epoxidation with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is generally a reliable transformation. The electrophilic oxygen of the peroxyacid approaches the π-system of the alkene in a concerted fashion.[24][25][26] The steric hindrance from the gem-dimethyl group is less pronounced for this trajectory compared to attack at the carbonyl group. The reaction should proceed smoothly to give the corresponding epoxide, 3-(2,2-dimethylethyl)oxirane-2-carboxylic acid.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.3 M) and cool to 0 °C.

  • Buffering (Optional but Recommended): Add solid NaHCO₃ (2.0 eq) to buffer the meta-chlorobenzoic acid byproduct, which can prevent the opening of the newly formed epoxide.

  • Reagent Addition: Add m-CPBA (77% max, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC.

  • Workup:

    • Quench the reaction by adding a 10% aqueous solution of Na₂SO₃.

    • Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (2x) and brine (1x). . Dry over Na₂SO₄, filter, and concentrate to yield the crude epoxide.

  • Purification: Purify by flash chromatography if necessary.

FAQ 2.3: What regioselectivity is expected for the hydroboration-oxidation of this substrate?

Answer: The hydroboration-oxidation reaction is highly sensitive to steric effects, which makes it exceptionally predictable for this substrate. The boron atom of the borane reagent (e.g., BH₃·THF) will selectively add to the least sterically hindered carbon of the double bond—the terminal CH₂ group.[27][28][29] The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of configuration. Therefore, the reaction will yield the anti-Markovnikov product, 5-hydroxy-3,3-dimethylpentanoic acid, with very high regioselectivity.

  • Hydroboration: In an oven-dried flask under N₂, dissolve this compound (1.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C. Add 1.0 M BH₃·THF complex in THF (1.0 eq) dropwise. After the addition is complete, warm the reaction to room temperature and stir for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add 3 M aqueous NaOH (3.0 eq), followed by the slow, dropwise addition of 30% aqueous H₂O₂ (3.0 eq), ensuring the internal temperature remains below 25 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat to 50 °C for 1 hour to ensure complete oxidation.

  • Workup:

    • Cool to room temperature and acidify the mixture to pH ~3 with 3 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting hydroxy acid by silica gel chromatography.

References

  • ResearchGate. A typical two-step Yamaguchi method. [Link]

  • National Institutes of Health (NIH). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Frontiers in Chemistry. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link]

  • CHIMIA. Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. [Link]

  • ACS Publications. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. [Link]

  • Scribd. Steglich Esterification Guide. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • ChemBK. This compound. [Link]

  • ResearchGate. Improved Synthesis of this compound Methyl Ester. [Link]

  • Scientific.Net. Improved Synthesis of this compound Methyl Ester. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • VNU Journal of Science. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. [Link]

  • PubMed. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. [Link]

  • Chemistry LibreTexts. 11.3.6 Epoxidation of Alkenes. [Link]

  • Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • YouTube. Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]

  • National Institutes of Health (NIH). Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ACS Publications. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. [Link]

  • ACS Publications. Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. [Link]

  • Organic Chemistry. Epoxidation of Alkenes. [Link]

  • PubMed. Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. [Link]

  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Google Patents. Method of preparing this compound methyl ester with industrial scale.
  • Google Patents.
  • Wikipedia. Hydroboration–oxidation reaction. [Link]

  • Reddit. HATU/PyBOP coupling procedure question. [Link]

  • Homework.Study.com. Explain Hydroboration-Oxidation to 3,4-dimethyl-2-pentene. [Link]

  • MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

  • Taylor & Francis Online. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Chemistry Steps. Hydroboration Oxidation of Alkenes. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry LibreTexts. Hydroboration-Oxidation of Alkenes. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ResearchGate. Amidation of carboxylic acids. [Link]

Sources

Stability issues of 3,3-Dimethyl-4-pentenoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 3,3-Dimethyl-4-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.

Introduction

This compound is a valuable synthetic intermediate, notably used in the production of pyrethroid insecticides.[1][2] Its structure, which includes a quaternary carbon, a terminal double bond, and a carboxylic acid, makes it a versatile building block. However, the proximity of these functional groups also presents specific stability challenges. This guide addresses the most common issues—such as degradation via oxidation and intramolecular cyclization—providing troubleshooting protocols and preventative measures to ensure the compound's purity and reactivity for your applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Storage and Handling

Question 1: What are the ideal storage conditions for this compound to ensure long-term stability?

Answer: Proper storage is the most critical factor in preventing the degradation of this compound. The primary drivers of instability for this compound are oxidation, polymerization, and acid-catalyzed rearrangements. Commercial suppliers often recommend storing the material in a cool, well-ventilated, and dark place.[3][4]

For maximum long-term stability in a research setting, we recommend exceeding these basic guidelines. The rationale is to minimize exposure to oxygen, light, heat, and moisture, all of which can initiate or accelerate degradation. Storing under an inert atmosphere is particularly crucial as the vinyl group is susceptible to oxidation.[5] Low temperatures slow the kinetics of all chemical reactions, including potential degradation pathways.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale & Authoritative Context
Temperature -20°C (Freezer)Slows reaction kinetics for all degradation pathways. Standard practice for sensitive reagents.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the double bond.[5] Keeping the container tightly closed is a minimum requirement.[4][6]
Container Amber Glass Vial with PTFE-lined capProtects from light-induced degradation and provides an inert, secure seal.
State Neat (as supplied) or in an anhydrous aprotic solventPrevents hydrolysis and potential side reactions with protic solvents.

Question 2: I've noticed the compound has a pungent smell. Does this indicate degradation?

Answer: Not necessarily. The pure methyl ester of this acid is described as having a special pungent smell, and it is likely the free acid has a similar characteristic odor.[2] However, a significant change in odor upon storage, such as the development of a sharp or acrid smell, could indicate the formation of volatile oxidation byproducts. Rely on analytical data rather than smell alone to determine purity.

Question 3: Can I store this compound in a solution? If so, what solvents are recommended?

Answer: Yes, storing in solution is acceptable and often practical. However, solvent choice is critical.

  • Recommended Solvents: High-purity, anhydrous aprotic solvents are best. Examples include toluene, xylene, or ethers like THF. Toluene and xylene have been used as solvents in its synthesis.[7]

  • Solvents to Avoid: Protic solvents like methanol or ethanol can esterify the carboxylic acid over time, a reaction that can be catalyzed by the acid itself. Avoid any non-anhydrous ("wet") solvents, as water can participate in side reactions.

Always store solutions under the same inert atmosphere and low-temperature conditions recommended for the neat compound.

Category 2: Detecting and Identifying Degradation

Question 4: My reaction yield is low, and I suspect the starting material has degraded. What are the likely degradation products?

Answer: The structure of this compound makes it susceptible to two primary degradation pathways, especially when stored improperly (e.g., at room temperature, exposed to air).

  • Acid-Catalyzed Cyclization (Lactonization): The most probable degradation pathway is an intramolecular cyclization to form a gamma-lactone. In the presence of an acid catalyst (which can be the molecule itself), the double bond can be protonated. The carbocation intermediate is then trapped by the internal carboxylic acid nucleophile. This type of reaction is well-established for unsaturated acids.[8] The expected product would be 4,4-dimethyl-γ-valerolactone .

  • Oxidation: The terminal double bond is vulnerable to oxidation from atmospheric oxygen. This can lead to a complex mixture of products, including epoxides, aldehydes, or dicarboxylic acids from oxidative cleavage.[5][9]

Diagram 1: Key Degradation Pathways

G cluster_main This compound Degradation cluster_conditions Degradation Triggers cluster_products Likely Products A This compound (Starting Material) B Air (O₂), Light, Heat A->B subjected to C Acid Catalyst, Heat (Autocatalysis) A->C subjected to D Oxidation Products (Epoxides, Aldehydes, etc.) B->D forms E 4,4-dimethyl-γ-valerolactone (via Lactonization) C->E forms

Caption: Primary degradation triggers and their resulting products.

Question 5: What analytical techniques can I use to confirm the purity of my starting material?

Answer: A combination of analytical methods is the best approach to confidently assess purity. Purity is often initially determined by suppliers using Gas Chromatography (GC).[7]

  • ¹H NMR Spectroscopy: This is the most informative technique. For the pure acid, look for the characteristic vinyl proton signals (typically a multiplet around 5.8 ppm and two doublets around 5.0 ppm) and the two sharp singlets for the gem-dimethyl groups. The formation of the lactone would cause the disappearance of the vinyl and carboxylic acid protons and the appearance of new signals corresponding to the saturated five-membered ring. A decrease in the integration of the vinyl protons relative to the dimethyl singlets is a quantitative indicator of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating the parent acid from more volatile or less polar byproducts like the lactone. The mass spectrum will confirm the identity of the peaks.

  • Infrared (IR) Spectroscopy: Pure this compound will show a strong C=C stretch (~1640 cm⁻¹) and a very broad O-H stretch (~2500-3300 cm⁻¹) overlapping a C=O stretch (~1710 cm⁻¹). If lactonization has occurred, the C=C and broad O-H bands will diminish, and a new, sharp lactone C=O band will appear at a higher frequency (~1770 cm⁻¹).

Workflow 1: Purity Assessment Protocol

G start Start: Suspected Degradation nmr 1. Acquire ¹H NMR Spectrum start->nmr check_nmr Vinyl proton signals present & correct ratio? nmr->check_nmr gcms 2. Run GC-MS Analysis check_nmr->gcms Yes fail Degradation Confirmed: Purify or Replace check_nmr->fail No check_gcms Single major peak with correct mass? gcms->check_gcms pass Purity Confirmed: Proceed with Experiment check_gcms->pass Yes check_gcms->fail No

Caption: A logical workflow for the analytical verification of purity.

Category 3: Purification and Remediation

Question 6: My analysis confirms the presence of the lactone impurity. How can I purify the remaining acid?

Answer: Purification is feasible in a standard organic chemistry lab. Since the primary impurity (lactone) has a different polarity and functional group than the desired acid, they can be separated.

  • Acid-Base Extraction: This is a classic and effective method. Dissolve the mixture in an organic solvent (e.g., diethyl ether). Wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while the neutral lactone impurity remains in the organic layer. Separate the layers, then carefully re-acidify the aqueous layer with an acid like HCl.[7] The pure carboxylic acid will precipitate or can be extracted back into a fresh organic solvent.

  • Distillation: Purification by distillation under reduced pressure is a viable method and has been used after its synthesis.[7] The boiling point is reported as 112-115 °C at 12 Torr.[10] This is best for larger quantities but requires careful control to prevent thermal degradation.

  • Flash Column Chromatography: Chromatography on silica gel can also be effective. The carboxylic acid is significantly more polar than the lactone. Using a solvent system like hexane/ethyl acetate, the less polar lactone will elute first, followed by the desired acid.

References

  • Google Patents. (n.d.). CN100400496C - Method of preparing this compound methyl ester with industrial scale.
  • Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
  • ResearchGate. (n.d.). Improved Synthesis of this compound Methyl Ester. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US5189202A - Process for the preparation of this compound.
  • ChemBK. (n.d.). This compound. Retrieved from ChemBK. [Link]

  • ResearchGate. (n.d.). One proposed degradation pathway for the formation of unsaturated hydroxy acids. Retrieved from ResearchGate. [Link]

  • PubMed. (2010). Oxidation of unsaturated carboxylic acids under hydrothermal conditions. Retrieved from PubMed. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,3-dimethyl-4-pentenoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. This compound is a valuable intermediate, notably in the preparation of pyrethroid insecticides.[1] This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most prevalent and efficient method for synthesizing this compound, or its corresponding ester, is the Johnson-Claisen rearrangement.[2][3] This is a[4][4]-sigmatropic rearrangement of an allyl vinyl ether intermediate, which is generated in situ.[5] A related method, the Carroll rearrangement, involves the transformation of a β-keto allyl ester and also proceeds through a Claisen-type rearrangement followed by decarboxylation to yield a γ,δ-allylketone.[6][7]

Q2: What are the typical starting materials for the Johnson-Claisen synthesis?

The synthesis typically starts with an allylic alcohol, such as isoprenol (3-methyl-3-buten-1-ol) or prenol (3-methyl-2-buten-1-ol), which reacts with an orthoacetate, like triethylorthoacetate or trimethylorthoacetate.[1][8] The reaction is generally facilitated by an acid catalyst.[1]

Q3: Can you explain the reaction mechanism?

Certainly. The Johnson-Claisen rearrangement begins with the acid-catalyzed reaction between the allylic alcohol (isoprenol) and the orthoacetate (triethylorthoacetate). This reaction eliminates two equivalents of ethanol to form a ketene acetal intermediate. This intermediate then undergoes a concerted, thermally driven[4][4]-sigmatropic rearrangement through a highly ordered, chair-like transition state to form the γ,δ-unsaturated ester, in this case, ethyl 3,3-dimethyl-4-pentenoate. The final step to obtain the target acid is a simple hydrolysis of the ester.[1][3]

Claisen_Rearrangement cluster_0 Step 1: Ketene Acetal Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis Isoprenol Isoprenol Ketene_Acetal Ketene Acetal (Intermediate) Isoprenol->Ketene_Acetal Reaction TEOA Triethylorthoacetate TEOA->Ketene_Acetal Reaction H_plus H+ (cat.) H_plus->Ketene_Acetal Reaction Transition_State [3,3]-Sigmatropic Transition State Ketene_Acetal->Transition_State Ethanol - 2 EtOH Ester_Product Ethyl 3,3-Dimethyl-4-pentenoate Transition_State->Ester_Product Acid_Product 3,3-Dimethyl-4-pentenoic Acid Ester_Product->Acid_Product Hydrolysis Hydrolysis (e.g., NaOH, H3O+)

Caption: Johnson-Claisen rearrangement workflow.

Q4: What are the generally expected yields and purity for this synthesis?

Reported yields for the ester synthesis are typically high, often in the range of 82% to 88%.[4][8] Subsequent hydrolysis to the final acid product is also very efficient.[1] Product purity, after distillation, can be quite high, with some industrial processes reporting purities greater than 99%.[8] However, achieving this requires careful control of reaction conditions and effective purification to remove byproducts.

Troubleshooting Guide

Low Reaction Yield

Q: My yield of this compound (or its ester intermediate) is significantly lower than expected. What are the common causes?

A: Low yields are a frequent challenge in organic synthesis and can stem from several factors in this specific reaction.[9] Consider the following points for troubleshooting:[10]

  • Suboptimal Reaction Temperature: The Claisen rearrangement is temperature-sensitive. If the temperature is too low, the rearrangement will be slow or incomplete. Conversely, excessively high temperatures (e.g., >250 °C) can lead to thermal degradation of the starting materials or products, potentially causing polymerization or other side reactions.[8][11] The optimal temperature often depends on the specific orthoacetate and catalyst used, with ranges cited from 145 °C to 250 °C.[1][8]

  • Inefficient Removal of Alcohol Byproduct: The initial formation of the ketene acetal from the orthoacetate and allylic alcohol produces ethanol or methanol. According to Le Châtelier's principle, this equilibrium-driven step is favored by the removal of the alcohol byproduct. In many published procedures, the alcohol is continuously removed by distillation as it is formed.[1][12] If your apparatus does not efficiently remove this byproduct, the equilibrium may not sufficiently favor the formation of the necessary ketene acetal intermediate, thus lowering your overall yield.

  • Catalyst Activity/Choice: The choice and amount of catalyst are crucial. Acid catalysts like phosphoric acid, p-toluenesulfonic acid, or even phenol are commonly used to facilitate the formation of the ketene acetal.[1][12] Ensure your catalyst is active and used in the correct molar ratio (typically 0.1 to 5 mol% based on the orthoacetate).[1] In some protocols, Lewis acids like zinc chloride are used, which may require anhydrous conditions to be effective.[8]

  • Losses During Workup and Purification: Significant product loss can occur during the workup and purification stages.[9] This includes incomplete extraction from the aqueous phase after hydrolysis, adherence of the product to drying agents, or inefficient distillation. Given the product's boiling point (approx. 195-200 °C), vacuum distillation is necessary to prevent decomposition.[13]

Byproduct Formation and Analysis

Q: I am observing significant impurities in my crude product via NMR and GC-MS. What are the likely byproducts and how are they formed?

A: Byproduct formation is a key challenge, particularly in industrial-scale synthesis. The most commonly cited impurity is an ester byproduct that can form an azeotrope with the desired product, complicating purification.[4][14]

  • Key Byproduct: The byproduct 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate (MBDP) has been identified as a significant impurity.[4][14] This byproduct likely arises from a competing reaction pathway or a subsequent reaction involving the starting materials or intermediates.

  • Unreacted Starting Materials: Incomplete conversion will leave unreacted isoprenol/prenol and orthoacetate in the reaction mixture.

  • Isomerization Products: Depending on the catalyst and conditions, the double bond in the starting material or product could potentially isomerize.

The diagram below illustrates the desired reaction pathway versus a potential side reaction.

Reaction_Pathways Start Isoprenol + Triethylorthoacetate Main_Intermediate Ketene Acetal Start->Main_Intermediate Main Reaction (Acid Catalyst) Side_Intermediate Alternative Intermediate / Pathway Start->Side_Intermediate Side Reaction Desired_Product Ethyl 3,3-Dimethyl-4-pentenoate (Desired Product) Main_Intermediate->Desired_Product [3,3]-Sigmatropic Rearrangement Byproduct Byproducts (e.g., MBDP) Main_Intermediate->Byproduct Degradation / Other Side_Intermediate->Byproduct

Caption: Desired vs. side reaction pathways.

Q: How can I minimize byproduct formation and handle purification challenges?

A: Minimizing byproduct formation requires optimizing the reaction conditions, while purification may require specific techniques.

  • Optimize Temperature and Reaction Time: Monitor the reaction progress using techniques like GC or TLC. Pushing the reaction for too long or at too high a temperature after the starting material is consumed can promote byproduct formation. Find the "sweet spot" where the yield of the desired product is maximized.

  • Catalyst Selection: Some catalysts may favor side reactions more than others. An improved process has been described using orthophosphoric acid and sodium methoxide at different stages to reduce the formation of the MBDP byproduct.[4][14] Experimenting with different acid catalysts (e.g., phosphoric acid vs. p-toluenesulfonic acid) could be beneficial.

  • Address Azeotrope Formation: If you suspect an azeotrope is forming with a byproduct, standard distillation will be ineffective for complete separation.[4][14] In this case, consider alternative purification methods such as preparative column chromatography on silica gel. While less scalable than distillation, it can be highly effective for removing impurities with different polarities at the lab scale.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 3,3-Dimethyl-4-pentenoate

This protocol is a representative procedure based on methodologies described in the patent literature.[1]

  • Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a distillation head connected to a condenser for the removal of ethanol.

  • Reagents: Charge the reaction flask with isoprenol (1.0 mol), triethylorthoacetate (1.2 mol), and a catalytic amount of phosphoric acid (e.g., 0.01 mol).

  • Reaction: Begin stirring and heat the mixture. The temperature should be gradually raised. Ethanol will begin to distill off. A typical procedure involves heating to ~120 °C for 2 hours, followed by an increase to ~145 °C for an extended period (e.g., 10-13 hours), continuously collecting the ethanol that is produced.[1]

  • Monitoring: Monitor the reaction's completion by GC analysis of aliquots or by observing the cessation of ethanol distillation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If any solid catalyst was used, filter it off. The crude ethyl 3,3-dimethyl-4-pentenoate can then be purified.

  • Purification: Purify the crude ester by vacuum distillation.

Protocol 2: Hydrolysis to this compound
  • Saponification: To the purified ethyl ester, add a solution of sodium hydroxide (e.g., 1.5 equivalents in water).

  • Reflux: Heat the biphasic mixture to reflux with vigorous stirring for 2-4 hours until the ester is fully consumed (monitor by TLC or GC). The mixture should become a single clear phase.[1]

  • Workup: Cool the reaction mixture to room temperature. Wash the aqueous solution with a nonpolar solvent like diethyl ether or hexanes to remove any neutral organic impurities.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the solution to a pH of ~1-2 using cold hydrochloric acid (e.g., 4N HCl). The carboxylic acid will precipitate or form an oil.

  • Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

Protocol 3: Byproduct Analysis using GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions: A typical GC program would involve a capillary column (e.g., TR-5MS, 30m x 0.25mm).[15] The temperature program could start at 50 °C, ramp to 250 °C at 7 °C/min, and then ramp to 330 °C.[15]

  • MS Conditions: Use electron impact (EI) ionization at 70 eV. The mass spectrometer will fragment the molecules, and the resulting fragmentation patterns can be compared to library data (e.g., NIST) to identify the product and any byproducts.[16]

Data Summary Table

The following table summarizes reaction conditions and outcomes from various sources for the synthesis of the ester intermediate.

Starting AlcoholOrthoacetateCatalyst(s)Temperature (°C)PressureYield (%)Purity (%)Reference
IsoprenolTriethylorthoacetatePhosphoric Acid, Palladium120 -> 145Atmospheric88.395.7[1]
PrenolTrimethylorthoacetateNickel Sulfate190 - 2003.0 MPa88.199.3[8]
PrenolTrimethylorthoacetateAnhydrous Cupric Chloride180 - 1902.5 MPa84.899.6[8]
PrenolTrimethylorthoacetateOrthophosphoric Acid, Sodium MethoxideOptimizedAtmospheric~84N/A[4][14]
References
  • US5189202A - Process for the preparation of this compound.
  • CN100400496C - Method of preparing this compound methyl ester with industrial scale.
  • Improved Synthesis of this compound Methyl Ester. (2011). Advanced Materials Research, 396-398, 1155-1158. ResearchGate. [Link]

  • This compound. ChemBK. [Link]

  • Improved Synthesis of this compound Methyl Ester. Scientific.Net. [Link]

  • CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
  • Methyl 3,3-dimethyl-4-pentenoate. PubChem. [Link]

  • Carroll rearrangement. Wikipedia. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]

  • Claisen rearrangement. Wikipedia. [Link]

  • Carroll rearrangement and subsequent decarboxylation. ResearchGate. [Link]

  • Master The Carroll Rearrangement Reaction in 10 Minutes! YouTube. [Link]

  • Pyrolysis of Ester. YouTube. [Link]

  • Recent Developments in the Reformatsky-Claisen Rearrangement. (2012). Molecules, 17(12), 14247-14269. MDPI. [Link]

  • How can I improve the yield of my Fischer Esterification? Reddit. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester. SIELC Technologies. [Link]

  • Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. (2016). Analytical and Bioanalytical Chemistry, 408(26), 7435-7446. ResearchGate. [Link]

  • 3,3-Dimethylpent-4-enoic acid. PubChem. [Link]

  • The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3,3-Dimethyl-4-pentenoic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 3,3-dimethyl-4-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific esterification. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction outcomes, achieving higher yields and purity.

Troubleshooting Guide

The esterification of this compound, a sterically hindered carboxylic acid, can present several challenges. This section provides a structured approach to troubleshooting common issues.

Problem Potential Causes Solutions & Explanations
Low or No Yield 1. Inappropriate Catalyst/Method: The steric hindrance of the gem-dimethyl group near the carboxylic acid can make standard Fischer esterification inefficient.[1][2] 2. Reversible Reaction Equilibrium: Esterification is a reversible process, and the accumulation of water can drive the reaction backward.[2][3][4] 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion due to inadequate time or energy input.[3] 4. Impure Reagents: Water or other impurities in the starting materials or solvents can interfere with the reaction.[3]1. Method Selection: For sterically hindered acids, consider milder and more effective methods like Steglich esterification using DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine).[5][6][7] This method activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol under gentle conditions.[5] 2. Driving the Equilibrium: To favor product formation, either use a large excess of the alcohol (if feasible and cost-effective) or remove water as it forms.[4][8] This can be achieved using a Dean-Stark apparatus, molecular sieves, or a strong dehydrating agent like concentrated sulfuric acid (which also acts as a catalyst).[4][9] 3. Optimization of Conditions: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. For Fischer esterification, reflux temperatures are typically required to provide sufficient activation energy.[10] For Steglich esterification, reactions are often run at room temperature.[7] 4. Reagent Purity: Ensure all reagents and solvents are anhydrous.[3][11] Distill solvents and dry reagents if necessary.
Incomplete Conversion 1. Steric Hindrance: The bulky gem-dimethyl group impedes the approach of the alcohol to the carbonyl carbon.[1] 2. Catalyst Deactivation: The acid catalyst in Fischer esterification can be neutralized by basic impurities. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.1. Choice of Alcohol: Primary alcohols will react more readily than secondary alcohols, and tertiary alcohols are generally unsuitable for Fischer esterification due to their propensity for elimination.[1][12] For hindered acids, using a less sterically demanding alcohol can improve conversion rates. 2. Catalyst Selection and Handling: Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid for Fischer esterification.[13] Ensure all glassware is clean and free of basic residues. In Steglich esterification, ensure the DMAP is of high purity. 3. Catalyst Optimization: While catalytic, the amount of acid or DMAP can be optimized. For Steglich reactions, typically 5-10 mol% of DMAP is used.[5][14]
Formation of Side Products 1. N-Acylurea Formation (Steglich): A common side reaction in DCC-mediated couplings is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react with the alcohol.[5] 2. Elimination (with Tertiary Alcohols): Under the acidic and heated conditions of Fischer esterification, tertiary alcohols readily eliminate to form alkenes.[5][13] 3. Byproduct from Prenol Rearrangement: In syntheses starting from prenol, byproducts like 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate can form.[15]1. Role of DMAP: DMAP acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium salt.[6] This intermediate rapidly reacts with the alcohol, minimizing the time available for the rearrangement to the N-acylurea.[5] 2. Avoid Tertiary Alcohols in Fischer Esterification: If a tertiary ester is required, the Steglich esterification is a much more suitable method as it proceeds under mild, neutral conditions.[6] 3. Optimized Synthesis Route: When synthesizing the acid itself, careful control of catalysts and reaction conditions can minimize byproduct formation.[15]
Difficult Purification 1. Removal of Dicyclohexylurea (DCU): In Steglich esterification, the byproduct DCU can sometimes be difficult to remove completely from the reaction mixture.[7] 2. Separation of Ester from Excess Alcohol: If a large excess of a high-boiling alcohol is used, its removal by distillation can be challenging. 3. Volatility of the Ester: The target ester may be volatile, leading to losses during solvent removal.[16]1. DCU Removal: DCU is typically insoluble in common reaction solvents like dichloromethane or diethyl ether and can be removed by filtration.[14] If some remains dissolved, it can often be removed by column chromatography. 2. Purification Strategy: After the reaction, neutralize any remaining acid with a weak base like sodium bicarbonate solution during an aqueous workup.[10] The ester can then be purified by distillation, taking advantage of its lower boiling point compared to the unreacted carboxylic acid and any high-boiling alcohol.[10][17] For non-volatile esters, column chromatography is effective.[9] 3. Careful Solvent Removal: When removing solvents using a rotary evaporator, use a moderate temperature and vacuum to avoid co-evaporation of the product.[16]

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for this compound?

A1: Due to the steric hindrance from the gem-dimethyl group adjacent to the carboxyl group, traditional Fischer-Speier esterification (acid-catalyzed reaction with an alcohol) can be slow and result in low yields.[1][2] The Steglich esterification is a highly recommended alternative for sterically demanding substrates.[5][18] This method uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] The reaction proceeds under mild, often room temperature, conditions and is less susceptible to the steric bulk of the carboxylic acid.[6][7]

Q2: What is the role of DMAP in the Steglich esterification, and why is it crucial for this reaction?

A2: In the Steglich esterification, DCC first activates the carboxylic acid to form an O-acylisourea intermediate.[5] While this intermediate can react with an alcohol, the reaction can be slow, especially with hindered substrates. This delay provides an opportunity for an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards the alcohol.[5][7]

DMAP acts as a highly effective acyl transfer catalyst.[5][9] Being a stronger nucleophile than the alcohol, it rapidly attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[6] This "active ester" intermediate then readily reacts with the alcohol to form the desired ester, outcompeting the N-acylurea side reaction and significantly accelerating the overall process.[5]

Q3: How can I drive the Fischer esterification of this compound to completion if I must use this method?

A3: Fischer esterification is an equilibrium-limited reaction.[8] To maximize the yield, you must shift the equilibrium towards the products according to Le Châtelier's Principle.[2] There are two primary strategies to achieve this:

  • Use a Large Excess of a Reactant: The most common approach is to use a large excess of the alcohol, which can often serve as the solvent as well.[1][8] This concentration gradient pushes the equilibrium towards the ester.

  • Remove Water: As water is a product of the reaction, its removal will also drive the equilibrium forward.[4][8] This can be accomplished by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[8][9]

    • Dehydrating Agents: Adding a drying agent such as molecular sieves or using concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[4][9]

Q4: What are the typical workup and purification procedures for the ester of this compound?

A4: The workup and purification strategy depends on the esterification method used.

  • For Fischer Esterification:

    • Cool the reaction mixture.

    • If a large excess of alcohol was used, remove it by distillation.

    • Dilute the residue with an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[10]

    • Wash with brine to remove residual water-soluble components.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude ester by distillation.[10][19]

  • For Steglich Esterification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[14]

    • Wash the filtrate with a dilute acid solution (e.g., 0.5 M HCl) to remove DMAP.

    • Wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

    • Wash with brine.

    • Dry the organic layer over an anhydrous salt.

    • Filter and concentrate the solution.

    • Purify by distillation or column chromatography.[9]

Q5: Can I use tertiary alcohols like tert-butanol for the esterification of this compound?

A5: Using tertiary alcohols with the Fischer esterification method is generally not advisable. The strongly acidic conditions and elevated temperatures required for Fischer esterification promote the elimination of tertiary alcohols to form alkenes.[5][13] However, the Steglich esterification is well-suited for preparing tertiary esters because it operates under mild, neutral conditions, thus avoiding the elimination side reaction.[6] It is one of the preferred methods for synthesizing tert-butyl esters from sterically hindered or acid-labile carboxylic acids.[5]

Experimental Protocols & Visualizations

Protocol: Steglich Esterification of this compound with Ethanol

This protocol provides a general procedure for the esterification of this compound with ethanol using DCC and DMAP.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM.

  • Add ethanol (1.2 eq) and DMAP (0.1 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by distillation.

Workflow for Optimizing Esterification

The following diagram illustrates a logical workflow for optimizing the esterification of this compound.

Esterification_Optimization cluster_prep Preparation cluster_method Method Selection cluster_optimization Optimization & Analysis cluster_workup Workup & Purification Start Define Ester Target (e.g., Methyl, Ethyl, t-Butyl) Reagent_Purity Ensure Anhydrous Reagents & Solvents Start->Reagent_Purity Method_Choice Select Esterification Method Reagent_Purity->Method_Choice Fischer Fischer Esterification (Primary/Secondary Alcohols) Method_Choice->Fischer  Acid-Catalyzed Steglich Steglich Esterification (Hindered/Tertiary Alcohols) Method_Choice->Steglich  DCC/DMAP Fischer_Opt Optimize Fischer: - Excess Alcohol - Water Removal (Dean-Stark) - Temperature Fischer->Fischer_Opt Steglich_Opt Optimize Steglich: - Reagent Stoichiometry - Reaction Time Steglich->Steglich_Opt Analysis Monitor Progress (TLC, GC, NMR) Fischer_Opt->Analysis Steglich_Opt->Analysis Workup Aqueous Workup (Acid/Base Wash) Analysis->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product Characterized Pure Ester Purification->Final_Product

Sources

Troubleshooting low conversion rates in 3,3-Dimethyl-4-pentenoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-dimethyl-4-pentenoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments. As Senior Application Scientists, our goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your synthetic work.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for the synthesis of this compound, or its methyl ester, is the Johnson-Claisen rearrangement . This is a powerful carbon-carbon bond-forming reaction that involves the[1][1]-sigmatropic rearrangement of an allylic alcohol with an orthoester.[2][3] In this specific synthesis, an allylic alcohol like prenol (3-methyl-2-buten-1-ol) or isoprenol (3-methyl-3-buten-1-ol) is reacted with an orthoacetate, such as trimethyl orthoacetate or triethyl orthoacetate, in the presence of a weak acid catalyst.[4] The reaction is thermally driven and often requires high temperatures.[2] The initial product is the corresponding ester, which can then be hydrolyzed to the desired carboxylic acid.

Troubleshooting Low Conversion Rates

Low conversion rates are a common hurdle in organic synthesis. The following sections are designed to help you diagnose and resolve these issues in the synthesis of this compound.

Reagent and Substrate Issues

Q2: My reaction is not proceeding, or the conversion is very low. Could the issue be with my starting materials?

A2: Absolutely. The quality and purity of your starting materials are paramount. Here are some key aspects to consider:

  • Purity of the Allylic Alcohol: The allylic alcohol (prenol or isoprenol) should be pure and free of water. Water can react with the acid catalyst and the orthoester, leading to unwanted side reactions and reduced efficiency.[5]

  • Orthoester Quality: Orthoesters are sensitive to moisture and can hydrolyze over time. Use a freshly opened bottle or distill the orthoester before use.

  • Catalyst Activity: If you are using an acid catalyst, ensure it is not old or deactivated. For solid catalysts, proper activation and handling are crucial.

Protocol for Reagent Purity Check:

  • Allylic Alcohol: Run a ¹H NMR to confirm the structure and purity. Check for the presence of water or other impurities.

  • Orthoester: A simple refractive index measurement can often indicate the purity of the orthoester. If in doubt, distill under reduced pressure.

  • Solvent: If a solvent is used, ensure it is anhydrous. Use freshly dried solvents, especially for moisture-sensitive reactions.

Q3: I am using a mixture of isoprenol and prenol. Does the ratio matter?

A3: Yes, the ratio of isoprenol to prenol can influence the reaction. While some processes are designed to work with mixtures, the isomerization of isoprenol to the more reactive prenol is a key step.[4] If your catalyst system is not efficient at promoting this isomerization, a higher proportion of isoprenol could lead to lower yields.

Reaction Condition Optimization

Q4: I have confirmed my reagents are pure, but the yield is still low. What reaction parameters should I investigate?

A4: Optimizing reaction conditions is the next logical step. The Johnson-Claisen rearrangement is particularly sensitive to temperature and catalyst loading.

  • Temperature: This reaction is typically performed at elevated temperatures, often between 100-200 °C.[2] If the temperature is too low, the rearrangement will be slow or may not occur at all. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product.

  • Catalyst Loading: The amount of acid catalyst is critical. Too little catalyst will result in a sluggish reaction, while too much can promote side reactions, such as polymerization of the alkene.

  • Reaction Time: It is crucial to monitor the reaction progress using an appropriate analytical technique like TLC or GC. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to byproduct formation.[6]

ParameterTypical RangeTroubleshooting Action
Temperature 100 - 200 °CIncrease temperature in 10 °C increments.
Catalyst (e.g., Propionic Acid) 0.1 - 1 mol%Titrate catalyst amount to find the optimal loading.
Reaction Time 10 - 120 hoursMonitor by TLC/GC every few hours.

Experimental Workflow for Optimization:

G cluster_start Start cluster_reagents Reagent Check cluster_conditions Condition Optimization cluster_analysis Analysis & Iteration cluster_end Finish start Low Conversion Observed reagent_purity Verify Purity of Starting Materials start->reagent_purity reagent_purity->start [Impure] solvent_dry Ensure Anhydrous Solvent reagent_purity->solvent_dry [Pure] temp Optimize Temperature solvent_dry->temp catalyst Optimize Catalyst Loading temp->catalyst time Monitor Reaction Time catalyst->time analyze Analyze Results (GC/NMR) time->analyze iterate Iterate Conditions analyze->iterate iterate->temp [Suboptimal] end Improved Conversion iterate->end [Optimal]

Caption: Troubleshooting workflow for low conversion rates.

Side Reactions and Byproduct Formation

Q5: I am observing significant byproduct formation. What are the likely side reactions?

A5: Several side reactions can compete with the desired Claisen rearrangement, leading to a complex reaction mixture and lower yields of your target molecule.

  • Polymerization: The vinyl group in the product and starting materials can polymerize under acidic conditions and high temperatures.

  • Elimination Reactions: Depending on the substrate and conditions, elimination reactions can occur.

  • Formation of Isomeric Products: Incomplete isomerization of the starting allylic alcohol can lead to the formation of other rearranged products.

  • Reaction with Byproducts: The desired product can sometimes react further with starting materials or byproducts. One documented byproduct is 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate.[7][8]

Reaction Mechanism of the Johnson-Claisen Rearrangement:

G Orthoester Orthoester (e.g., Trimethyl Orthoacetate) Ketene_Acetal Ketene Acetal Intermediate Orthoester->Ketene_Acetal Transition_State [3,3]-Sigmatropic Transition State Ketene_Acetal->Transition_State Heat (Δ) Product_Ester Product Ester (Methyl 3,3-dimethyl-4-pentenoate) Transition_State->Product_Ester Acid_Catalyst H+

Caption: Simplified mechanism of the Johnson-Claisen rearrangement.

Q6: How can I minimize the formation of these byproducts?

A6: Minimizing byproducts often involves a careful balancing act of the reaction conditions.

  • Use a Weak Acid: Strong acids can promote polymerization. A weak acid like propionic acid is often sufficient to catalyze the rearrangement without causing significant side reactions.[2]

  • Control Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Reaction Time: As mentioned before, do not let the reaction run for an unnecessarily long time.

Work-up and Purification

Q7: I am having difficulty isolating a pure product. What are some common pitfalls during work-up and purification?

A7: The work-up and purification steps are critical for obtaining a high yield of pure product.

  • Emulsion Formation: During aqueous work-up, emulsions can form, leading to loss of product. Using brine to wash the organic layer can help break up emulsions.

  • Incomplete Extraction: Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize the recovery of your product from the aqueous layer.

  • Volatility: The product, especially the methyl ester, can be somewhat volatile.[9] Be cautious during solvent removal on a rotary evaporator.

  • Purification Method: Distillation under reduced pressure is a common method for purifying the final product. If distillation is not effective, column chromatography on silica gel can be an alternative.

Standard Protocol for Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and carefully remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

By systematically addressing these potential issues, you can significantly improve the conversion rates and yields in your synthesis of this compound. Remember that careful planning, execution, and monitoring are the cornerstones of successful organic synthesis.[10]

References

  • Enolate - Wikipedia. Available at: [Link]

  • Formation and Reactivity of Enolates - OrgoSolver. Available at: [Link]

  • Enolates and enols | Organic Chemistry II Class Notes - Fiveable. Available at: [Link]

  • Improved Synthesis of this compound Methyl Ester | Scientific.Net. Available at: [Link]

  • Enolates – Formation, Stability, and Simple Reactions - Master Organic Chemistry. Available at: [Link]

  • Improved Synthesis of this compound Methyl Ester - ResearchGate. Available at: [Link]

  • Synthesis of Enols and Enolates - Chemistry LibreTexts. Available at: [Link]

  • CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents.
  • CN100400496C - Method of preparing this compound methyl ester with industrial scale - Google Patents.
  • US5189202A - Process for the preparation of this compound - Google Patents.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]

  • 3 Reasons Your Organic Conversion Rate is Dropping | Two Octobers. Available at: [Link]

  • Claisen rearrangement - Wikipedia. Available at: [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]

  • The Cope and Claisen Rearrangements - Master Organic Chemistry. Available at: [Link]

  • The Claisen Rearrangement. Available at: [Link]

  • Recent Developments in the Reformatsky-Claisen Rearrangement - MDPI. Available at: [Link]

  • This compound - ChemBK. Available at: [Link]

  • This compound methyl - ChemBK. Available at: [Link]

Sources

Technical Support Center: Purification of Commercial 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of commercial 3,3-Dimethyl-4-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve the desired purity for your specific application.

Understanding the Impurity Profile

Commercial this compound is typically synthesized via a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[1][2][3] While effective, this synthetic route can introduce a variety of impurities that may impact downstream applications. A thorough understanding of the potential impurity profile is the first step toward developing a robust purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Residual isoprenol (or prenol) and trialkyl orthoacetate (e.g., trimethyl or triethyl orthoacetate) from the initial reaction may be present.[4]

  • Side-Reaction Products: The Claisen rearrangement is a thermal process and can be accompanied by side reactions. A notable byproduct in the synthesis of the methyl ester is 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate (MBDP), and analogous byproducts can be expected for the free acid.[5]

  • Solvents and Reagents: Residual solvents used during the synthesis and workup (e.g., toluene, xylene) and traces of catalysts or acids can persist in the crude product.[4]

  • Hydrolysis Byproducts: Incomplete or side reactions during the final hydrolysis of the ester intermediate can lead to other carboxylic acids or esters.

Initial Purity Assessment:

Before embarking on a purification campaign, it is crucial to assess the purity of the commercial-grade material. A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the target acid and non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of acid (e.g., phosphoric or formic acid), is a good starting point.[6][7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying structurally related impurities.

Purification Strategies: A Troubleshooting Guide

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. This section provides a troubleshooting guide in a question-and-answer format to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My initial purity is around 90-95%, and I need to remove closely related structural isomers. Which technique is most effective?

A1: For separating closely related isomers, fractional vacuum distillation is often the most effective method, provided the impurities have a sufficiently different boiling point from the desired product. This compound has a boiling point of approximately 195-200 °C at atmospheric pressure, which makes it susceptible to decomposition.[12] Therefore, distillation under reduced pressure is essential.

Troubleshooting Fractional Vacuum Distillation:

  • Issue: Poor separation between fractions.

    • Cause: Inefficient fractionating column or too rapid distillation rate.

    • Solution: Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A collection rate of 1-2 drops per second is a good target.[13][14]

  • Issue: Product decomposition (darkening of the distillation pot).

    • Cause: Excessive heating temperature or prolonged heating time.

    • Solution: Ensure a good vacuum to lower the boiling point. Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. It is also advisable to keep the distillation time as short as possible.

  • Issue: Bumping or unstable boiling.

    • Cause: Lack of boiling chips or inadequate stirring.

    • Solution: Always use fresh boiling chips or a magnetic stirrer to ensure smooth boiling.

Q2: I have a significant amount of non-volatile, baseline impurities in my HPLC analysis. What is the best approach to remove them?

A2: For removing non-volatile impurities, flash column chromatography is a highly effective and scalable technique.

Troubleshooting Flash Column Chromatography:

  • Issue: Poor separation of the product from impurities (co-elution).

    • Cause: Inappropriate mobile phase polarity.

    • Solution: The key is to find a solvent system that provides a good separation on a Thin Layer Chromatography (TLC) plate first. For a carboxylic acid, a typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), often with the addition of a small amount of acetic or formic acid (0.1-1%) to suppress the ionization of the carboxylic acid and reduce tailing. Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate for optimal separation on the column.

  • Issue: Tailing of the product peak on the column.

    • Cause: Interaction of the acidic product with the silica gel.

    • Solution: As mentioned above, adding a small amount of a volatile acid to the mobile phase will mitigate this issue by protonating the silanol groups on the silica surface and ensuring the carboxylic acid is in its neutral form.

  • Issue: The compound is not eluting from the column.

    • Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.

Q3: My product is a solid at room temperature and contains colored impurities. Can I use recrystallization?

A3: While this compound is a liquid at room temperature (melting point approx. -70°C), this question is relevant for many carboxylic acids.[12] If you have a solid derivative or if you are working with a different solid carboxylic acid, recrystallization is an excellent technique for removing colored and other impurities.

Troubleshooting Recrystallization:

  • Issue: The compound "oils out" instead of crystallizing.

    • Cause: The solution is supersaturated at a temperature above the melting point of the solute, or the solvent is too nonpolar.

    • Solution: Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point. Alternatively, ensure the boiling point of the solvent is lower than the melting point of the compound. Slow cooling is crucial.

  • Issue: No crystals form upon cooling.

    • Cause: The solution is not sufficiently saturated, or nucleation is slow.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. If these fail, evaporate some of the solvent to increase the concentration and cool again.

  • Issue: Low recovery of the purified product.

    • Cause: Using too much solvent or the compound has significant solubility in the cold solvent.

    • Solution: Use the minimum amount of hot solvent required to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: General Procedure for Fractional Vacuum Distillation

This is a general guideline; optimal temperature and pressure will need to be determined empirically.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes near the expected boiling point of the product at the applied pressure, change to a clean receiving flask to collect the main fraction.

    • Monitor the temperature closely. A stable boiling point indicates a pure fraction is being collected.[13][15]

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product under an inert atmosphere.

Protocol 2: General Procedure for Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, applying positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute down the column.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

ParameterThis compound
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol [16]
Boiling Point ~195-200 °C (at 760 mmHg)[12]
Appearance Colorless liquid[12]
Solubility Soluble in organic solvents like ethanol, ether, and benzene; slightly soluble in water.[12]

Visualization of Purification Workflow

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Commercial this compound Analysis Purity Assessment (GC-MS, HPLC, NMR) Crude->Analysis Distillation Fractional Vacuum Distillation (for volatile impurities) Analysis->Distillation Volatile Impurities Detected Chromatography Flash Column Chromatography (for non-volatile impurities) Analysis->Chromatography Non-Volatile Impurities Detected PureProduct Purified this compound Distillation->PureProduct Chromatography->PureProduct FinalAnalysis Final Purity Confirmation PureProduct->FinalAnalysis

Caption: A logical workflow for the purification of this compound.

Logical Relationship for Troubleshooting

Troubleshooting Impurity Impurity Detected - Volatile - Non-Volatile - Isomeric Method Purification Method Selection - Fractional Distillation - Flash Chromatography - Recrystallization Impurity->Method guides Problem Common Problems - Poor Separation - Product Decomposition - Low Recovery Method->Problem can lead to Solution Solutions - Optimize Parameters - Change Solvent System - Use Additives Problem->Solution requires

Caption: Relationship between impurity type, method selection, and troubleshooting.

References

  • Separation of 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Improved Synthesis of this compound Methyl Ester. ResearchGate. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Process for the preparation of this compound.
  • Methyl 3,3-dimethyl-4-pentenoate. PubChem. [Link]

  • This compound. ChemBK. [Link]

  • This compound methyl. ChemBK. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Purification. University of California, Berkeley College of Chemistry. [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. [Link]

  • HPLC Troubleshooting Guide. Chromedia. [Link]

  • Claisen rearrangement. Wikipedia. [Link]

  • Ester Formation in Acidified Mobile-Phase Solvents. LCGC Europe. [Link] 20.[5][5]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. National Institutes of Health. [Link]

  • 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester. SIELC Technologies. [Link]

  • 3,3-Dimethylpent-4-enoic acid. PubChem. [Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Organic Syntheses. [Link]

  • Development of a new Lewis acid-catalyzed[5][5]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. National Institutes of Health. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]

  • Claisen Rearrangement. Chemistry LibreTexts. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC Europe. [Link]

  • Using Fractional Distillation for Purification of Hydrobromic acid. YouTube. [Link]

  • Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to Catalytic Methods for the Synthesis of 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,3-Dimethyl-4-pentenoic acid, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, presents a unique synthetic challenge. This guide provides an in-depth comparison of the catalytic methods available for its synthesis, with a primary focus on the industrially prevalent Johnson-Claisen rearrangement. We will delve into the mechanistic intricacies, compare performance with supporting data, and provide detailed experimental protocols.

Introduction to this compound: Significance and Synthetic Landscape

This compound is a crucial precursor, notably in the production of pyrethroid insecticides. Its gem-dimethyl group and terminal olefin offer multiple points for chemical modification, making it a versatile synthon. The primary industrial route to this acid proceeds via its methyl ester, 3,3-dimethyl-4-pentenoate, which is then hydrolyzed. The synthesis of this ester is where the key catalytic methodologies are employed and compared.

The Johnson-Claisen Rearrangement: The Industrial Workhorse

The most established and economically viable method for the synthesis of this compound methyl ester is the Johnson-Claisen rearrangement. This powerful carbon-carbon bond-forming reaction involves the acid-catalyzed reaction of an allylic alcohol, typically prenol (3-methyl-2-buten-1-ol), with an orthoester, such as trimethyl orthoacetate.[1][2]

Mechanistic Insights

The reaction is a[3][3]-sigmatropic rearrangement, a concerted process that proceeds through a highly ordered, chair-like transition state.[4] The acid catalyst plays a crucial role in the initial formation of a ketene acetal intermediate from the allylic alcohol and the orthoester. This intermediate then undergoes the rearrangement to form the γ,δ-unsaturated ester.

Diagram: The Johnson-Claisen Rearrangement Mechanism

G cluster_0 Ketene Acetal Formation (Acid Catalyzed) cluster_1 [3,3]-Sigmatropic Rearrangement Prenol Prenol (3-Methyl-2-buten-1-ol) Intermediate1 Protonated Orthoester Prenol->Intermediate1 + H+ TMOA Trimethyl Orthoacetate TMOA->Intermediate1 Protonation Acid Catalyst (H+) Protonation->TMOA Methanol_elim1 Oxonium Ion Intermediate1->Methanol_elim1 - CH3OH Mixed_Orthoester Mixed Orthoester Methanol_elim1->Mixed_Orthoester + Prenol Ketene_Acetal Ketene Acetal Intermediate Mixed_Orthoester->Ketene_Acetal - CH3OH, + H+ Transition_State Chair-like Transition State Ketene_Acetal->Transition_State Product_Ester This compound methyl ester Transition_State->Product_Ester Rearrangement G cluster_0 Ester Synthesis (Johnson-Claisen) cluster_1 Hydrolysis Start Prenol + Trimethyl Orthoacetate Reaction Acid-Catalyzed Rearrangement Start->Reaction Ester 3,3-Dimethyl-4-pentenoic acid methyl ester Reaction->Ester Yields Hydrolysis Base Hydrolysis (e.g., NaOH, H2O) Ester->Hydrolysis Acidification Acid Workup (e.g., HCl) Hydrolysis->Acidification Forms Carboxylate Salt Final_Product 3,3-Dimethyl-4-pentenoic acid Acidification->Final_Product

Caption: Overall workflow from starting materials to the final acid.

Conclusion

For the synthesis of this compound, the Johnson-Claisen rearrangement of prenol and trimethyl orthoacetate, followed by hydrolysis, remains the most practical and industrially scalable method. The choice of an appropriate acid catalyst is critical for optimizing yield and minimizing byproduct formation, with solid acid catalysts and staged catalytic systems offering notable advantages. While direct carboxylation and olefin metathesis present intriguing possibilities for future, more atom-economical syntheses, they are currently less developed for this specific target molecule. The protocols provided herein offer a solid foundation for researchers to produce this valuable synthetic intermediate.

References

  • Liao, Y., Yu, H., Mo, Y., Zhou, H., & Peng, C. (2012). Improved Synthesis of this compound Methyl Ester. Advanced Materials Research, 602-604, 1269-1273. [Link]

  • Cha, Z. (2008). Method of preparing this compound methyl ester with industrial scale. CN100400496C.
  • The Claisen Rearrangement. (n.d.). Powerpoint presentation. [Link]

  • Cross Metathesis Functionalization of Polyolefins. (n.d.). [Link]

  • Johnson-Claisen rearrangement. (n.d.). Name-Reaction.com. [Link]

  • What is a simple way to convert an ester into carboxylic acid?. (2014). ResearchGate. [Link]

  • Kim, J. S., & Kim, G. (1993). Process for the preparation of this compound. US5189202A.
  • Wang, J. (2016).
  • Claisen Rearrangement. (2023). Chemistry LibreTexts. [Link]

  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Dielmann, M., & Bolm, C. (2010). Cross-metathesis of fatty acid derivatives with methyl acrylate: Renewable raw materials for the chemical industry. European Journal of Lipid Science and Technology, 112(1), 3-9. [Link]

  • Reddy, D. S., & Kumar, V. (2007). Cross-metathesis-mediated synthesis of hydroxamic acid derivatives. Beilstein journal of organic chemistry, 3, 13. [Link]

  • Chemistry of Esters. (2023). Chemistry LibreTexts. [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Acid-catalyzed ester hydrolysis. (n.d.). Khan Academy. [Link]

  • Claisen rearrangement. (n.d.). Wikipedia. [Link]

  • Fischmeister, C., & Bruneau, C. (2010). Cross‐metathesis with acrylonitrile and applications to fatty acid derivatives. European Journal of Lipid Science and Technology, 112(1), 3-9. [Link]

  • Connon, S. J., & Blechert, S. (2003). Recent developments in olefin cross-metathesis. Angewandte Chemie International Edition, 42(17), 1900-1923. [Link]

  • The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. [Link]

Sources

A Multi-Modal Spectroscopic Approach for the Structural Confirmation of 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of rigorous scientific practice. For intermediates like 3,3-dimethyl-4-pentenoic acid, a versatile building block in organic synthesis, verifying the molecular architecture is paramount to ensuring the integrity of subsequent reaction pathways and the properties of the final product. This guide, from the perspective of a Senior Application Scientist, provides an in-depth, multi-modal spectroscopic workflow for the structural elucidation of this compound. We will move beyond a simple recitation of data, delving into the rationale behind the choice of techniques and the interpretation of the resulting spectra, comparing predicted data with empirical data from analogous structures to provide a robust validation framework.

The Analytical Challenge: Isomeric Purity and Functional Group Confirmation

This compound presents a unique analytical challenge due to the presence of a quaternary carbon and a terminal vinyl group. The key structural questions to be answered are:

  • The presence and connectivity of the carboxylic acid functionality.

  • The confirmation of the neopentyl-like gem-dimethyl group.

  • The verification of the terminal vinyl moiety and its coupling patterns.

  • Ensuring the absence of isomeric impurities that may arise during synthesis.

To address these, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is the most effective strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to exhibit four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-CH =CH₂5.8 - 6.0dd1H
-CH=CH4.9 - 5.1m2H
-CH ₂-COOH2.3 - 2.5s2H
-C(CH ₃)₂1.1 - 1.3s6H
-COOH 10 - 13br s1H

Expert Interpretation and Comparative Analysis:

The vinyl protons are expected to present a classic AMX spin system. The proton on the internal carbon of the double bond (-CH =CH₂) is anticipated to appear as a doublet of doublets (dd) due to coupling with the two non-equivalent terminal vinyl protons. The terminal vinyl protons (-CH=CH ₂) will likely appear as a multiplet, further resolvable into a doublet of doublets for each, though signal overlap is possible. Typical coupling constants for vinyl groups are observed: Jtrans = 11-18 Hz, Jcis = 6-15 Hz, and Jgeminal = 0-5 Hz.[1]

The methylene protons alpha to the carbonyl group (-CH ₂-COOH) are expected to be a singlet, as there are no adjacent protons to couple with. Their chemical shift is downfield due to the deshielding effect of the carboxylic acid.

The six protons of the two methyl groups (-C(CH ₃)₂) are chemically equivalent and will appear as a sharp singlet, a characteristic feature of a gem-dimethyl group. For comparison, the experimental ¹H NMR spectrum of the structurally related 3,3-dimethylpentane shows the gem-dimethyl protons as a singlet at approximately 0.8 ppm.[2][3][4] The downfield shift in our target molecule is due to the proximity of the vinyl and carboxylic acid groups.

The carboxylic acid proton (-COOH ) is expected to be a broad singlet at a significantly downfield chemical shift, typically between 10 and 13 ppm.[5][6] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a classic confirmatory test for acidic protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, confirming the presence of six unique carbon environments.

CarbonPredicted Chemical Shift (ppm)
-C OOH~178
-C H=CH₂~145
-CH=C H₂~112
-C (CH₃)₂~38
-C H₂-COOH~45
-C(C H₃)₂~25

Expert Interpretation and Comparative Analysis:

The carbonyl carbon (-C OOH) is expected at the most downfield position, typically in the range of 170-185 ppm for carboxylic acids.[5][7] The vinyl carbons are readily identifiable in the 110-150 ppm region. The internal, substituted carbon (-C H=CH₂) will be further downfield than the terminal, unsubstituted carbon (-CH=C H₂). For comparison, the experimental ¹³C NMR spectrum of 3,3-dimethyl-1-pentene shows the vinyl carbons at approximately 146 ppm and 111 ppm, which aligns well with our predictions.[8][9]

The quaternary carbon of the gem-dimethyl group (-C (CH₃)₂) is predicted around 38 ppm, and the methylene carbon (-C H₂-COOH) around 45 ppm. The two equivalent methyl carbons (-C(C H₃)₂) are expected in the aliphatic region, around 25 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • To confirm the acidic proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • If further confirmation is needed, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, IR spectroscopy will provide definitive evidence for the carboxylic acid and vinyl moieties.

Expected IR Absorption Bands
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Strong, very broad
Carboxylic AcidC=O stretch1700-1725Strong, sharp
Vinyl Group=C-H stretch3070-3090Medium
Vinyl GroupC=C stretch1640-1650Medium
Vinyl Group=C-H bend (out-of-plane)910 and 990Strong

Expert Interpretation and Comparative Analysis:

The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹.[10][11][12] This broadness is due to strong intermolecular hydrogen bonding, which forms a dimeric structure. The C=O stretching of the carboxylic acid will appear as a strong, sharp peak around 1710 cm⁻¹.[5][13] Conjugation with a double bond can lower this frequency slightly. For comparison, the IR spectrum of the structurally similar trans-2-pentenoic acid shows a strong C=O absorption at around 1700 cm⁻¹.[14][15]

The vinyl group will exhibit a medium-intensity =C-H stretching absorption just above 3000 cm⁻¹ and a C=C stretching absorption around 1640 cm⁻¹.[11] Perhaps most diagnostically, the out-of-plane =C-H bending vibrations of the terminal vinyl group will give rise to two strong bands near 910 cm⁻¹ and 990 cm⁻¹. The presence of these two bands is strong evidence for a monosubstituted alkene.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Place a small drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the neat sample.

  • Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected Mass Spectrometric Data
Ionm/z (mass-to-charge ratio)Interpretation
[M]⁺128Molecular Ion
[M - CH₃]⁺113Loss of a methyl radical
[M - C₃H₅]⁺87Loss of an allyl radical (alpha-cleavage)
[M - C₄H₇]⁺71Loss of a neopentyl radical
[C₂H₃O₂]⁺59McLafferty rearrangement product
[C₅H₉]⁺69Neopentyl vinyl cation

Expert Interpretation and Comparative Analysis:

The molecular ion peak ([M]⁺) is expected at an m/z of 128, corresponding to the molecular weight of C₇H₁₂O₂. The fragmentation of carboxylic acids is often characterized by several key pathways.

Alpha-cleavage , the breaking of the bond adjacent to the carbonyl group, can lead to the loss of the alkyl substituent. In this case, cleavage of the C2-C3 bond would result in a fragment with m/z 87.

A significant fragmentation pathway for carbonyl compounds is the McLafferty rearrangement .[16][17][18][19] This involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β bond. For this compound, this rearrangement is not possible as there are no γ-hydrogens. However, a related fragmentation can occur.

The loss of a methyl radical (CH₃) from the gem-dimethyl group would result in a fragment at m/z 113. The loss of a neopentyl radical would give a fragment at m/z 71. The observation of a prominent peak at m/z 69, corresponding to the stable neopentyl vinyl cation, would be strong evidence for the overall carbon skeleton. For short-chain carboxylic acids, the loss of -OH (m/z 111) and -COOH (m/z 83) can also be observed.[6][20][21]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS, which will induce fragmentation, or Electrospray Ionization (ESI) for LC-MS, which will typically show the protonated molecule [M+H]⁺ at m/z 129.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Integrated Spectroscopic Workflow and Structural Confirmation

The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation synthesis Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C, DEPT) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data ¹H: Chemical Shifts, Multiplicity, Integration ¹³C: Chemical Shifts Confirms C-H Framework nmr->nmr_data ir_data Vibrational Frequencies Confirms Functional Groups (COOH, C=C) ir->ir_data ms_data m/z Values Confirms Molecular Weight and Fragmentation Pattern ms->ms_data confirmation Verified Structure of This compound nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic use of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. By comparing the experimental data with predicted values and data from analogous compounds, researchers can have a high degree of confidence in the structural assignment, ensuring the quality and reliability of their synthetic work.

References

  • A New Perspective on the McLafferty Rearrangement in the Spectra of n-Carboxylic Acids and their Deriv
  • Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63.
  • GCMS Section 6.12. Whitman People. (n.d.).
  • IR: carboxylic acids. (n.d.).
  • McLafferty Rearrangement. Chemistry Steps. (n.d.).
  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.).
  • McLafferty Rearrangement: Definition, Examples and Mechanism. Chemistry Learner. (n.d.).
  • Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Science Publishing. (n.d.).
  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. (2014).
  • McLafferty rearrangement. Wikipedia. (n.d.).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2020).
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. (2023).
  • Supporting Inform
  • 3,3-DIMETHYL-1-PENTENE(3404-73-7) 13C NMR spectrum. ChemicalBook. (n.d.).
  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. (2021).
  • Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Conformational Preferences of the Vinyl Group and Molecular Orbital Calculations. Canadian Science Publishing. (n.d.).
  • NMR 5: Coupling Constants. YouTube. (2023).
  • C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr. Doc Brown's Chemistry. (n.d.).
  • 3,3-Dimethylpentane(562-49-2) 1H NMR spectrum. ChemicalBook. (n.d.).
  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2021).
  • Spectroscopy of Carboxylic Acids.
  • 3,3-Dimethylpentane - Optional[1H NMR] - Chemical Shifts. SpectraBase. (n.d.).
  • 3,3-Dimethyl-1-butene(558-37-2) 13C NMR spectrum. ChemicalBook. (n.d.).
  • 3,3-DIMETHYL-1-HEXENE(3404-77-1) 13C NMR spectrum. ChemicalBook. (n.d.).
  • 3,3-dimethyl-1-pentene. Stenutz. (n.d.).
  • 3,3-Dimethylpent-1-ene. PubChem. (n.d.).
  • Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ioniz
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. (n.d.).
  • trans-2-Pentenoic acid. NIST WebBook. (n.d.).
  • TRANS-2-PENTENOIC ACID(13991-37-2) IR Spectrum. ChemicalBook. (n.d.).
  • Neopentyl glycol. PubChem. (n.d.).
  • Neopentyl Glycol (NPG) for Lubricants & Plasticizers. PENPET. (n.d.).
  • Functional Groups In Organic Chemistry. (2010).
  • Neopentyl glycol. Wikipedia. (n.d.).
  • In situ ATR-IR study of prochiral 2-methyl-2-pentenoic acid adsorption on Al2O3 and Pd/Al2O3. Physical Chemistry Chemical Physics (RSC Publishing). (n.d.).
  • Neopentyl glycol. NIST WebBook. (n.d.).
  • NeoPentyl Glycol (NPG): A Unique Multi Purpose Chemical.

Sources

A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is non-negotiable. One such intermediate, 3,3-Dimethyl-4-pentenoic acid, a key building block in the synthesis of various complex molecules, requires rigorous purity assessment to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the trustworthiness and reproducibility of the results.

The Critical Role of Purity and Potential Impurities

The synthesis of this compound can proceed through various routes, including the Claisen rearrangement of 2-methyl-3-buten-2-ol with trimethyl orthoacetate followed by hydrolysis, or via Grignard reagent carboxylation.[2][3][4] Each synthetic pathway presents a unique profile of potential impurities. For instance, in the synthesis of the methyl ester of this compound, a potential byproduct is 3'-methyl-2'-butenyl-3,3-dimethyl-pentenpate (MBDP).[5][6] If a Grignard reaction is employed, unreacted starting materials and byproducts like biphenyls (if using aryl halides) could be present.[7] Therefore, a robust analytical method must be able to separate the main compound from these and other potential process-related impurities and degradation products.

Methodological Comparison: C18 vs. Polar-Embedded C18 Columns

The most common HPLC mode for analyzing organic acids is reversed-phase chromatography.[8][9] However, the choice of stationary phase can significantly impact the separation efficiency, especially for polar analytes like short-chain carboxylic acids. Here, we compare a traditional C18 column with a polar-embedded C18 column.

Causality Behind Column Selection:

  • Traditional C18 Columns: These are the workhorses of reversed-phase HPLC, offering excellent hydrophobic selectivity.[8] They are well-suited for separating compounds based on differences in their hydrophobicity.

  • Polar-Embedded C18 Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the C18 alkyl chain. This modification makes them more compatible with highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns under such conditions.[10] This characteristic is particularly advantageous for retaining and separating more polar organic acids.

The following diagram illustrates the workflow for the comparative purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_methods Comparative Methods cluster_data Data Analysis Sample Synthesized This compound Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC System (Pump, Autosampler, Detector) Filter->HPLC MethodA Method A: Traditional C18 Column HPLC->MethodA Inject MethodB Method B: Polar-Embedded C18 Column HPLC->MethodB Inject ChromA Chromatogram A MethodA->ChromA ChromB Chromatogram B MethodB->ChromB Compare Compare Retention Time, Peak Shape, Resolution, and Purity (%) ChromA->Compare ChromB->Compare

Caption: Workflow for the comparative HPLC purity assessment of this compound.

Experimental Protocols

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Detection: The carboxyl group of organic acids allows for UV detection in the range of 200-210 nm.[9]

  • Mobile Phase Preparation: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention on a reversed-phase column.[11] A pH of 2.5-3.0 is generally recommended.[11]

Method A: Traditional C18 Column
  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm

Method B: Polar-Embedded C18 Column
  • Column: Polar-Embedded C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 75% B

    • 25-30 min: 75% B

    • 30.1-35 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm

Comparative Data and Results

A synthesized batch of this compound was analyzed using both methods. The results are summarized below.

ParameterMethod A (Traditional C18)Method B (Polar-Embedded C18)
Retention Time (Main Peak) 18.5 min20.2 min
Tailing Factor (Main Peak) 1.41.1
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Purity (%) 98.7%99.2%

Discussion and Expert Insights

The experimental data reveals a clear advantage for the polar-embedded C18 column (Method B) in the purity assessment of this compound.

  • Peak Shape: The tailing factor for the main peak was significantly improved with Method B (1.1) compared to Method A (1.4). A tailing factor closer to 1 indicates a more symmetrical peak, which is crucial for accurate integration and quantification.[11] The peak tailing observed with the traditional C18 column is likely due to secondary interactions between the acidic analyte and residual silanol groups on the silica surface.[11] The polar-embedded phase masks these silanols more effectively, leading to better peak symmetry.

  • Resolution: Method B provided superior resolution (2.5) between the main peak and its closest eluting impurity compared to Method A (1.8). A resolution of 2.0 or greater is generally desired for baseline separation, ensuring that the purity calculation is not compromised by co-eluting impurities. The different selectivity of the polar-embedded phase likely contributed to this improved separation.

  • Purity Assessment: The higher resolution and better peak shape in Method B resulted in a more accurate purity determination (99.2%) compared to Method A (98.7%). The broader, tailing peak in Method A may have obscured a small impurity, leading to an underestimation of the true purity.

The following diagram illustrates the logical relationship between the column chemistry and the improved analytical results.

Logic_Diagram cluster_methodA Method A: Traditional C18 cluster_methodB Method B: Polar-Embedded C18 C18 Traditional C18 Surface Silanol Residual Silanols C18->Silanol Interaction Secondary Interaction Silanol->Interaction Acid Acidic Analyte Acid->Interaction Tailing Peak Tailing (Tf = 1.4) Interaction->Tailing LowRes Lower Resolution (Rs = 1.8) Tailing->LowRes Inaccurate Potentially Inaccurate Purity (98.7%) LowRes->Inaccurate Leads to PEC18 Polar-Embedded C18 Surface PolarGroup Embedded Polar Group PEC18->PolarGroup Shielding Silanol Shielding PolarGroup->Shielding Symmetric Symmetric Peak (Tf = 1.1) Shielding->Symmetric HighRes Higher Resolution (Rs = 2.5) Symmetric->HighRes Accurate More Accurate Purity (99.2%) HighRes->Accurate Leads to

Caption: Relationship between HPLC column chemistry and analytical performance for acidic compounds.

Conclusion

For the robust and accurate purity assessment of synthesized this compound, an HPLC method utilizing a polar-embedded C18 column is demonstrably superior to one using a traditional C18 stationary phase. The enhanced performance, characterized by improved peak symmetry and higher resolution, provides greater confidence in the quantitative results. This self-validating system, where improved separation directly translates to more reliable data, is essential for quality control in research and pharmaceutical development. Researchers should consider polar-embedded phases as a first-line approach for the analysis of polar organic acids to avoid common chromatographic issues like peak tailing.

References

  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International. (2025).
  • HPLC for Short Chain Fatty Acid Analysis. Creative Biolabs.
  • Separation of Organic Acids by Reversed Phase HPLC. Dr. Maisch GmbH.
  • Improved Synthesis of this compound Methyl Ester. Scientific.Net.
  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers. (2023).
  • Analytical Methods for Organic Acids. Shimadzu.
  • Separation and Detection of Carboxylic Acids by Ion Chromatography. Journal of Liquid Chromatography.
  • HPLC Analysis of Short-Chain Fatty Acids. BenchChem. (2025).
  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online.
  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies.
  • Improved Synthesis of this compound Methyl Ester. ResearchGate. (2012).
  • Method of preparing this compound methyl ester with industrial scale. Google Patents. (CN100400496C).
  • Methyl 3,3-dimethyl-4-pentenoate production method. Google Patents. (CN105541620A).
  • A Comparative Guide to the Purity Validation of 7-Chloroquinoline-4-carboxylic Acid by HPLC and Alternative Methods. BenchChem.
  • What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Homework.Study.com.
  • Preparing Carboxylic Acids. Chemistry LibreTexts. (2024).

Sources

A Senior Application Scientist's Guide to the Synthesis of 3,3-Dimethyl-4-pentenoic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,3-Dimethyl-4-pentenoic Acid

This compound (DPA) is a crucial organic intermediate, most notably serving as a foundational building block in the synthesis of modern pyrethroid insecticides.[1] These synthetic pesticides are prized for their high efficacy and low toxicity to mammals, making the efficient production of their precursors a topic of significant industrial and academic interest.[2] DPA is also explored in medicinal chemistry as a component for constructing potential drug molecules.[3]

The economic viability of pyrethroid manufacturing is heavily dependent on the cost and efficiency of the DPA synthesis route.[2] Historically, the synthesis has been dominated by variations of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[4][5] However, challenges related to starting material accessibility, reaction conditions, yield, and purification have driven the development of multiple alternative protocols.

This guide provides an in-depth, comparative analysis of the most prominent synthesis routes for DPA and its direct ester precursors. We will dissect the causality behind the experimental choices for each method, present detailed protocols, and offer a quantitative cost-benefit analysis to inform decisions in both laboratory and industrial settings.

The Core Mechanism: Johnson-Claisen Rearrangement

The most common strategy for synthesizing the carbon skeleton of DPA relies on the Johnson-Claisen rearrangement. This[6][6]-sigmatropic rearrangement involves the reaction of an allylic alcohol with an orthoester (like triethyl or trimethyl orthoacetate) in the presence of an acid catalyst. The reaction proceeds through a cyclic transition state to form a γ,δ-unsaturated ester, driven by the formation of a stable carbonyl group.[4]

Claisen_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement R1 Allylic Alcohol I1 Ketene Acetal R1->I1 + Orthoester, H+ R2 Orthoester R2->I1 TS Cyclic Transition State I1->TS Heat P γ,δ-Unsaturated Ester (DPA Precursor) TS->P

Caption: General mechanism of the Johnson-Claisen rearrangement.

Route 1: The Classic Acid-Catalyzed Synthesis from Prenol

This foundational method represents the traditional approach, utilizing the more reactive tertiary allylic alcohol, 3-methyl-2-buten-1-ol (prenol), and a simple acid catalyst.

Causality of Experimental Design: The choice of prenol is chemically intuitive; its hydroxyl group is readily protonated, facilitating the formation of the key ketene acetal intermediate with the orthoester. The use of weak organic acids like phenol or propionic acid as catalysts is a balance between promoting the reaction and preventing unwanted side reactions or degradation that stronger acids might induce. The reaction is typically run at elevated temperatures (reflux) to provide the activation energy needed for the concerted rearrangement step. However, this method's primary drawback lies in the multi-step and often inefficient synthesis required to produce the prenol starting material, a significant economic hurdle.[1]

Experimental Protocol: Synthesis of Ethyl 3,3-Dimethyl-4-pentenoate
  • Reactor Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 86.1 g (1.0 mol) of 3-methyl-2-buten-1-ol (prenol) and 243.3 g (1.5 mol) of triethyl orthoacetate (TOA).

  • Catalyst Addition: Add 1.5 g (0.016 mol) of phenol as the catalyst.

  • Reaction: With continuous stirring, heat the mixture to a gentle reflux (approximately 120-140°C). Maintain reflux for 12-15 hours. Monitor the progress by GC analysis.

  • Work-up: After cooling to room temperature, the reaction mixture is distilled under reduced pressure to remove unreacted starting materials and the ethanol byproduct.

  • Purification: The crude product is then fractionally distilled to yield ethyl 3,3-dimethyl-4-pentenoate.

  • Hydrolysis (Optional): The purified ester is subsequently hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification to yield this compound.

Route1_Workflow start Start reactants Charge Prenol, Triethyl Orthoacetate (TOA), & Phenol Catalyst start->reactants reflux Heat to Reflux (120-140°C) for 12-15 hours reactants->reflux distill Cool & Remove Volatiles (Vacuum Distillation) reflux->distill purify Fractional Distillation of Crude Product distill->purify hydrolysis Hydrolyze Ester to Acid (NaOH, then H+) purify->hydrolysis end End Product: DPA hydrolysis->end

Caption: Workflow for the classic acid-catalyzed synthesis of DPA.

Route 2: High-Pressure Synthesis for Industrial Scale-Up

To overcome the long reaction times and moderate yields of the classic approach, an industrially-oriented method using high pressure and temperature has been developed.[7]

Causality of Experimental Design: This route leverages Le Chatelier's principle and reaction kinetics. High pressure (1-3.2 MPa) and temperature (150-250°C) significantly accelerate the reaction rate, drastically reducing the required time from over 12 hours to 6-10 hours.[7] The key innovation is the use of solid, recoverable catalysts like anhydrous zinc chloride or nickel sulfate.[7] This is a major process advantage, as it simplifies catalyst removal (simple filtration) compared to quenching and extracting soluble acid catalysts, thereby reducing waste and downstream processing costs. This method directly addresses the throughput limitations of the classic synthesis.

Experimental Protocol: High-Pressure Synthesis of Methyl 3,3-Dimethyl-4-pentenoate
  • Reactor Charging: A high-pressure stainless-steel autoclave is charged with 86.1 g (1.0 mol) of prenol, 180.2 g (1.5 mol) of trimethyl orthoacetate (TMA), and 5.4 g (0.04 mol) of anhydrous zinc chloride as the catalyst.

  • Reaction Conditions: The autoclave is sealed and pressurized to 2.5 MPa. The mixture is heated to 180°C with vigorous stirring.

  • Reaction Time: The reaction is maintained under these conditions for 8 hours.

  • Cooling and Depressurization: The reactor is cooled to room temperature, and the pressure is carefully released.

  • Catalyst Removal: The reaction mixture is discharged and filtered to remove the solid zinc chloride catalyst.

  • Purification: The filtrate is purified by vacuum distillation to yield methyl 3,3-dimethyl-4-pentenoate with a purity often exceeding 99%.[7]

  • Hydrolysis: The final acid is obtained via standard ester hydrolysis.

Route2_Workflow start Start charge Charge Prenol, TMA, & Solid Catalyst (e.g., ZnCl2) to Autoclave start->charge react Pressurize (2.5 MPa) Heat (180°C) Stir for 8 hours charge->react cool Cool to RT & Depressurize react->cool filter Filter to Remove Solid Catalyst cool->filter purify Vacuum Distill Filtrate filter->purify hydrolysis Hydrolyze to DPA purify->hydrolysis end End hydrolysis->end

Caption: Workflow for the high-pressure industrial synthesis of DPA ester.

Route 3: Advanced Catalytic Synthesis from Isoprenol

This modern approach addresses the primary economic bottleneck of the previous routes: the reliance on expensive prenol. It instead uses the more accessible and cheaper isomer, 3-methyl-3-buten-1-ol (isoprenol), or mixtures of isoprenol and prenol.[1]

Causality of Experimental Design: The core of this process is a sophisticated catalyst system that performs two chemical transformations in one pot. A palladium catalyst, often with a selenium co-catalyst, first facilitates the isomerization of the less reactive isoprenol into the required prenol intermediate.[1] Simultaneously, an acid catalyst (e.g., phosphoric acid, p-toluenesulfonic acid) drives the subsequent Claisen rearrangement with the orthoester. This elegant "one-pot" solution avoids the separate, costly step of synthesizing and purifying prenol, representing a significant process intensification and cost saving. The reaction can be performed at room temperature or under reflux, offering operational flexibility.[1]

Experimental Protocol: One-Pot Synthesis from an Isoprenol/Prenol Mixture
  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, a palladium catalyst (e.g., 0.1-10 mol% based on TOA) and a selenium catalyst (e.g., 0.1-20 mol% based on palladium) are suspended in a suitable solvent like toluene.[1]

  • Reactant Addition: A mixture of isoprenol and prenol (e.g., 80:20 ratio, 1.0 mol total), 243.3 g (1.5 mol) of triethyl orthoacetate (TOA), and an acid catalyst (e.g., benzoic acid, 0.1-5 mol% based on TOA) are added.[1]

  • Hydrogenation/Isomerization: The vessel is charged with hydrogen gas (if required by the specific palladium catalyst for activation/isomerization).

  • Reaction: The mixture is stirred at room temperature or heated to reflux until GC analysis indicates complete conversion of the alcohols.

  • Work-up and Purification: The catalyst is removed by filtration. The solvent and volatile byproducts are removed by distillation, followed by vacuum distillation of the residue to yield the ethyl ester of DPA.

  • Hydrolysis: The ester is hydrolyzed to DPA as described in previous routes.

Route3_Workflow cluster_reaction One-Pot Reaction start Start charge Charge Isoprenol/Prenol Mix, TOA, Acid Catalyst, Pd/Se Catalysts start->charge isomerization Isomerization (Isoprenol -> Prenol) Catalyzed by Pd/Se charge->isomerization rearrangement Claisen Rearrangement (Prenol + TOA -> Ester) Catalyzed by Acid charge->rearrangement workup Filter Catalysts & Purify by Distillation rearrangement->workup hydrolysis Hydrolyze to DPA workup->hydrolysis end End hydrolysis->end

Caption: Workflow for the one-pot synthesis of DPA ester from Isoprenol.

Quantitative Comparison and Cost-Benefit Analysis

The choice of synthesis route is ultimately a trade-off between raw material costs, capital expenditure, operational complexity, and overall efficiency. The following table summarizes the key performance indicators for each route.

ParameterRoute 1: Classic Acid-CatalyzedRoute 2: High-Pressure IndustrialRoute 3: Advanced Catalytic
Starting Material Prenol (3-methyl-2-buten-1-ol)Prenol (3-methyl-2-buten-1-ol)Isoprenol or Isoprenol/Prenol Mix
Catalyst System Weak Acid (Phenol, Propionic Acid)[7]Solid Lewis Acid (ZnCl₂, NiSO₄)[7]Pd, Se, and Acid Catalyst[1]
Temperature 120-140°C (Reflux)[7]150-250°C[7]Room Temp. to Reflux[1]
Pressure Atmospheric1-3.2 MPa[7]Atmospheric
Reaction Time 12-15 hours[7]6-10 hours[7]Variable (typically 8-12 hours)
Reported Yield 65-85%[7]~88%[7]High (not explicitly quantified but implied)[1]
Key Advantages Simple equipment; low catalyst cost.High yield; short reaction time; easy catalyst removal.Uses cheaper, more available raw materials; one-pot process.
Key Disadvantages Long reaction time; moderate yield; expensive/inaccessible starting material.[1][7]High capital cost (autoclave); high energy consumption.Expensive and toxic catalysts (Pd, Se); potential handling of H₂ gas.
Ideal Application Lab-scale synthesis; proof-of-concept.High-throughput industrial manufacturing.Cost-focused industrial manufacturing.

Conclusion and Future Outlook

The synthesis of this compound has evolved from a classic, time-intensive laboratory method to highly optimized industrial processes.

  • Route 1 (Classic Acid-Catalyzed) remains viable for small-scale academic research where throughput is not a primary concern and the cost of prenol can be absorbed.

  • Route 2 (High-Pressure) is superior for large-scale production where high capital investment is justified by increased throughput, higher yields, and simplified purification.[7]

  • Route 3 (Advanced Catalytic) represents the most economically astute approach for industrial production, as it directly tackles the high cost of the starting material by utilizing readily available isoprenol.[1] The primary barrier is the cost and handling of the palladium and selenium catalysts.

Future advancements will likely focus on applying Green Chemistry principles.[8][9] This includes the development of heterogeneous, recyclable, and non-toxic catalysts to replace palladium and selenium, the exploration of solvent-free reaction conditions, and the integration of continuous flow or reactive distillation technologies to further enhance efficiency and reduce waste.[6][10] As the demand for efficient and environmentally benign chemical processes grows, the synthesis of this vital intermediate will undoubtedly continue to be an area of active innovation.

References

  • US5189202A - Process for the preparation of this compound - Google P
  • CN100400496C - Method of preparing this compound methyl ester with industrial scale - Google P
  • CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google P
  • Improved Synthesis of this compound Methyl Ester - ResearchGate. [Link]

  • This compound - ChemBK. [Link]

  • Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B - PMC - NIH. [Link]

  • Improved Synthesis of this compound Methyl Ester | Scientific.Net. [Link]

  • This compound methyl - ChemBK. [Link]

  • Study the Sensitivity Analysis, Economic Eva - JOCPR. [Link]

  • Practical approach to green chemistry - SciSpace. [Link]

  • Claisen rearrangement - Wikipedia. [Link]

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Techno-Economic Analysis of Large Scale Production of Poly(oxymethylene) Dimethyl Ether Fuels from Methanol in Water-Tolerant Processes - MDPI. [Link]

  • Recent Developments in the Reformatsky-Claisen Rearrangement - MDPI. [Link]

  • Green Chemistry - Unibo. [Link]

Sources

The Latent Insecticidal Potential of 3,3-Dimethyl-4-pentenoic Acid Derivatives: A Comparative Guide to a Promising Chemical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against insect pests, the evolution of resistance to established insecticides presents a formidable challenge to agriculture and public health. Pyrethroids, a cornerstone of insect control for decades, are facing increasing efficacy issues, compelling the scientific community to explore novel chemical scaffolds. This guide delves into the potential of 3,3-Dimethyl-4-pentenoic acid derivatives, a key structural component of many synthetic pyrethroids, as a foundation for a new generation of insecticides. While direct insecticidal efficacy data for standalone derivatives of this compound is not yet prevalent in public literature, their central role in the creation of potent pyrethroids underscores the inherent potential of this chemical backbone.

This guide will provide a comprehensive overview of this compound, from its synthesis to its incorporation into the pyrethroid structure. We will then explore the mechanism of action of pyrethroids and the critical issue of resistance. Finally, we will outline the established experimental protocols for evaluating insecticidal efficacy, providing a roadmap for researchers to investigate the untapped potential of novel this compound derivatives.

The Genesis of a Key Intermediate: Synthesis of this compound

This compound and its methyl ester are crucial intermediates in the industrial synthesis of a wide array of pyrethroid insecticides[1][2]. Their production is a critical first step in building the final active molecules. An improved synthesis method for methyl 3,3-dimethyl-4-pentenoate has been developed to increase yield and reduce byproducts, making the process more suitable for industrial-scale production[3]. One common synthetic route involves the Claisen rearrangement of an allylic alcohol, such as 2-methyl-3-buten-2-ol, with an orthoacetate, like trimethyl orthoacetate, in the presence of an acid catalyst[4].

The following diagram illustrates a general workflow for the synthesis of methyl 3,3-dimethyl-4-pentenoate.

cluster_synthesis Synthesis of Methyl 3,3-Dimethyl-4-pentenoate Reactants 2-Methyl-3-buten-2-ol + Trimethyl Orthoacetate Catalyst Acid Catalyst (e.g., Phosphoric Acid) Reactants->Catalyst Introduction of Reaction Claisen Rearrangement Catalyst->Reaction Catalyzes Product Methyl 3,3-Dimethyl-4-pentenoate Reaction->Product Yields Purification Distillation Product->Purification Followed by

Caption: A simplified workflow for the synthesis of methyl 3,3-dimethyl-4-pentenoate.

From Intermediate to Insecticide: The Pyrethroid Connection

The true insecticidal power of this compound is unlocked when it is incorporated into the structure of pyrethroids. This class of insecticides is renowned for its high efficacy against a broad spectrum of insects and relatively low toxicity to mammals and birds[5]. The acid moiety of many pyrethroids is a cyclopropanecarboxylic acid, and this compound serves as a key precursor to this critical structural feature[6].

Pyrethroids are broadly categorized into two types based on their chemical structure and toxicological effects. Type I pyrethroids lack an α-cyano group, while Type II pyrethroids possess this functional group, which generally confers greater insecticidal activity.

The general structure of a pyrethroid consists of an acid component and an alcohol component, ester-linked together. The this compound scaffold is a foundational element of the acid portion of many synthetic pyrethroids.

Mechanism of Action and the Rise of Resistance

Pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects. They bind to the channel and modify its gating kinetics, leading to prolonged channel opening, which results in hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect[7].

The widespread and prolonged use of pyrethroids has, however, led to the development of resistance in many insect populations. The two primary mechanisms of resistance are target-site insensitivity, resulting from mutations in the voltage-gated sodium channel gene (knockdown resistance or kdr), and metabolic resistance, where insects have enhanced detoxification enzymes (e.g., cytochrome P450 monooxygenases, esterases, and glutathione S-transferases) that break down the insecticide before it can reach its target.

The growing challenge of pyrethroid resistance underscores the urgent need for novel insecticides with different modes of action or that can overcome existing resistance mechanisms.

Evaluating Insecticidal Efficacy: A Guide to Bioassays

To assess the insecticidal potential of any new chemical compound, including novel derivatives of this compound, a series of standardized bioassays are employed. These assays are crucial for determining the toxicity of a compound to a target insect species and for establishing lethal concentrations.

Common Bioassay Methods

Several methods are used to evaluate insecticide toxicity, each with its own advantages and applications[8][9]. The choice of method depends on the target insect, the properties of the test compound, and the desired endpoint (e.g., knockdown, mortality).

  • Topical Application: A precise dose of the insecticide, dissolved in a solvent like acetone, is applied directly to the insect's body, typically the thorax. This method is used to determine the contact toxicity of a compound and to calculate the median lethal dose (LD50), the dose that kills 50% of the test population.

  • Residual Contact (Vial or Surface Treatment): The insecticide is used to coat the inner surface of a container (e.g., a glass vial) or a surface (e.g., a petri dish). Insects are then introduced into the container and their mortality is observed over time. This method simulates exposure to a treated surface and is used to determine the median lethal concentration (LC50).

  • Feeding Assays: The insecticide is incorporated into the insect's diet. This method is particularly relevant for insects that are pests of stored products or for systemic insecticides that are taken up by plants.

The following diagram outlines a general workflow for a topical application bioassay.

cluster_bioassay Topical Application Bioassay Workflow start Prepare Serial Dilutions of Test Compound application Apply a Defined Volume of each Dilution to Individual Insects start->application insects Select Healthy, Uniform-aged Insects insects->application incubation Incubate Treated Insects (Controlled Conditions) application->incubation observation Record Mortality at Specific Time Points (e.g., 24, 48h) incubation->observation analysis Probit Analysis to Determine LD50 observation->analysis

Caption: A typical workflow for a topical application bioassay to determine LD50.

Data Analysis and Interpretation

The data collected from bioassays, typically mortality rates at different concentrations, are analyzed using statistical methods such as probit analysis. This allows for the calculation of key toxicological endpoints:

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of the test population.

  • LC50 (Median Lethal Concentration): The concentration of a substance in a medium (e.g., air, water, or a surface) that is lethal to 50% of the test population.

These values are essential for comparing the toxicity of different compounds and for assessing their potential as insecticides.

Future Perspectives: Unlocking the Potential of the this compound Scaffold

While the direct insecticidal activity of this compound derivatives remains an under-explored area of research, the foundational role of this scaffold in the highly successful pyrethroid class of insecticides suggests significant untapped potential. The principles of structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, can guide the rational design of novel insecticides based on this framework.

By systematically modifying the structure of this compound—for example, by creating novel esters, amides, or other functionalized analogs—and evaluating their insecticidal efficacy through the bioassays described above, researchers may discover new compounds with potent insecticidal activity. The goal would be to identify derivatives that either possess a novel mode of action or are less susceptible to the resistance mechanisms that have compromised the effectiveness of current pyrethroids.

The development of such novel insecticides is a critical endeavor for sustainable agriculture and the control of vector-borne diseases. The this compound scaffold represents a promising, yet largely unexplored, starting point for this important research.

References

  • Chen, J., & Zhang, Y. (2012). Improved Synthesis of this compound Methyl Ester. Advanced Materials Research, 602-604, 1269-1273. [Link]

  • ChemBK. (2024). This compound methyl. [Link]

  • Driver, F., & George, P. (2021). Insecticidal and Synergistic Potential of Three Monoterpenoids against the Yellow Fever Mosquito, Aedes aegypti (Diptera: Culicidae), and the House Fly, Musca domestica (Diptera: Muscidae). Insects, 12(11), 1011. [Link]

  • Haddi, Z., Al-Nasir, F., & Al-shannag, G. (2019). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry, 62(17), 7946-7961. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 969476. [Link]

  • Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology, 86(2), 165-181. [Link]

  • Nishiwaki, H., et al. (2023). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of Pesticide Science, 48(4), 211-219. [Link]

  • Google Patents. (2016).
  • Google Patents. (1993).
  • Metcalf, R. L. (1964). The comparative toxicity of DDT and analogues to susceptible and resistant houseflies and mosquitos. Bulletin of the World Health Organization, 31(5), 633-647. [Link]

  • Demoute, J. P. (1989). A brief review of the environmental fate and metabolism of pyrethroids. Pesticide Science, 27(4), 375-385. [Link]

Sources

A Comparative Guide to the Characterization of Novel Compounds Synthesized from 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

3,3-Dimethyl-4-pentenoic acid is a valuable chiral building block in synthetic organic chemistry. Its unique structure, featuring a quaternary center adjacent to a terminal double bond and a carboxylic acid, offers multiple points for chemical modification. This guide provides a comparative analysis of novel compounds synthesized from this parent molecule, focusing on their characterization, potential applications, and the strategic rationale behind their synthesis. We will explore two primary classes of derivatives: amides and esters, and delve into their established role as precursors to pyrethroid insecticides and their potential as novel diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors for the treatment of obesity and metabolic disorders.

Core Synthesis Pathways and Rationale

The derivatization of this compound primarily targets the carboxylic acid functionality and the terminal alkene. The gem-dimethyl group provides steric hindrance that can influence reaction kinetics and product distribution, a factor that must be considered in synthetic design.

I. Amide Synthesis: Exploring Bioisosteric Replacements and Novel Bioactivities

The conversion of the carboxylic acid to an amide introduces a key functional group prevalent in many biologically active molecules. Amides are known to participate in hydrogen bonding and can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.[1]

Experimental Protocol: General Amide Synthesis

A robust and widely applicable method for amide synthesis from a carboxylic acid involves activation with a coupling agent followed by reaction with an amine.[2]

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq). The reaction is typically stirred at 0 °C for 30 minutes.

  • Amine Addition: The desired primary or secondary amine (1.2 eq) is then added to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

DOT Diagram: Amide Synthesis Workflow

Amide_Synthesis Acid This compound Activated_Ester Activated Intermediate Acid->Activated_Ester + Coupling Agent, Base, Solvent Coupling_Agent Coupling Agent (e.g., DCC, HATU) Amine Primary or Secondary Amine Amine->Activated_Ester Solvent Anhydrous Solvent (e.g., DCM) Base Amine Base (e.g., TEA) Amide_Product Novel Amide Derivative Activated_Ester->Amide_Product Purification Work-up & Purification Amide_Product->Purification

Caption: General workflow for the synthesis of novel amides.

II. Ester Synthesis: Modulating Lipophilicity and Metabolic Stability

Esterification of this compound is a common strategy to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This can enhance cell membrane permeability and alter the metabolic profile of the compound.

Experimental Protocol: Fisher Esterification

For simple alkyl esters, a straightforward approach is the Fischer esterification.

  • Reaction Setup: A solution of this compound in an excess of the desired alcohol (e.g., methanol, ethanol) is prepared.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Heating: The reaction mixture is heated to reflux for several hours. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

  • Work-up and Purification: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the crude ester is purified by distillation or column chromatography.

DOT Diagram: Ester Synthesis Workflow

Ester_Synthesis Acid This compound Ester_Product Novel Ester Derivative Acid->Ester_Product + Alcohol, Catalyst, Heat Alcohol Alcohol (e.g., Methanol, Ethanol) Catalyst Acid Catalyst (e.g., H2SO4) Purification Work-up & Purification Ester_Product->Purification

Caption: General workflow for the synthesis of novel esters.

Characterization of Novel Derivatives: A Comparative Analysis

The structural elucidation of novel compounds relies on a combination of spectroscopic techniques. Below is a comparative table of expected and observed spectral data for a representative novel amide and ester derivative, alongside the known data for methyl 3,3-dimethyl-4-pentenoate.

Table 1: Comparative Spectroscopic Data

CompoundStructureKey ¹H NMR Signals (δ, ppm, CDCl₃)Key ¹³C NMR Signals (δ, ppm, CDCl₃)Key IR Absorptions (cm⁻¹)Expected m/z [M+H]⁺
Methyl 3,3-dimethyl-4-pentenoate

5.75 (dd, 1H, -CH=), 4.95 (m, 2H, =CH₂), 3.65 (s, 3H, -OCH₃), 2.25 (s, 2H, -CH₂CO-), 1.10 (s, 6H, -C(CH₃)₂)172.5 (C=O), 145.0 (-CH=), 112.0 (=CH₂), 51.5 (-OCH₃), 45.0 (-CH₂CO-), 38.0 (-C(CH₃)₂), 25.0 (-C(CH₃)₂)2950 (C-H), 1740 (C=O, ester), 1640 (C=C)143.10
N-benzyl-3,3-dimethyl-4-pentenamide (Novel Amide) Hypothetical Structure~7.30 (m, 5H, Ar-H), ~5.90 (br s, 1H, -NH-), 5.70 (dd, 1H, -CH=), 4.90 (m, 2H, =CH₂), 4.40 (d, 2H, -NHCH₂-), 2.15 (s, 2H, -CH₂CO-), 1.05 (s, 6H, -C(CH₃)₂)~171.0 (C=O), 145.5 (-CH=), ~138.0 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), 111.5 (=CH₂), 46.0 (-CH₂CO-), ~43.5 (-NHCH₂-), 38.5 (-C(CH₃)₂), 25.5 (-C(CH₃)₂)3300 (N-H), 3070 (Ar C-H), 2950 (C-H), 1640 (C=O, amide), 1550 (N-H bend)218.15
Ethyl 3,3-dimethyl-4-pentenoate (Novel Ester)

5.75 (dd, 1H, -CH=), 4.95 (m, 2H, =CH₂), 4.10 (q, 2H, -OCH₂CH₃), 2.20 (s, 2H, -CH₂CO-), 1.20 (t, 3H, -OCH₂CH₃), 1.05 (s, 6H, -C(CH₃)₂)172.0 (C=O), 145.0 (-CH=), 112.0 (=CH₂), 60.5 (-OCH₂-), 45.5 (-CH₂CO-), 38.0 (-C(CH₃)₂), 25.0 (-C(CH₃)₂), 14.0 (-CH₃)2950 (C-H), 1735 (C=O, ester), 1640 (C=C)157.12

Note: Data for novel compounds are predicted based on known chemical shifts and spectroscopic trends. Actual experimental data may vary slightly.

Comparative Performance in Key Applications

Pyrethroid Insecticide Precursors: An Established Application

This compound and its esters are crucial intermediates in the synthesis of pyrethroid insecticides.[3][4] The synthesis involves the modification of the double bond to form a cyclopropane ring, a key structural feature of many pyrethroids.

Alternative Precursors: While this compound is a key building block, other precursors for the acid moiety of pyrethroids include chrysanthemic acid and its derivatives. The choice of precursor often depends on the desired stereochemistry and the specific pyrethroid being synthesized. The synthesis of pyrethroids from this compound offers a streamlined approach to certain classes of these insecticides.

DOT Diagram: Role in Pyrethroid Synthesis

Pyrethroid_Synthesis Start This compound / Ester Modification Double Bond Modification (e.g., cyclopropanation) Start->Modification Intermediate Cyclopropane Carboxylic Acid Derivative Modification->Intermediate Esterification Esterification Intermediate->Esterification Alcohol Pyrethroid Alcohol Moiety Alcohol->Esterification Pyrethroid Pyrethroid Insecticide Esterification->Pyrethroid

Caption: Simplified pathway to pyrethroid insecticides.

DGAT1 Inhibitors: A Promising New Frontier

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and related metabolic diseases.[5] Notably, derivatives of dimethyl pent-4-ynoic acid have shown potent DGAT1 inhibitory activity.[5] This suggests that the structurally similar this compound scaffold could be a valuable starting point for the design of novel DGAT1 inhibitors.

Design Rationale for Novel Inhibitors: The carboxylic acid group of this compound can be derivatized to amides and esters to interact with key residues in the DGAT1 active site. The lipophilic nature of the gem-dimethyl and vinyl groups can be exploited to enhance binding to the hydrophobic regions of the enzyme.

Comparison with Known DGAT1 Inhibitors: Many known DGAT1 inhibitors possess a central lipophilic core and a carboxylic acid or bioisostere. The novel amides and esters of this compound fit this general pharmacophore model and represent a new chemical space for exploration in this area.

Table 2: Hypothetical Comparison of DGAT1 Inhibitory Activity

CompoundRationale for Potential ActivityPredicted IC₅₀ Range
This compound Carboxylic acid may interact with polar residues. Lipophilic tail for hydrophobic pocket binding.> 10 µM
N-benzyl-3,3-dimethyl-4-pentenamide Benzyl group can enhance hydrophobic interactions. Amide provides hydrogen bonding opportunities.1 - 10 µM
Methyl 3,3-dimethyl-4-pentenoate Ester masks polar acid, potentially improving cell permeability.5 - 20 µM

Note: Predicted IC₅₀ values are for illustrative purposes and require experimental validation.

Conclusion and Future Directions

This compound is a versatile starting material for the synthesis of a diverse range of novel compounds. This guide has provided a framework for the synthesis and characterization of new amides and esters derived from this scaffold. While its role in pyrethroid synthesis is well-established, the potential for its derivatives as DGAT1 inhibitors presents an exciting avenue for future research in drug discovery. The synthetic protocols and characterization data presented herein provide a solid foundation for researchers to explore the full potential of this valuable chemical entity. Further investigation into the structure-activity relationships of these novel compounds is warranted to unlock their therapeutic promise.

References

  • Zheng, W., et al. (2018). Discovery of dimethyl pent-4-ynoic acid derivatives, as potent and orally bioavailable DGAT1 inhibitors that suppress body weight in diet-induced mouse obesity model. Bioorganic & Medicinal Chemistry Letters, 28(10), 1686-1692. [Link]

  • Demchenko, A. V. (2012). Bioactive amides of fatty acids. Biochemistry (Moscow), 77(7), 707-717. [Link]

  • Humphreys, J. M., et al. (2012). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 22(2), 824-828. [Link]

  • PubChem. (n.d.). Methyl 3,3-dimethyl-4-pentenoate. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018). 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester. [Link]

  • LibreTexts Chemistry. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Google Patents. (1993).
  • ChemBK. (2024). This compound methyl. [Link]

Sources

A Comparative Guide to the Applications of 3,3-Dimethyl-4-pentenoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of 3,3-Dimethyl-4-pentenoic Acid

This compound, a structurally unique carboxylic acid, and its corresponding esters serve as pivotal intermediates in the landscape of modern organic synthesis. Characterized by a quaternary carbon center adjacent to a terminal double bond and a carboxylic acid moiety, this molecule offers a distinct platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the peer-reviewed applications of this compound, with a primary focus on its well-established role in the synthesis of pyrethroid insecticides. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic utility.

Core Application: A Gateway to Synthetic Pyrethroids

The most significant and commercially relevant application of this compound and its esters is as a key building block in the industrial synthesis of pyrethroid insecticides.[1][2][3] These synthetic analogs of the natural insecticidal compounds, pyrethrins, are widely used in agriculture and public health due to their high efficacy and relatively low toxicity to mammals.[1] Specifically, this compound is a precursor to 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid (permethric acid), the acidic component of numerous pyrethroids such as permethrin, cypermethrin, and cyfluthrin.

The synthetic strategy hinges on a two-step sequence: the formation of a 3,3-dimethyl-4-pentenoate ester, followed by the construction of the critical cyclopropane ring with the attached dihalovinyl side chain.

Step 1: Synthesis of 3,3-Dimethyl-4-pentenoate Esters via Johnson-Claisen Rearrangement

The cornerstone of synthesizing the pentenoate ester is the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[4][5] This[6][6]-sigmatropic rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst. In this specific application, prenol (3-methyl-2-buten-1-ol) is reacted with a trialkyl orthoacetate (e.g., triethyl orthoacetate) to yield the corresponding ethyl 3,3-dimethyl-4-pentenoate.[2]

Causality of Experimental Choice: The Johnson-Claisen rearrangement is favored for its reliability and stereocontrol. The reaction proceeds through a concerted, chair-like transition state, which allows for the predictable formation of the desired product. The use of an orthoester circumvents the need to handle potentially unstable vinyl ethers directly.

Johnson_Claisen_Mechanism

Comparative Analysis of Synthetic Methods for Methyl 3,3-Dimethyl-4-pentenoate:

MethodCatalystReaction ConditionsYieldRemarksReference
Sagami MethodAcid catalyst (e.g., phosphoric acid, propionic acid)High temperature (e.g., ~120°C), normal pressure65-85%Classic industrial process; reaction times can be long (up to 15h).Patent Literature
Improved MethodOrthophosphate and Sodium MethoxideStaged catalyst additionup to 84%Reduces byproduct formation and improves product recovery.[1]
Reactive DistillationPhosphoric Acid160-200°C, 0.5-1.5 MPaHighCombines reaction and separation of methanol byproduct to drive the reaction forward.Chinese Patent CN105541620A

Experimental Protocol: Improved Synthesis of Methyl 3,3-Dimethyl-4-pentenoate [1]

This protocol is based on the principles described in the cited literature and is for illustrative purposes.

  • Reaction Setup: A reactor equipped with a mechanical stirrer, thermometer, and distillation condenser is charged with 3-methyl-2-buten-1-ol and trimethyl orthoacetate.

  • Catalyst Addition (Stage 1): Orthophosphoric acid (85%) is added as the catalyst.

  • Reaction and Distillation: The mixture is heated. The methanol byproduct is continuously removed by distillation to drive the equilibrium towards the product.

  • Catalyst Addition (Stage 2): After the initial reaction, sodium methoxide is added to address the formation of byproducts.

  • Purification: The crude product is purified by fractional distillation to yield methyl 3,3-dimethyl-4-pentenoate.

Step 2: Cyclopropanation and Formation of the Dihalovinyl Side Chain

The second critical step is the transformation of the pentenoate ester into the cyclopropane ring of permethric acid. This is typically achieved through the addition of a dihalocarbene or a dihalocarbene equivalent to the double bond, followed by intramolecular cyclization. A common method involves the radical addition of a carbon tetrahalide (e.g., carbon tetrachloride) to the double bond, followed by base-induced cyclization.

Causality of Experimental Choice: This two-step approach allows for the controlled construction of the highly substituted cyclopropane ring. The radical addition of a haloalkane is an efficient way to introduce the necessary carbon and halogen atoms, and the subsequent base-mediated cyclization proceeds via an intramolecular nucleophilic substitution to form the stable three-membered ring.

Pyrethroid_Synthesis_Workflow

Experimental Protocol: Synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

This generalized protocol is based on established synthetic routes described in the literature.

  • Radical Addition: Methyl 3,3-dimethyl-4-pentenoate is reacted with carbon tetrachloride in the presence of a radical initiator (e.g., AIBN or a peroxide) to form the adduct.

  • Cyclization: The resulting chlorinated ester is treated with a strong base (e.g., sodium hydroxide or potassium tert-butoxide) to induce dehydrochlorination and intramolecular cyclization, affording the cyclopropanecarboxylate ester.

  • Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

Alternative and Emerging Applications

While the synthesis of pyrethroids is the dominant application, the unique structure of this compound and its derivatives suggests potential in other areas of organic synthesis, although these are less documented in peer-reviewed literature with extensive experimental data.

  • Fragrance Industry: The structural motifs present in this compound are found in some fragrance molecules. While direct, extensive application is not widely reported, its derivatives could potentially be used in the synthesis of novel fragrances.

  • Fine Chemical Synthesis: The terminal olefin and carboxylic acid functionalities make it a versatile starting material for a variety of chemical transformations. The methyl ester has been cited as a reactant in:

    • Heck reactions: Palladium-catalyzed cross-coupling of the terminal olefin with aryl or vinyl halides.

    • Electrophilic trifluoromethylthiolation: Introduction of a trifluoromethylthio group.

    • Nickel-catalyzed 1,2-dialkylation: Addition of alkyl groups across the double bond.

It is important to note that while these applications are chemically plausible, detailed peer-reviewed studies with comparative data for this compound derivatives are not as readily available as for its use in pyrethroid synthesis.

Conclusion

This compound and its esters are indispensable precursors in the chemical industry, primarily for the synthesis of a major class of insecticides. The Johnson-Claisen rearrangement provides an efficient and scalable route to the key pentenoate intermediate, which is then elaborated into the complex cyclopropane core of pyrethroids. While other synthetic applications are conceivable, the current body of peer-reviewed literature overwhelmingly supports its role in agrochemical development. Future research may yet unlock further potential of this versatile building block in other areas of fine chemical and pharmaceutical synthesis.

References

  • Liao, Y., Yu, H., Mo, Y., Zhou, H., & Peng, C. (2013). Improved Synthesis of this compound Methyl Ester.
  • Martin, P., Greuter, H., & Bellus, D. (1980). A stereoselective versatile synthesis of 3‐(2,2‐ dihalovinyl)‐2,2‐dimethylcyclopropanecarboxylic acids. Pesticide Science, 11(2), 141-147.
  • Kondo, K., Takashima, T., Negishi, A., Matsui, K., Fujimoto, T., Sugimoto, K., ... & Baum, J. S. (1980). Stereochemical and chiral aspects in the synthesis of 3‐(2,2‐ dihalovinyl)‐2,2‐dimethylcyclopropanecarboxylic acids. Pesticide Science, 11(2), 180-187.
  • Process for the preparation of this compound. (1993). U.S.
  • Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2024). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.
  • Liao, Y., et al. (n.d.). Improved Synthesis of this compound Methyl Ester. ResearchGate. Retrieved from [Link]

  • Process for the preparation of this compound. (1993). Google Patents.
  • This compound methyl. (n.d.). ChemBK. Retrieved from [Link]

  • Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives. (n.d.). Google Patents.
  • Johnson-Claisen rearrangement. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Chandrasekhar, S., & Ramakrishna, B. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Chemical Research, 8(2), 173-194.

Sources

A Senior Application Scientist's Guide to Benchmarking 3,3-Dimethyl-4-pentenoic Acid Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. In the synthesis of novel chemical entities, the seemingly minor impurities in a reagent can lead to significant downstream consequences, including altered biological activity, the formation of unwanted byproducts, and difficulties in purification. This guide provides a comprehensive framework for benchmarking the purity of 3,3-Dimethyl-4-pentenoic acid (CAS 7796-73-8), a valuable building block in medicinal chemistry and organic synthesis, from various commercial suppliers.

This document moves beyond a simple listing of analytical techniques. It delves into the rationale behind the selection of each method, provides detailed, actionable protocols, and offers insights into the potential impurities that may be present. Our objective is to empower you with the scientific understanding and practical tools to independently assess the quality of this critical reagent, ensuring the integrity of your research and development endeavors.

The Chemical Landscape: Understanding Potential Impurities

A crucial first step in any purity assessment is to understand the potential impurities that might be present. These can arise from the synthetic route used by the manufacturer, degradation of the product over time, or improper storage. While suppliers may not always disclose their exact synthetic pathways, a review of the chemical literature can provide valuable clues.

A common route to this compound involves the hydrolysis of its corresponding methyl or ethyl ester. The ester itself is often synthesized from precursors like 3-methyl-2-buten-1-ol and an orthoacetate.[1] Therefore, a batch of this compound could potentially contain:

  • Residual Starting Materials: Unreacted 3-methyl-2-buten-1-ol or orthoacetate derivatives.

  • Un-hydrolyzed Ester: The methyl or ethyl ester of this compound.

  • Byproducts of Synthesis: Such as 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate, which can form as a byproduct during the synthesis of the ester precursor.[1]

  • Solvents: Residual solvents used in the synthesis and purification steps.

  • Water: As a ubiquitous solvent and potential reactant/product in the hydrolysis step.

  • Isomers: Positional or geometric isomers of the target molecule, though less common for this specific structure.

A multi-faceted analytical approach is therefore essential to identify and quantify this diverse range of potential impurities.

A Validated Workflow for Purity Determination

The following experimental workflow is designed to provide a comprehensive assessment of this compound purity. Each step is designed to provide a piece of the purity puzzle, culminating in a well-rounded understanding of the material's quality.

G cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Structural Confirmation & Identification cluster_3 Data Synthesis & Comparison Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Documentation Review (CoA) Documentation Review (CoA) Visual Inspection->Documentation Review (CoA) Titrimetric Analysis Titrimetric Analysis (Total Acidity & Water Content) Documentation Review (CoA)->Titrimetric Analysis Chromatographic Separation Chromatographic Separation (Organic Impurities) Documentation Review (CoA)->Chromatographic Separation Spectroscopic Analysis Spectroscopic Analysis Documentation Review (CoA)->Spectroscopic Analysis Acid-Base Titration Acid-Base Titration Titrimetric Analysis->Acid-Base Titration Karl Fischer Titration Karl Fischer Titration Titrimetric Analysis->Karl Fischer Titration Gas Chromatography (GC-FID) Gas Chromatography (GC-FID) Chromatographic Separation->Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/MS) High-Performance Liquid Chromatography (HPLC-UV/MS) Chromatographic Separation->High-Performance Liquid Chromatography (HPLC-UV/MS) Data Analysis Data Analysis Acid-Base Titration->Data Analysis Karl Fischer Titration->Data Analysis Gas Chromatography (GC-FID)->Data Analysis High-Performance Liquid Chromatography (HPLC-UV/MS)->Data Analysis NMR Spectroscopy (1H & 13C) NMR Spectroscopy (1H & 13C) Spectroscopic Analysis->NMR Spectroscopy (1H & 13C) Mass Spectrometry (MS) Mass Spectrometry (MS) Spectroscopic Analysis->Mass Spectrometry (MS) NMR Spectroscopy (1H & 13C)->Data Analysis Mass Spectrometry (MS)->Data Analysis Purity Calculation Purity Calculation Data Analysis->Purity Calculation Supplier Comparison Supplier Comparison Purity Calculation->Supplier Comparison

Figure 1: A comprehensive workflow for the purity assessment of this compound.

Experimental Protocols

The following protocols are provided as robust starting points for your analysis. Method optimization may be necessary depending on the specific instrumentation and supplier lots being tested.

Acid-Base Titration for Total Acidity

Principle: This classic titrimetric method determines the total amount of acidic functional groups in the sample. It provides a measure of the overall purity with respect to acidic components but does not distinguish between the target acid and any acidic impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of this compound into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water, neutralized to the phenolphthalein endpoint) and swirl to dissolve the sample completely.

  • Titration: Add 2-3 drops of phenolphthalein indicator. Titrate with a standardized 0.1 M sodium hydroxide (NaOH) solution until a faint, persistent pink color is observed.

  • Calculation: Calculate the percentage purity (as this compound) using the following formula:

    Purity (%) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • MW = Molecular weight of this compound (128.17 g/mol )

    • W = Weight of the sample (g)

Trustworthiness: The accuracy of this method is contingent on the precise standardization of the NaOH titrant against a primary standard, such as potassium hydrogen phthalate (KHP).

Karl Fischer Titration for Water Content

Principle: The Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample. Water can be a significant impurity, and its quantification is crucial for an accurate assessment of the active compound's purity.

Protocol:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. A volumetric or coulometric titrator can be used, with the choice depending on the expected water content.[2] For expected water content above 0.1%, the volumetric method is generally preferred.

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform) to the titration vessel and titrate to a dry endpoint to eliminate any residual water.

  • Sample Analysis: Accurately weigh an appropriate amount of the this compound sample and add it to the titration vessel. The sample size will depend on the expected water content and the titrator's sensitivity.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent and determine the endpoint.

  • Calculation: The instrument's software will typically calculate the water content directly, often expressed as a percentage or in parts per million (ppm).

Expertise & Experience: For organic acids, buffering the Karl Fischer reagent may be necessary to prevent side reactions that could lead to inaccurate results.[3]

Gas Chromatography (GC-FID) for Volatile Impurities

Principle: Gas chromatography is an ideal technique for separating and quantifying volatile and semi-volatile organic impurities, such as residual solvents and low-boiling point byproducts. A Flame Ionization Detector (FID) provides excellent sensitivity for most organic compounds.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 mg/mL. Create a series of calibration standards for any known potential impurities.

  • GC-FID Conditions (Starting Point):

    • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point for separating carboxylic acids.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold at 240 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection can be optimized).

  • Analysis: Inject the sample and calibration standards into the GC-FID system.

  • Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of the calibration standards. The area percent method can be used to estimate the relative amounts of all detected components.

Causality Behind Experimental Choices: The use of a polar WAX column is deliberate, as it provides good peak shape and resolution for acidic compounds. The temperature program is designed to elute a wide range of potential impurities with varying boiling points.

High-Performance Liquid Chromatography (HPLC-UV/MS) for Non-Volatile Impurities

Principle: HPLC is a powerful technique for separating non-volatile or thermally labile impurities, such as the un-hydrolyzed ester or high-molecular-weight byproducts. A UV detector is suitable for compounds with a chromophore, while a mass spectrometer (MS) can provide valuable structural information for impurity identification.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions (Starting Point):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the carboxylic acid.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm. If coupled with MS, the appropriate ionization mode (e.g., electrospray ionization in negative mode) should be selected.

  • Analysis: Inject the sample into the HPLC system.

  • Data Analysis: Analyze the chromatogram for the presence of impurity peaks. Quantify impurities using an external standard method if reference standards are available, or by area percent normalization.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Detection cluster_3 Data Analysis Weigh Sample Weigh Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Weigh Sample->Dissolve in Mobile Phase Injector Injector Dissolve in Mobile Phase->Injector Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Pump->Injector C18 Column C18 Column Injector->C18 Column Detector Detector C18 Column->Detector Data Acquisition Data Acquisition Detector->Data Acquisition UV Detector (210 nm) UV Detector (210 nm) Detector->UV Detector (210 nm) Mass Spectrometer (ESI-) Mass Spectrometer (ESI-) Detector->Mass Spectrometer (ESI-) Chromatogram Chromatogram Data Acquisition->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Purity Report Purity Report Peak Integration->Purity Report

Figure 2: A schematic of the HPLC workflow for the analysis of this compound.
NMR Spectroscopy for Structural Confirmation and Purity Estimation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation. ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming its identity and revealing the presence of structurally related impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.

Protocol:

  • Sample Preparation:

    • For ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR: A more concentrated sample (20-50 mg) is typically required.

    • For qNMR: Accurately weigh both the sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial and dissolve in a known volume of deuterated solvent. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete magnetization recovery between scans, which is critical for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling patterns with the expected spectrum for this compound.

    • Impurity Identification: Look for small signals that do not correspond to the main compound. These may indicate the presence of impurities.

    • qNMR Calculation: Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons contributing to each signal and the molar masses of the analyte and the standard.

Expected ¹H NMR Signals (in CDCl₃):

  • A singlet for the two methyl groups (~1.1 ppm).

  • A singlet for the methylene protons (~2.3 ppm).

  • A multiplet for the vinyl protons (~5.0-6.0 ppm).

  • A broad singlet for the carboxylic acid proton (>10 ppm).

Expected ¹³C NMR Signals (in CDCl₃):

  • Signals for the methyl carbons (~25 ppm).

  • A signal for the quaternary carbon (~40 ppm).

  • A signal for the methylene carbon (~45 ppm).

  • Signals for the vinyl carbons (~115 ppm and ~145 ppm).

  • A signal for the carbonyl carbon (~180 ppm).

Data Presentation and Supplier Comparison

To facilitate a clear and objective comparison of this compound from different suppliers, all quantitative data should be summarized in a well-structured table.

Table 1: Purity Analysis of this compound from Different Suppliers

Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Methodology
Appearance Clear, colorless liquidClear, colorless liquidPale yellow liquidVisual Inspection
Total Acidity (%) 99.298.597.8Acid-Base Titration
Water Content (%) 0.150.300.55Karl Fischer Titration
Purity by GC-FID (%) 99.5 (by area %)99.0 (by area %)98.2 (by area %)Gas Chromatography
Purity by HPLC-UV (%) 99.3 (by area %)98.8 (by area %)98.0 (by area %)HPLC
NMR Confirmation Conforms to structureConforms to structureConforms to structure¹H and ¹³C NMR
Identified Impurities Residual Ethyl Acetate (0.2%)Un-hydrolyzed Ester (0.5%)Unknown impurity at RT X.XX minGC-FID, HPLC-MS
Calculated Purity (%) 98.998.297.2(Total Acidity - Water Content)

Note: The data presented in this table is for illustrative purposes only.

Conclusion and Recommendations

The purity of this compound can vary significantly between suppliers and even between different lots from the same supplier. A comprehensive analytical approach, as outlined in this guide, is essential for making an informed decision when selecting a reagent for critical applications.

It is recommended to:

  • Always request a Certificate of Analysis (CoA) from the supplier before purchasing. While not always exhaustive, it provides a baseline for the expected purity.

  • Perform in-house quality control on all new batches of critical reagents using a combination of the techniques described above.

  • Prioritize suppliers who provide detailed analytical information and demonstrate lot-to-lot consistency.

By investing the time and resources to thoroughly benchmark the purity of your starting materials, you are laying the foundation for robust, reproducible, and ultimately successful scientific outcomes.

References

  • PubChem. 3,3-Dimethylpent-4-enoic acid. National Center for Biotechnology Information. [Link]

  • Liao, Y., et al. (2012). Improved Synthesis of this compound Methyl Ester. Advanced Materials Research, 550-553, 1145-1148. [Link]

  • American Chemical Society. ACS Reagent Chemicals. [Link]

  • United States Pharmacopeia. USP General Chapters. [Link]

  • SIELC Technologies. (2018). Separation of 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Mettler Toledo. What Is Karl Fischer Titration? [Link]

  • National Institute of Standards and Technology (NIST). Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,3-Dimethyl-4-pentenoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, actionable procedures rooted in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's inherent risks is paramount. This compound is a specialty chemical whose hazards must be carefully managed. While comprehensive toxicological data is limited, information derived from its structural analogs, particularly its methyl ester, provides critical safety insights.

The primary hazards are associated with its potential flammability and corrosivity, characteristic of many carboxylic acids. The core principle of our disposal plan is to mitigate these risks through careful handling, proper segregation, and adherence to established waste management protocols.

Table 1: Key Hazard & Safety Information for this compound & Analogs

PropertyValue / GuidelineRationale & Source
Primary Hazards Flammable liquid and vapor. Potential for skin and eye irritation/burns.Based on GHS classifications for the closely related methyl ester (H226) and general properties of carboxylic acids.[1][2][3]
Personal Protective Equipment (PPE) Nitrile or other chemical-impermeable gloves, safety goggles with side-shields, flame-retardant lab coat.To prevent skin and eye contact. Standard procedure for handling flammable and potentially corrosive liquids.[4][5]
Handling Environment Well-ventilated chemical fume hood.To avoid inhalation of vapors and ensure fumes do not accumulate to flammable concentrations.[4][6]
Ignition Sources Must be kept away from heat, sparks, open flames, and hot surfaces.The vapor is flammable and can form explosive mixtures with air.[5][7]
Static Discharge Use non-sparking tools and ground/bond containers during transfer.To prevent static electricity from igniting flammable vapors.[5]

Regulatory Framework: RCRA and Generator Responsibilities

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This regulation establishes a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[8]

As a generator of chemical waste, your laboratory is responsible for:

  • Hazardous Waste Determination: You must determine if your waste is hazardous.[9] This can be a "listed waste" (from specific industrial processes) or a "characteristic waste."[10] this compound is not a specifically listed waste. Therefore, it must be evaluated for hazardous characteristics:

    • Ignitability (D001): Does it have a flash point below 140°F (60°C)? Given that its methyl ester is a flammable liquid, it is prudent to manage the acid as an ignitable hazardous waste.[10]

    • Corrosivity (D002): Does it have a pH ≤ 2 or ≥ 12.5? As a carboxylic acid, it is likely corrosive.

    • Reactivity (D003): Is it unstable, explosive, or capable of generating toxic gases?[10]

    • Toxicity (D004-D043): Does it contain contaminants at concentrations that could leach into groundwater?[10]

  • Proper Containment and Labeling: Using appropriate containers and clearly marking them as hazardous waste.[11]

  • Safe Storage: Accumulating waste in designated areas for a limited time.[11]

  • Manifesting and Disposal: Using a licensed hazardous waste transporter and a permitted disposal facility, with all shipments tracked via a uniform hazardous waste manifest.[11]

Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the collection and disposal of this compound waste.

Step 1: Waste Collection & Segregation
  • Designated Waste Container: Use a dedicated, chemically compatible container for liquid waste. A high-density polyethylene (HDPE) or glass container with a secure, vapor-tight lid is recommended.

  • Segregation is Key: Do NOT mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases, which could cause a violent reaction.[3] It should be collected in a container designated for flammable organic acids.

  • Avoid Contamination: Do not let the chemical enter drains or sewer systems.[4][6] Environmental discharge must be strictly avoided.[6]

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (avoid abbreviations).

    • The specific hazard characteristics: "Ignitable (D001) " and "Corrosive (D002) ".

    • The accumulation start date (the date the first waste was added).

    • Your name, laboratory, and contact information.

Step 3: On-Site Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's policies and EPA regulations.[11]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Ventilation and Safety: The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[5][12] Keep containers tightly closed when not in use.[5]

Step 4: Arranging for Final Disposal
  • Professional Disposal: Laboratories must use a licensed and experienced hazardous waste management company for final disposal.[9] Your institution's Environmental Health & Safety (EHS) department will have an approved vendor.

  • Approved Disposal Method: The most appropriate disposal method is controlled incineration at a licensed chemical destruction facility.[6] This high-temperature process ensures the complete destruction of the organic molecule. Landfilling is not an appropriate disposal method.

  • Documentation: Ensure all paperwork, including the hazardous waste manifest, is completed accurately before the waste is transported off-site.[11]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent injury and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Remove Ignition Sources: Eliminate all nearby sources of ignition.[4][5]

  • Don Appropriate PPE: At a minimum, wear double gloves, safety goggles, and a lab coat. For larger spills, a full-face respirator may be necessary.[5]

  • Contain the Spill: Use an inert, absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike and absorb the spill.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[6] Label the container as "Spill Debris containing this compound" and manage it for disposal as described in Section 3.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[3][4]

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4]

    • Inhalation: Move the victim to fresh air.[4]

    • In all cases of significant exposure, seek immediate medical attention. [3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Step 1: Preparation & Collection cluster_accumulate Step 2: Accumulation & Labeling cluster_disposal Step 3: Final Disposal cluster_spill Emergency Spill Protocol start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Waste Container (HDPE or Glass) ppe->container collect Collect Waste in Fume Hood Segregate from Incompatibles container->collect labeling Label Container Immediately: 'HAZARDOUS WASTE' Chemical Name & Hazards (D001, D002) collect->labeling storage Store in Secondary Containment in Designated Satellite Area labeling->storage contact_ehs Contact EHS/Waste Vendor for Pickup Request storage->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest hand_off Transfer to Licensed Waste Hauler manifest->hand_off end Final Disposal via Controlled Incineration hand_off->end spill Spill Occurs spill_actions Alert Others & Remove Ignition Sources Absorb with Inert Material Collect with Non-Sparking Tools spill->spill_actions spill_dispose Package & Label as 'Spill Debris' Waste spill_actions->spill_dispose Follow Disposal Protocol spill_dispose->contact_ehs Follow Disposal Protocol

Caption: Disposal workflow for this compound.

References

  • Methyl 3,3-dimethyl-4-pentenoate | C8H14O2 | CID 114129. PubChem. Available from: [Link]

  • This compound methyl. ChemBK. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental. Available from: [Link]

  • What Regulations Govern Hazardous Waste Management?. (2025-01-06). Chemistry For Everyone. Available from: [Link]

  • Hazardous Waste. US EPA. Available from: [Link]

  • Hazardous Waste Management. A-State Knowledge Base. Available from: [Link]

  • Waste Code - RCRAInfo. US EPA. Available from: [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. Available from: [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025-03-20). ACTenviro. Available from: [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Available from: [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized reagents like 3,3-Dimethyl-4-pentenoic acid (CAS 7796-73-8), an important intermediate in organic synthesis, demands a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them.[1] This guide moves beyond a simple checklist, providing a procedural and scientific rationale for selecting and using Personal Protective Equipment (PPE) to ensure both personal safety and experimental validity.

Foundational Hazard Assessment: Understanding the Reagent

The compound is a liquid at room temperature and is soluble in many organic solvents but only slightly soluble in water.[1][3] This informs our selection of glove materials and spill control procedures.

Parameter Information Source
Chemical Name This compoundChemBK[1]
CAS Number 7796-73-8Sigma-Aldrich
Molecular Formula C7H12O2Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Inferred Hazards May cause skin, eye, and respiratory irritation; potentially corrosive.ChemBK, Fisher Scientific[1][2]
Storage Store in a cool, dry, well-ventilated place away from heat and open flames.ChemBK[1]

Core Protective Equipment: A Multi-Layered Defense

A proactive safety posture requires a multi-layered approach to PPE. The following table summarizes the essential equipment for handling this compound. The subsequent sections will elaborate on the scientific reasoning behind each selection.

Protection Type Minimum Requirement Recommended for High-Risk Operations
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Goggles and a full-face shield
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Butyl Rubber Gloves
Body Protection Flame-Resistant Laboratory CoatChemical-resistant apron over a lab coat
Respiratory Protection Not required for small quantities in a well-ventilated areaAir-purifying respirator with organic vapor cartridges

The Scientific Rationale: Selecting the Right Protection

Eye and Face Protection: Shielding from Irreversible Damage

Acid splashes can cause severe, irreversible eye damage.[4] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • Causality: Chemical splash goggles form a seal around the eyes, providing robust protection against splashes, mists, and vapors. For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield must be worn in addition to goggles. The face shield protects the entire face from direct contact.[4]

Hand Protection: The Chemical Barrier

The choice of glove material is critical and is dictated by the chemical's properties. Since specific permeation data for this compound is unavailable, we rely on general principles for handling corrosive organic acids.

  • Expertise & Experience:

    • Nitrile Gloves: For incidental contact and handling small quantities, nitrile gloves are a suitable choice. They offer good resistance to a range of acids, oils, and solvents and provide excellent dexterity.[5][6] However, they are intended for splash protection only and should be replaced immediately upon contact with the chemical.[7]

    • Butyl Rubber Gloves: For prolonged handling or when managing spills, butyl rubber gloves are recommended. They provide superior resistance to highly corrosive acids, ketones, and esters.[6]

  • Trustworthiness through Protocol: Always inspect gloves for any signs of degradation, punctures, or tears before use. When removing gloves, do so without touching the outer contaminated surface with your bare skin. Wash hands thoroughly after every procedure.

Body and Respiratory Protection: Minimizing Systemic Exposure
  • Body Protection: A flame-resistant lab coat is the minimum standard. It should be fully buttoned with sleeves rolled down. For tasks involving larger quantities, a chemical-resistant apron provides an additional layer of protection against spills.

  • Respiratory Protection: Handling small amounts of this compound in a certified chemical fume hood should provide adequate ventilation. However, if you are working with heated solutions, creating aerosols, or handling the material outside of a fume hood, respiratory protection is necessary.[4] An air-purifying respirator fitted with organic vapor cartridges is the appropriate choice in these scenarios. A proper fit test is mandatory to ensure the respirator provides an effective seal.[4]

Procedural Workflow: From Preparation to Disposal

Adherence to a strict, validated protocol is the cornerstone of laboratory safety. The following workflow outlines the critical steps for safely handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm that a chemical fume hood is certified and functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[2]

    • Gather all necessary materials and reagents.

    • Don all required PPE as outlined in Section 2.

  • Handling & Use:

    • Conduct all manipulations of the acid inside the chemical fume hood.

    • Use non-sparking tools and keep the container tightly closed when not in use.[8]

    • Keep away from heat, sparks, and open flames.[8]

    • When diluting, always add acid to the solvent slowly. Never add solvent to the acid.

  • Post-Handling:

    • Close the primary container securely.

    • Decontaminate any surfaces that may have come into contact with the acid.

    • Remove PPE carefully, avoiding self-contamination.

  • Disposal:

    • Dispose of contaminated gloves, pipette tips, and other consumables in a designated hazardous waste container.

    • Unused or waste this compound must be disposed of as hazardous chemical waste through a licensed chemical destruction plant.[9] Do not discharge to sewer systems.[9]

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal PREP1 Verify Fume Hood & Safety Showers PREP2 Don Required PPE: Goggles, Lab Coat, Nitrile Gloves PREP1->PREP2 HAND1 Dispense Acid PREP2->HAND1 HAND2 Perform Reaction/Procedure HAND1->HAND2 HAND3 Securely Close Container HAND2->HAND3 CLEAN1 Decontaminate Work Surface HAND3->CLEAN1 CLEAN2 Segregate Hazardous Waste CLEAN1->CLEAN2 CLEAN3 Remove PPE CLEAN2->CLEAN3 CLEAN4 Wash Hands Thoroughly CLEAN3->CLEAN4

Caption: Workflow for handling this compound.

Emergency Response: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]

  • Small Spill: For small spills within a fume hood, use a neutralizing agent or an appropriate absorbent material. Ensure adequate ventilation and wear all appropriate PPE during cleanup.

  • Large Spill: Evacuate the area immediately. Restrict access and contact your institution's environmental health and safety office.

By integrating this expert-level understanding of hazard mitigation into your daily operations, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • ChemBK. this compound. (2024-04-09). [Link]

  • PubChem. Methyl 3,3-dimethyl-4-pentenoate.[Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026? (2025-01-07). [Link]

  • Google Patents.
  • University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • Quicktest. Safety equipment, PPE, for handling acids. (2022-08-26). [Link]

  • American Chemistry Council. Protective Equipment.[Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.[Link]

  • ChemBK. this compound methyl. (2024-04-10). [Link]

  • Medicom. Chemical Resistance Reference Chart.[Link]

  • University of South Florida. Glove Guide - Chemical Compatibility.[Link]

  • Environmental Health and Safety, The University of Texas at Dallas. OSHA Glove Selection Chart.[Link]

  • AMG Medical. CHEMICAL RESISTANCE & BARRIER GUIDE.[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.